molecular formula C9H9NOS B169754 3,4-Dihydro-1,4-benzothiazepin-5(2h)-one CAS No. 14944-00-4

3,4-Dihydro-1,4-benzothiazepin-5(2h)-one

Cat. No.: B169754
CAS No.: 14944-00-4
M. Wt: 179.24 g/mol
InChI Key: FSBGEQZKWJSKIW-UHFFFAOYSA-N
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Description

3,4-Dihydro-1,4-benzothiazepin-5(2h)-one is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzothiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBGEQZKWJSKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40411510
Record name 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14944-00-4
Record name 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and initial synthesis of the heterocyclic compound 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one. This molecule serves as a crucial intermediate in the development of various therapeutic agents, making its synthesis a significant point of interest for researchers, scientists, and professionals in drug development. This document details the seminal synthetic protocol, presents key quantitative data, and explores the biological significance of the broader class of 1,4-benzothiazepine derivatives.

Introduction: The Significance of the 1,4-Benzothiazepine Core

The 1,4-benzothiazepine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications, including as calcium channel blockers, antimicrobial agents, and in oncology. The subject of this guide, this compound, is a foundational building block for more complex molecules, including dipeptidyl peptidase-IV (DPP-IV) inhibitors, cysteine protease inhibitors, and antihypertensive agents.[1][2] Its efficient synthesis is therefore a critical step in the discovery of new medicines.

The First Synthesis: A Methodical Approach

The first reported synthesis of this compound was described by Ishibashi et al. in 2001. A subsequent publication in 2008 provided a detailed experimental protocol with minor modifications, which has become a standard method for the preparation of this compound.[1][2] The synthesis is a one-pot reaction involving the condensation of 2-mercaptobenzoic acid methyl ester with 2-oxazolidinone.

Experimental Protocol

The synthesis is carried out by first preparing a solution of sodium ethoxide in ethanol. To this, 2-mercaptobenzoic acid methyl ester is added, followed by 2-oxazolidinone. The reaction mixture is then heated under reflux for several hours. After cooling and solvent evaporation, the product is isolated through extraction and purified by recrystallization.[1][2]

Detailed Synthetic Steps:

  • Sodium metal is dissolved in ethanol to form sodium ethoxide.

  • 2-Mercaptobenzoic acid methyl ester is added to the sodium ethoxide solution and stirred.

  • 2-Oxazolidinone is then added to the reaction mixture.

  • The mixture is heated to reflux and maintained for 6 hours.

  • The ethanol is removed under reduced pressure.

  • Water is added to the residue, and the aqueous phase is extracted with ethyl acetate.

  • The combined organic extracts are dried over sodium sulfate.

  • The solvent is evaporated, and the crude product is recrystallized from ethanol to yield pure this compound.[1]

Quantitative Data Summary

The synthesis of this compound has been characterized by several key quantitative parameters, which are summarized in the tables below.

Reaction Parameters
ParameterValueReference
Yield60%[1]
Melting Point466–468 K (193-195 °C)[1]
Molecular FormulaC₉H₉NOS[1]
Molecular Weight179.23 g/mol [1]
Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography, providing precise information about its three-dimensional structure.

ParameterValueReference
Crystal SystemOrthorhombic[1]
Space GroupP bca[1]
a8.0510 (16) Å[1]
b8.9580 (18) Å[1]
c24.220 (5) Å[1]
Volume1746.8 (6) ų[1]
Z8[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis of this compound A 2-Mercaptobenzoic acid methyl ester D Reaction Mixture A->D B 2-Oxazolidinone B->D C Sodium in Ethanol C->D E Reflux for 6h D->E Heating F Work-up and Purification E->F Crude Product G This compound F->G Pure Product G Simplified Wnt/β-catenin Signaling Pathway and TNIK Inhibition cluster_0 Cytoplasm cluster_1 Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds Dvl Dishevelled (Dvl) Fzd->Dvl Activates GSK3b GSK-3β Dvl->GSK3b Inhibits DestructionComplex Destruction Complex APC APC Axin Axin betaCatenin β-catenin betaCatenin->DestructionComplex Phosphorylation & Degradation (Wnt OFF) TCF_LEF TCF/LEF betaCatenin->TCF_LEF Accumulates and co-activates TNIK TNIK TCF_LEF->TNIK Interacts with GeneTranscription Target Gene Transcription TNIK->GeneTranscription Promotes Inhibitor Benzothiazepine-derived TNIK Inhibitor Inhibitor->TNIK Inhibits

References

Physicochemical properties and characterization of 3,4-Dihydro-1,4-benzothiazepin-5(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and characterization of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details its known physical and chemical characteristics, methods for its synthesis, and the analytical techniques employed for its characterization.

Core Physicochemical Properties

This compound is a solid crystalline substance with the molecular formula C₉H₉NOS.[1] Its molecular structure consists of a benzene ring fused to a seven-membered thiazepinone ring. The seven-membered ring adopts a twisted conformation.[1] In the crystalline state, molecules of this compound form centrosymmetric dimers through intermolecular N—H···O hydrogen bonds.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₉NOS[1]
Molecular Weight 179.23 g/mol [1]
Melting Point 466–468 K (193–195 °C)[1]
Boiling Point Not available
Solubility Recrystallized from ethanol, suggesting solubility in this solvent.[1] Specific solubility data in water, DMSO, and acetone is not readily available.
pKa Not available
Appearance White solid[1]

Synthesis and Characterization

The synthesis of this compound has been reported via the reaction of 2-mercaptobenzoic acid methyl ester with 2-oxazolidinone in the presence of sodium ethoxide.[1] The characterization of this compound relies on a combination of spectroscopic and crystallographic techniques.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process involving the formation of a sodium thiophenolate intermediate followed by cyclization with 2-oxazolidinone.

G Synthesis Workflow cluster_0 Step 1: Thiophenolate Formation cluster_1 Step 2: Cyclization 2-Mercaptobenzoic acid methyl ester 2-Mercaptobenzoic acid methyl ester Sodium 2-(methoxycarbonyl)thiophenolate Sodium 2-(methoxycarbonyl)thiophenolate 2-Mercaptobenzoic acid methyl ester->Sodium 2-(methoxycarbonyl)thiophenolate Sodium ethoxide Sodium ethoxide in ethanol Sodium ethoxide in ethanol This compound This compound Sodium 2-(methoxycarbonyl)thiophenolate->this compound Reflux 2-Oxazolidinone 2-Oxazolidinone 2-Oxazolidinone->this compound

A flowchart illustrating the synthesis of the title compound.
Experimental Protocols

Synthesis of this compound [1]

  • Materials: 2-Mercaptobenzoic acid methyl ester, sodium, ethanol, 2-oxazolidinone, water, ethyl acetate, sodium sulfate.

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium (0.5 g, 22.0 mmol) in ethanol (20 ml).

    • Add 2-mercaptobenzoic acid methyl ester (3.3 g, 19.6 mmol) to the sodium ethoxide solution and stir at room temperature for 10 minutes.

    • Add 2-oxazolidinone (1.7 g, 19.8 mmol) to the mixture.

    • Heat the mixture under reflux for 6 hours.

    • Evaporate the solvent.

    • Add water (15 ml) to the residue and extract with ethyl acetate (3 x 15 ml).

    • Combine the organic layers, dry with sodium sulfate, and evaporate the solvent.

    • Recrystallize the residue from ethanol and dry under vacuum at 323 K to yield the final product as a white solid.

X-ray Crystallography [1]

  • Instrumentation: Enraf–Nonius CAD-4 diffractometer.

  • Crystal Data:

    • Crystal system: Orthorhombic

    • Space group: Pbca

    • Cell parameters: a = 8.0510 (16) Å, b = 8.9580 (18) Å, c = 24.220 (5) Å

    • Volume: 1746.8 (6) ų

    • Z = 8

  • Data Collection:

    • Radiation: Mo Kα

    • Temperature: 294 (2) K

    • Absorption correction was applied.

  • Structure Solution and Refinement: The structure was solved using SHELXS97 and refined using SHELXL97.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

  • Objective: To determine the chemical structure by identifying the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Analysis: Acquire the proton spectrum. Expected signals would include aromatic protons, and protons from the methylene groups and the N-H group in the thiazepinone ring.

  • ¹³C NMR Analysis: Acquire the carbon spectrum. Expected signals would include those for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the thiazepinone ring.

Infrared (IR) Spectroscopy (General Protocol)

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: Key characteristic absorption bands to look for would be the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the amide, and C-N and C-S stretching vibrations.

Mass Spectrometry (MS) (General Protocol)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Analysis: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (179.23 m/z). The fragmentation pattern can provide further structural information.

Characterization Workflow

The characterization of a newly synthesized batch of this compound would typically follow a logical progression of analytical techniques to confirm its identity, purity, and structure.

G Characterization Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation Synthesized Compound Synthesized Compound Purity Assessment Purity Assessment Synthesized Compound->Purity Assessment Initial Analysis Structural Elucidation Structural Elucidation Purity Assessment->Structural Elucidation If Pure TLC TLC Melting Point Melting Point Final Confirmation Final Confirmation Structural Elucidation->Final Confirmation Consistent Data IR Spectroscopy IR Spectroscopy Mass Spectrometry Mass Spectrometry NMR Spectroscopy NMR Spectroscopy X-ray Crystallography X-ray Crystallography

References

Spectroscopic data (NMR, IR, Mass Spec) for 3,4-Dihydro-1,4-benzothiazepin-5(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one has yielded limited results, hindering the creation of a detailed technical guide for researchers and drug development professionals.

While a published study in Acta Crystallographica Section E details the synthesis and provides extensive crystallographic data for the molecule, it does not include the specific NMR, IR, and MS spectroscopic data required for a thorough characterization.[1][2] This absence of publicly available spectroscopic information prevents the compilation of a complete technical whitepaper as requested.

The synthesis of this compound has been reported, involving the reaction of 2-mercaptobenzoic acid methyl ester with 2-oxazolidinone in the presence of sodium ethoxide.[1] The resulting product was purified by recrystallization.[1] However, the crucial spectroscopic data that would confirm the molecular structure and provide insights into its electronic and vibrational properties is not present in the available literature.

Further searches for this specific data in scientific databases and journals have not been successful. The available information is primarily focused on the compound's crystal structure and synthesis, with no accompanying analytical spectra. Related compounds have been identified, but their spectroscopic data cannot be reliably extrapolated to the target molecule.

Without access to the raw or tabulated NMR, IR, and MS data, the creation of the requested in-depth technical guide, including structured data tables and detailed experimental protocols for spectroscopic analysis, is not possible at this time. Researchers seeking to work with this compound may need to perform their own spectroscopic characterization to obtain the necessary data for their studies.

Experimental Protocol: Synthesis of this compound

While spectroscopic data is unavailable, the synthesis protocol has been documented.[1]

Materials:

  • 2-Mercaptobenzoic acid methyl ester

  • 2-Oxazolidinone

  • Sodium

  • Ethanol

  • Ethyl acetate

  • Sodium sulfate

  • Water

Procedure:

  • A solution of sodium in ethanol is prepared.

  • 2-Mercaptobenzoic acid methyl ester is added to the sodium ethoxide solution and stirred.

  • 2-Oxazolidinone is then added to the reaction mixture.

  • The mixture is heated under reflux for several hours.

  • The solvent is removed by evaporation.

  • Water is added to the residue, and the mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate.

  • The solvent is evaporated to yield the crude product.

  • The crude product is purified by recrystallization from ethanol to afford this compound as a white solid.[1]

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 2-Mercaptobenzoic acid methyl ester 2-Mercaptobenzoic acid methyl ester Reaction Mixture Reaction Mixture 2-Mercaptobenzoic acid methyl ester->Reaction Mixture 2-Oxazolidinone 2-Oxazolidinone 2-Oxazolidinone->Reaction Mixture Sodium in Ethanol Sodium in Ethanol Sodium in Ethanol->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Solvent Evaporation 1 Solvent Evaporation 1 Reflux->Solvent Evaporation 1 Extraction with Ethyl Acetate Extraction with Ethyl Acetate Solvent Evaporation 1->Extraction with Ethyl Acetate Drying Drying Extraction with Ethyl Acetate->Drying Solvent Evaporation 2 Solvent Evaporation 2 Drying->Solvent Evaporation 2 Crude Product Crude Product Solvent Evaporation 2->Crude Product Purified Product Purified Product Crude Product->Purified Product Recrystallization

Caption: Synthesis of this compound.

References

Crystal Structure Analysis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one, a key intermediate in the synthesis of various therapeutic agents, including dipeptidyl peptidase-IV inhibitors, cysteine protease inhibitors, and antihypertensive agents.[1] The benzothiazepine core is of significant interest in medicinal chemistry, with derivatives known to act as calcium channel blockers.[2][3] This document outlines the molecular geometry, crystallographic parameters, and the detailed experimental protocols used for its structural elucidation.

Molecular and Crystal Structure

The crystal structure of this compound (C₉H₉NOS) reveals a seven-membered thiazepin ring fused to a benzene ring.[1][4] The seven-membered ring adopts a twist conformation .[1][4] In the solid state, molecules are organized into centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds, which are crucial for the stability of the crystal structure.[1][4] The benzene ring is planar, as expected.[4]

Crystallographic Data

The single-crystal X-ray diffraction analysis provides the following key crystallographic parameters for this compound.

ParameterValue
Chemical FormulaC₉H₉NOS
Molecular Weight179.23 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensionsa = 8.0510 (16) Å, b = 8.9580 (18) Å, c = 24.220 (5) Å
Unit Cell Volume (V)1746.8 (6) ų
Molecules per Unit Cell (Z)8
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature294 (2) K
Density (calculated)1.363 Mg/m³
Absorption Coefficient (μ)0.32 mm⁻¹

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1][4]

Selected Bond Lengths and Angles

The intramolecular bond lengths and angles are within the normal ranges.

BondLength (Å)AngleDegree (°)
S1—C101.761(3)C10—S1—C2102.04(15)
S1—C21.815(4)C9—N1—C1126.0(3)
O1—C91.229(4)O1—C9—N1121.5(4)
N1—C91.352(4)O1—C9—C10119.5(3)
N1—C11.458(4)N1—C9—C10118.9(3)
C1—C21.517(5)C5—C10—S1118.6(3)

Data compiled from ResearchGate, referencing the original crystallographic study.[4]

Hydrogen Bonding Geometry

The intermolecular hydrogen bond that stabilizes the dimeric structure is detailed below.

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1A···O1ⁱ0.862.052.824(4)149

Symmetry code: (i) x + 1/2, 1/2 - y, -z. Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis and crystal structure determination of this compound.

Synthesis

The title compound was prepared following a literature method with minor modifications.[1]

Materials:

  • 2-Mercaptobenzoic acid methyl ester

  • Sodium

  • Ethanol

  • 2-Oxazolidinone

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • A solution of sodium (0.5 g, 22.0 mmol) in ethanol (20 ml) is prepared.

  • 2-Mercaptobenzoic acid methyl ester (3.3 g, 19.6 mmol) is added to the solution, and the mixture is stirred at room temperature for 10 minutes.

  • 2-Oxazolidinone (1.7 g, 19.8 mmol) is then added to the reaction mixture.

  • The mixture is heated under reflux for 6 hours.

  • The solvent is removed by evaporation.

  • Water (15 ml) is added to the residue, and the mixture is extracted with ethyl acetate (3 x 15 ml).

  • The combined organic layers are dried over sodium sulfate and evaporated.

  • The resulting residue is recrystallized from ethanol and dried under vacuum at 323 K to yield the title compound as a white solid.

Crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol solution.[1]

Single-Crystal X-ray Diffraction Analysis

Data Collection:

  • A suitable single crystal (approx. 0.20 × 0.20 × 0.10 mm) is selected and mounted on a goniometer head.

  • Data collection is performed on an Enraf–Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation.[1]

  • Data are collected at a temperature of 294(2) K.

  • A ψ-scan is used for absorption correction.[1]

Structure Solution and Refinement:

  • The structure is solved by direct methods using the SHELXS97 software.[1]

  • The structure is refined by full-matrix least-squares on F² using the SHELXL97 software.[1]

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are positioned geometrically (N—H = 0.86 Å, C—H = 0.93–0.97 Å) and refined using a riding model with Uiso(H) = 1.2Ueq(parent atom).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow from the synthesis of the compound to its structural analysis.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis cluster_crystallography Crystallography synthesis_start Reactants: 2-Mercaptobenzoic acid methyl ester, Sodium, 2-Oxazolidinone reaction Reflux in Ethanol synthesis_start->reaction workup Extraction with Ethyl Acetate reaction->workup purification Recrystallization from Ethanol workup->purification synthesis_end This compound (White Solid) purification->synthesis_end crystal_growth Slow Evaporation from Ethanol synthesis_end->crystal_growth Crystallization data_collection Single-Crystal X-ray Diffraction (Enraf–Nonius CAD-4) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods - SHELXS97) data_collection->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares - SHELXL97) structure_solution->structure_refinement final_structure Final Crystal Structure and Data structure_refinement->final_structure

Caption: Workflow from synthesis to crystal structure determination.

Signaling Pathway Inhibition by Benzothiazepine Derivatives

Benzothiazepine derivatives are known to function as calcium channel blockers, specifically targeting L-type voltage-gated calcium channels.[3][5] The diagram below illustrates the general mechanism of action in a vascular smooth muscle cell, leading to vasodilation.

signaling_pathway Mechanism of Action of Benzothiazepine Calcium Channel Blockers cluster_membrane Cell Membrane ca_channel L-type Voltage-Gated Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx depolarization Membrane Depolarization depolarization->ca_channel opens benzothiazepine Benzothiazepine Derivative benzothiazepine->ca_channel blocks relaxation Vasodilation benzothiazepine->relaxation calmodulin Ca²⁺ binds to Calmodulin ca_influx->calmodulin mlck_activation Myosin Light Chain Kinase (MLCK) Activation calmodulin->mlck_activation contraction Smooth Muscle Contraction mlck_activation->contraction

Caption: Inhibition of calcium influx and subsequent vasodilation.

Conclusion

The crystal structure of this compound has been thoroughly characterized by single-crystal X-ray diffraction. The analysis provides precise data on its molecular geometry and the supramolecular assembly through hydrogen bonding. This structural information is invaluable for medicinal chemists and drug development professionals in the rational design of novel therapeutic agents based on the benzothiazepine scaffold. The detailed experimental protocols serve as a practical guide for the synthesis and crystallographic analysis of this and related compounds. The understanding of its structural features, combined with the known biological activities of its derivatives as calcium channel blockers, underscores the importance of this compound in contemporary drug discovery.

References

Alternative Synthetic Routes to the 1,4-Benzothiazepine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazepine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. These compounds have found applications as cardiovascular drugs, central nervous system agents, and antimicrobial compounds. This technical guide provides an in-depth overview of both classical and alternative synthetic strategies for the construction of the 1,4-benzothiazepine core, with a focus on modern, efficient methodologies.

Classical Synthesis: Condensation of 2-Aminothiophenol with α,β-Unsaturated Carbonyl Compounds

The most established and widely utilized method for the synthesis of 1,4-benzothiazepines involves the condensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, such as chalcones. This reaction proceeds via a tandem thia-Michael addition followed by an intramolecular cyclization.

Acid-Catalyzed Condensation

The reaction is typically carried out in a suitable solvent like ethanol or methanol under acidic conditions, which facilitates both the Michael addition and the subsequent imine formation and cyclization.

Experimental Protocol: Acid-Catalyzed Synthesis of 2,4-Diaryl-2,3-dihydro-1,5-benzothiazepines [1]

  • To a stirred solution of a substituted chalcone (3.00 mmol) in ethanol (40 mL), add 2-aminothiophenol (3.6 mmol).

  • Add trifluoroacetic acid (0.5 equivalents) dropwise to the mixture.

  • Stir the reaction mixture under reflux for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration on a sintered funnel.

  • Recrystallize the crude product from ethanol to afford the pure 2,4-diaryl-2,3-dihydro-1,5-benzothiazepine.

Alternative Synthetic Routes

In recent years, a variety of alternative synthetic methodologies have been developed to improve the efficiency, diversity, and environmental footprint of 1,4-benzothiazepine synthesis. These methods include microwave-assisted synthesis, multicomponent reactions, and novel cyclization strategies.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[2][3][4][5][6]

Experimental Protocol: Microwave-Assisted Synthesis of 1,5-Benzothiazepines

  • In a conical flask, combine equimolar quantities of a chalcone (0.01 mol) and 2-aminothiophenol (0.01 mol) in N,N-dimethylformamide (DMF) (15 mL).

  • Add a catalytic amount of glacial acetic acid (5 mL).

  • Cap the flask with a glass funnel and place it in a domestic microwave oven.

  • Irradiate the mixture for 2-3 minutes.

  • After completion, allow the mixture to cool and then pour it into ice-cold water.

  • Collect the precipitated product by filtration and recrystallize to obtain the pure 1,5-benzothiazepine.

Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants are combined in a single step to form a complex product, offer a highly efficient and atom-economical approach to generating molecular diversity.[7][8] Isocyanide-based MCRs have been successfully employed for the synthesis of fused 1,4-benzothiazepine derivatives.

Experimental Protocol: Three-Component Synthesis of 3-Substituted 1,5-Benzothiazepine-2,4-diones [9]

  • In a reaction vessel, combine coumarin-3-carboxylic acid, an isocyanide, and 2-aminothiophenol.

  • The reaction is performed in ethanol at room temperature.

  • Stir the mixture until the reaction is complete, as monitored by TLC.

  • The product precipitates from the reaction mixture.

  • Collect the solid by filtration and wash with cold ethanol to obtain the pure 3-substituted 1,5-benzothiazepine-2,4-dione.

Intramolecular Cyclization Strategies

Novel strategies involving intramolecular cyclization of suitably functionalized precursors provide access to diverse 1,4-benzothiazepine scaffolds.

This method involves the formation of an N-acyliminium ion intermediate, which then undergoes an intramolecular cyclization to form the tetrahydrobenzo[9][10]thiazepine ring system. This approach has been shown to be efficient and scalable.[11][12]

A facile synthesis of functionalized 1,4-benzodiazepine derivatives has been developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction.[12][13] This methodology can be adapted for the synthesis of the analogous 1,4-benzothiazepine scaffold.

Experimental Protocol: Intramolecular C-N Cross-Coupling for Azeto[1,2-a]benzo[e][9][10]diazepin-10(2H)-ones (as an example for the benzodiazepine analogue) [13]

  • A mixture of 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and Cs2CO3 (2.0 mmol) in dioxane (5.0 mL) is heated at 100 °C under a nitrogen atmosphere.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,5-Benzothiazepines [3][14]

EntryMethodReaction TimeYield (%)
1Conventional Heating3.5 - 5.5 hours65 - 80
2Microwave Irradiation2 - 3 minutes75 - 93

Table 2: Yields for Acid-Catalyzed Condensation of Chalcones with 2-Aminothiophenol [1]

Chalcone SubstituentYield (%)
4-H85
4-CH392
4-OCH396
4-Cl89

Table 3: Yields for Copper-Catalyzed Intramolecular C-N Coupling for Azeto[1,2-a]benzo[e][9][10]diazepin-10(2H)-ones [13]

Substituent on Benzyl RingYield (%)
H94
4-Cl91
5-Cl98
4-Me91

Visualizations

Synthetic Workflows

G cluster_0 Classical Synthesis cluster_1 Microwave-Assisted Synthesis cluster_2 Multicomponent Reaction 2-Aminothiophenol 2-Aminothiophenol Intermediate Thia-Michael Adduct 2-Aminothiophenol->Intermediate Michael Addition Chalcone Chalcone Chalcone->Intermediate Product_Classical 1,4-Benzothiazepine Intermediate->Product_Classical Intramolecular Cyclization Reactants_MW 2-Aminothiophenol + Chalcone Product_MW 1,4-Benzothiazepine Reactants_MW->Product_MW Microwave Irradiation (2-3 min) Reactant1_MCR Coumarin-3-carboxylic acid Product_MCR Fused 1,4-Benzothiazepine Reactant1_MCR->Product_MCR Reactant2_MCR Isocyanide Reactant2_MCR->Product_MCR Reactant3_MCR 2-Aminothiophenol Reactant3_MCR->Product_MCR One-pot

Caption: Overview of synthetic strategies for the 1,4-benzothiazepine scaffold.

Signaling Pathway: Mechanism of Action of Diltiazem

1,4-Benzothiazepine derivatives, such as the well-known drug Diltiazem, often exert their therapeutic effects by acting as calcium channel blockers. They primarily target L-type calcium channels, which are crucial for muscle contraction.

G Diltiazem Diltiazem L_type_Ca_channel L-type Calcium Channel Diltiazem->L_type_Ca_channel Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Activates MLCK_inactive Inactive MLCK MLCK_inactive->MLCK_active Phosphorylated_Myosin_LC Phosphorylated Myosin LC MLCK_active->Phosphorylated_Myosin_LC Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Phosphorylated_Myosin_LC Contraction Muscle Contraction Phosphorylated_Myosin_LC->Contraction

Caption: Signaling pathway of Diltiazem as a calcium channel blocker.

References

An In-depth Technical Guide on the Initial Biological Screening of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the initial biological screening of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one analogs. This class of heterocyclic compounds has garnered interest in medicinal chemistry due to the diverse pharmacological activities observed in structurally related benzothiazepine scaffolds. This document outlines key experimental protocols, presents available quantitative data from analogous compounds to guide screening efforts, and visualizes relevant biological pathways and experimental workflows.

While published research specifically detailing a broad range of biological activities for a series of this compound analogs is limited, this guide draws upon data from closely related 1,5-benzothiazepine and 1,4-benzothiazine derivatives to provide a foundational framework for initiating screening cascades for this novel scaffold.

Data Presentation: Biological Activity of Benzothiazepine Analogs

The following tables summarize the quantitative data on the biological activity of various benzothiazepine analogs. This data, while not exclusively from this compound derivatives, serves as a valuable reference for predicting potential activities and designing screening panels.

Table 1: Anticancer Activity of 1,5-Benzothiazepine Derivatives

The cytotoxic potential of novel compounds is a primary focus of initial screening. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
2c Hep G-2 (Liver)3.29 ± 0.15Methotrexate4.68 ± 0.17
2f Hep G-2 (Liver)4.38 ± 0.11Methotrexate4.68 ± 0.17
2j Hep G-2 (Liver)4.77 ± 0.21Methotrexate4.68 ± 0.17
2c DU-145 (Prostate)15.42 ± 0.16Methotrexate21.96 ± 0.15
2f DU-145 (Prostate)18.92 ± 0.18Methotrexate21.96 ± 0.15
2g DU-145 (Prostate)21.14 ± 0.22Methotrexate21.96 ± 0.15

Data sourced from studies on 1,5-benzothiazepine derivatives, which showed promising cytotoxic activities against liver and prostate cancer cell lines. Halogenated phenyl substitutions on the benzothiazepine ring were found to significantly improve biological activity[1].

Table 2: Antimicrobial Activity of 1,4-Benzothiazepine and 1,4-Benzothiazine Analogs

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)StandardStandard MIC (µg/mL)
3a Escherichia coli125Ciprofloxacin6.25
3b Escherichia coli125Ciprofloxacin6.25
3c Escherichia coli62.5Ciprofloxacin6.25
3a Staphylococcus aureus62.5Ciprofloxacin6.25
3b Staphylococcus aureus125Ciprofloxacin6.25
3c Staphylococcus aureus62.5Ciprofloxacin6.25
4a Staphylococcus aureus2-8--
4j Staphylococcus aureus2-8--
4l Staphylococcus aureus2-8--
3a Aspergillus niger250Nystatin100
3b Aspergillus niger250Nystatin100
3c Aspergillus niger125Nystatin100

Data for compounds 3a-3c are from a study on 1,4-benzothiazepine analogues. Data for compounds 4a, 4j, and 4l are from a study on 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues, which showed promising activity against Gram-positive bacteria and fungi[2].

Table 3: Enzyme Inhibitory Activity of 2,3-Dihydro-1,5-benzothiazepine Derivatives

Enzyme inhibition assays are crucial for elucidating the mechanism of action. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for treating hyperpigmentation disorders.

CompoundEnzymeIC₅₀ (µM)StandardStandard IC₅₀ (µM)
2 Mushroom Tyrosinase1.21Kojic Acid16.69
13 Mushroom Tyrosinase1.34Kojic Acid16.69
3 Mushroom Tyrosinase10.42Kojic Acid16.69
6 Mushroom Tyrosinase12.27Kojic Acid16.69
4 Mushroom Tyrosinase13.24Kojic Acid16.69

Data sourced from a study on 2,3-dihydro-1,5-benzothiazepine derivatives, which demonstrated potent tyrosinase inhibitory activity[3].

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the screening of this compound analogs.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration that inhibits visible growth after incubation.

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Data Analysis: The MIC value is reported in µg/mL or µM.

This assay is used to screen for compounds that inhibit the activity of tyrosinase, a key enzyme in melanogenesis.

  • Principle: The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, which can be monitored spectrophotometrically.

  • Procedure:

    • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8). A known tyrosinase inhibitor like kojic acid is used as a positive control.

    • Assay Setup: In a 96-well plate, add the buffer, tyrosinase solution, and various concentrations of the test compounds or positive control.

    • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding the L-DOPA solution to all wells.

    • Kinetic Measurement: Immediately measure the absorbance at approximately 475 nm at regular intervals to determine the rate of dopachrome formation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the biological screening of this compound analogs.

G cluster_prep Compound & Assay Preparation cluster_screening Primary Screening cluster_validation Hit Validation & Confirmation cluster_secondary Secondary & Mechanistic Assays cluster_output Lead Identification synthesis Synthesize Analogs characterization Characterize Analogs (NMR, MS, etc.) synthesis->characterization stock_solution Prepare Stock Solutions (e.g., in DMSO) characterization->stock_solution primary_assay High-Throughput Screening (e.g., Single Concentration) stock_solution->primary_assay hit_id Identify Primary Hits primary_assay->hit_id dose_response Dose-Response Assays hit_id->dose_response ic50_mic Determine IC50 / MIC dose_response->ic50_mic secondary_assays Orthogonal Assays (e.g., Different technology) ic50_mic->secondary_assays mechanism_studies Mechanism of Action Studies (e.g., Enzyme kinetics, Western blot) secondary_assays->mechanism_studies lead_compounds Identify Lead Compounds mechanism_studies->lead_compounds

Caption: A general experimental workflow for in vitro screening of chemical compounds.

STAT3_Signaling_Pathway Cytokine Cytokine / Growth Factor (e.g., IL-6, EGF) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates (Tyr705) STAT3_active p-STAT3 Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to DNA DNA Dimer->DNA binds to Transcription Gene Transcription DNA->Transcription Proteins Target Proteins (e.g., c-Myc, Cyclin D1, Bcl-xL) Transcription->Proteins Response Cellular Response (Proliferation, Survival, Angiogenesis) Proteins->Response Inhibitor Benzothiazepine Analog (Hypothetical) Inhibitor->JAK inhibits

Caption: The JAK/STAT3 signaling pathway, a potential target for anticancer agents.

Calcium_Channel_Blockade cluster_channel Cell Membrane Depolarization Membrane Depolarization Ca_Channel_Closed L-type Ca²⁺ Channel (Closed) Depolarization->Ca_Channel_Closed triggers opening Ca_Channel_Open L-type Ca²⁺ Channel (Open) Ca_Influx Ca²⁺ Influx Ca_Channel_Open->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Benzothiazepine Benzothiazepine Analog Benzothiazepine->Ca_Channel_Open blocks

References

The Ascendant Scaffold: A Technical Guide to the Chemical Space of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-1,4-benzothiazepin-5(2H)-one core is a compelling heterocyclic scaffold that holds significant promise in medicinal chemistry. As a privileged structure, its derivatives have been explored for a range of biological activities, positioning them as attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the chemical space surrounding this scaffold, detailing synthetic methodologies, summarizing key biological findings, and elucidating potential mechanisms of action.

Synthetic Exploration of the 1,4-Benzothiazepine Core

The construction of the this compound scaffold is a well-established process, with several synthetic routes available to researchers. A common and effective method involves the cyclization of precursors derived from 2-mercaptobenzoic acid.

Experimental Protocol: Synthesis of this compound

A foundational method for the synthesis of the parent scaffold is detailed below, adapted from literature procedures.[1]

Materials:

  • 2-Mercaptobenzoic acid methyl ester

  • Sodium metal

  • Ethanol

  • 2-Oxazolidinone

  • Ethyl acetate

  • Sodium sulfate

  • Water

Procedure:

  • A solution of sodium (0.5 g, 22.0 mmol) in ethanol (20 ml) is prepared.

  • To this solution, 2-mercaptobenzoic acid methyl ester (3.3 g, 19.6 mmol) is added, and the mixture is stirred at room temperature for 10 minutes.

  • 2-Oxazolidinone (1.7 g, 19.8 mmol) is then added to the reaction mixture.

  • The mixture is heated under reflux for 6 hours.

  • Following reflux, the solvent is removed by evaporation.

  • Water (15 ml) is added to the residue, and the mixture is extracted with ethyl acetate (3 x 15 ml).

  • The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from ethanol to afford this compound as a solid.

This versatile synthetic scheme allows for the introduction of a wide range of substituents on the aromatic ring and the heterocyclic core, enabling the exploration of the chemical space and the optimization of biological activity.

Biological Activities and Therapeutic Potential

While extensive quantitative structure-activity relationship (QSAR) data for a broad series of this compound derivatives is not widely available in the public domain, studies on closely related benzothiazepine and other seven-membered heterocyclic scaffolds provide valuable insights into their therapeutic potential. Benzothiazepine derivatives have been investigated for a multitude of pharmacological activities, including their roles as cardiovascular agents, CNS modulators, and anticancer therapeutics.[2]

Anticancer Activity

Derivatives of the isomeric 1,5-benzothiazepine scaffold have demonstrated notable anticancer properties. The following table summarizes the in vitro cytotoxic activity of a series of 2,3-dihydro-1,5-benzothiazepine derivatives against human cancer cell lines.

CompoundRIC₅₀ (µM) vs. Hep-G2 (Liver Cancer)[3]IC₅₀ (µM) vs. DU-145 (Prostate Cancer)[3]
2c 4-Cl3.29 ± 0.1515.42 ± 0.16
2f 4-F4.12 ± 0.1217.86 ± 0.14
2j 4-Br4.38 ± 0.1819.23 ± 0.11
Methotrexate (Standard) -4.68 ± 0.1721.96 ± 0.15

These findings suggest that the benzothiazepine scaffold is a promising starting point for the development of novel anticancer agents. The nature and position of substituents on the phenyl ring play a crucial role in modulating the cytotoxic potency.

Enzyme Inhibition

The inhibitory activity of benzothiazepine-related structures against various enzymes highlights another avenue for therapeutic intervention. For instance, derivatives of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one, a closely related oxazepine analog, have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a downstream signaling protein in the Wnt/β-catenin pathway.[6]

CompoundIC₅₀ (µM) for TNIK Inhibition[6]
21a HHH>10
21d OMeHH0.89 ± 0.12
21h FHH0.15 ± 0.03
21k FFH0.026 ± 0.008

This data underscores the potential for developing highly potent and selective enzyme inhibitors based on this seven-membered heterocyclic system.

Furthermore, derivatives of 2H-benzo[b][4][5]thiazin-3(4H)-one have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

CompoundRIC₅₀ (µM) for AChE Inhibition[7]
3i 4-chlorophenyl0.027
3j 4-fluorophenyl0.025
Donepezil (Standard) -0.021

These examples from related scaffolds strongly suggest that the this compound core represents a valuable template for the design of potent and selective enzyme inhibitors.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound derivatives are still under active investigation. However, based on the activities of structurally related compounds, several potential mechanisms can be proposed.

The inhibition of TNIK by 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives points towards the Wnt/β-catenin signaling pathway as a potential target.[6] Dysregulation of this pathway is implicated in various cancers, making it a key area for therapeutic intervention.

Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b TNIK TNIK Dishevelled->TNIK beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Benzothiazepinone 3,4-Dihydro-1,4- benzothiazepin-5(2H)-one Derivatives (Potential) Benzothiazepinone->TNIK Potential Inhibition TNIK->TCF_LEF

Potential modulation of the Wnt/β-catenin signaling pathway.

The diverse biological activities reported for the broader benzothiazepine class, including calcium channel blockade, suggest that derivatives of the this compound scaffold may interact with a variety of molecular targets. Further investigation is required to fully elucidate the mechanisms underlying their pharmacological effects.

Experimental Workflows

The exploration of the chemical space of this compound derivatives follows a logical and iterative workflow, from initial synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (e.g., 2-Mercaptobenzoic acid esters) reaction Cyclization Reaction start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification library Library of Derivatives purification->library in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) library->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization (Analogue Synthesis) sar->lead_opt Iterative Design in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo candidate Preclinical Candidate in_vivo->candidate

A typical workflow for the discovery and development of novel derivatives.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility allows for the creation of diverse chemical libraries, and the promising biological activities observed in related heterocyclic systems highlight its potential across multiple disease areas. While a comprehensive quantitative understanding of the structure-activity relationships for this specific core is still emerging, the available data strongly supports its continued exploration in drug discovery programs. Future research focused on systematic derivatization and comprehensive biological screening will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

An In-depth Technical Guide to the Solubility and Stability Studies of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-1,4-benzothiazepin-5(2H)-one is a heterocyclic compound of interest in medicinal chemistry. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. These properties are critical for formulation development, bioavailability, and ensuring the safety and efficacy of the final drug product. This guide outlines the essential experimental protocols for determining the solubility and stability profile of this compound, in alignment with the International Council for Harmonisation (ICH) guidelines.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. It is essential to determine its solubility in various aqueous and organic solvents.

Data Presentation: Solubility

The following tables should be used to summarize the experimentally determined solubility data for this compound.

Table 1: Solubility in Various Solvents at Ambient Temperature

SolventSolubility (mg/mL)Method of Determination
WaterData to be determinedShake-Flask Method
0.1 N HClData to be determinedShake-Flask Method
Phosphate Buffer (pH 6.8)Data to be determinedShake-Flask Method
Phosphate Buffer (pH 7.4)Data to be determinedShake-Flask Method
MethanolData to be determinedShake-Flask Method
EthanolData to be determinedShake-Flask Method
AcetonitrileData to be determinedShake-Flask Method
DichloromethaneData to be determinedShake-Flask Method
Dimethyl Sulfoxide (DMSO)Data to be determinedShake-Flask Method

Table 2: pH-Dependent Aqueous Solubility Profile

pHBuffer SystemSolubility (mg/mL)Temperature (°C)
1.2HCl BufferData to be determined25 ± 2
2.0Glycine BufferData to be determined25 ± 2
4.5Acetate BufferData to be determined25 ± 2
6.8Phosphate BufferData to be determined25 ± 2
7.4Phosphate BufferData to be determined25 ± 2
9.0Borate BufferData to be determined25 ± 2
12.0NaOH SolutionData to be determined25 ± 2
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (as listed in Table 1 and 2)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points until the concentration of the solute in the solution becomes constant.

  • After equilibration, allow the samples to stand to permit the undissolved solid to settle.

  • Centrifuge the samples to pellet any remaining solid particles.

  • Carefully withdraw a clear aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature prep2->equil1 equil2 Allow solid to settle equil1->equil2 analysis1 Centrifuge sample equil2->analysis1 analysis2 Withdraw supernatant analysis1->analysis2 analysis3 Dilute aliquot analysis2->analysis3 analysis4 Quantify using HPLC-UV analysis3->analysis4

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Studies

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4][5]

Data Presentation: Forced Degradation Studies

The results of the forced degradation studies should be summarized as shown in the table below.

Table 3: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of DegradantsRemarks (e.g., Major Degradant RRT)
Hydrolytic 0.1 N HClTo be determinedTo be determinedData to be determinedData to be determinedData to be determined
WaterTo be determinedTo be determinedData to be determinedData to be determinedData to be determined
0.1 N NaOHTo be determinedTo be determinedData to be determinedData to be determinedData to be determined
Oxidative 3% H₂O₂To be determinedTo be determinedData to be determinedData to be determinedData to be determined
Photolytic ICH Q1B Option 2To be determined25 ± 2Data to be determinedData to be determinedData to be determined
Thermal Dry HeatTo be determinedTo be determinedData to be determinedData to be determinedData to be determined
Experimental Protocols: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

General Procedure:

  • Prepare solutions of this compound in the appropriate stress medium.

  • Expose the solutions to the specified stress conditions for a defined period.

  • At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Determine the percentage of degradation and identify any degradation products.

Specific Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and keep at an elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room or elevated temperature.

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[6] A control sample should be protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 105 °C).[7]

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1N HCl, heat) sampling Sample at time points acid->sampling base Base Hydrolysis (0.1N NaOH, heat) base->sampling neutral Neutral Hydrolysis (Water, heat) neutral->sampling oxidation Oxidation (3% H2O2) oxidation->sampling photo Photolysis (ICH Q1B) photo->sampling thermal Thermal (Dry Heat) thermal->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute to working conc. neutralize->dilute hplc Analyze by Stability- Indicating HPLC dilute->hplc data Determine % Degradation & Identify Degradants hplc->data start Drug Substance/ Drug Product start->acid start->base start->neutral start->oxidation start->photo start->thermal

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[8]

Method Development and Validation

The development of a stability-indicating HPLC method involves:

  • Column Selection: A C18 column is often a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.

  • Wavelength Selection: The detection wavelength should be chosen at the λmax of the drug substance for optimal sensitivity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) col Column Selection (e.g., C18) mob Mobile Phase Optimization (Gradient Elution) col->mob wav Wavelength Selection (λmax) mob->wav spec Specificity wav->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec rob Robustness prec->rob end Validated Stability- Indicating Method rob->end start Develop HPLC Method start->col

Caption: Logical Flow for HPLC Method Development and Validation.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data that is essential for the further development of this compound as a potential pharmaceutical agent. The provided tables and diagrams are intended to aid in the structured presentation of experimental data and workflows.

References

Tautomeric Landscape of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the tautomeric possibilities within 3,4-dihydro-1,4-benzothiazepin-5(2H)-one systems. This document is intended for researchers, scientists, and drug development professionals interested in the structural dynamics and potential pharmacological relevance of this heterocyclic scaffold. While direct quantitative studies on the tautomerism of this specific compound are limited in published literature, this guide consolidates established principles from related heterocyclic systems to provide a robust framework for investigation.

Introduction to Tautomerism in 1,4-Benzothiazepinones

The this compound core is a key structural motif in medicinal chemistry, serving as an important intermediate in the synthesis of various therapeutic agents, including dipeptidyl peptidase-IV inhibitors and cysteine protease inhibitors.[1] Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, can significantly influence the physicochemical properties, biological activity, and metabolic fate of a drug molecule. Understanding the potential tautomeric forms of this compound is therefore crucial for rational drug design and development.

The crystal structure of this compound has been elucidated, revealing that it exists in the keto-amide form in the solid state.[1] In this conformation, the seven-membered ring adopts a twist conformation, and molecules are linked into centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds.[1] However, in solution, the molecule may exist as a mixture of several tautomers.

Potential Tautomeric Equilibria

Based on the functionalities present in the this compound scaffold, three primary tautomeric equilibria can be postulated: keto-enol, amide-iminol, and the less common thione-thiol tautomerism (if degradation or alternative synthesis pathways are considered).

  • Keto-Enol Tautomerism: This involves the interconversion between the ketone (keto form) and an enol form, characterized by a hydroxyl group adjacent to a carbon-carbon double bond.

  • Amide-Iminol Tautomerism: This equilibrium occurs between the lactam (amide form) and the corresponding lactim (iminol form), where the carbonyl oxygen is protonated and a carbon-nitrogen double bond is formed.

  • Thiol-Thione Tautomerism: While the parent molecule contains a thioether, related structures or potential synthetic precursors/metabolites might exhibit thiol-thione tautomerism.

Tautomers KetoAmide Keto-Amide Form (this compound) EnolAmide Enol-Amide Form KetoAmide->EnolAmide Keto-Enol Tautomerism KetoIminol Keto-Iminol Form KetoAmide->KetoIminol Amide-Iminol Tautomerism EnolAmide->KetoAmide KetoIminol->KetoAmide

Figure 1: Potential Tautomeric Equilibria.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is paramount for understanding the system's behavior. The following are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the qualitative and quantitative analysis of tautomeric equilibria, provided the rate of interconversion is slow on the NMR timescale.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O) to assess solvent effects on the equilibrium. Concentrations should be kept consistent across samples.

    • Use high-purity solvents to avoid interference from impurities.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).

    • For ¹H NMR, ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery for accurate integration.

    • Obtain two-dimensional NMR spectra, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to aid in the unambiguous assignment of signals to each tautomer.

  • Data Analysis:

    • Identify distinct sets of signals corresponding to each tautomer present in the equilibrium.

    • Integrate the area of well-resolved, non-overlapping signals for each tautomer in the ¹H NMR spectrum.

    • Calculate the mole fraction (X) of each tautomer (e.g., X_keto and X_enol) from the integral values.

    • The equilibrium constant (K_T) can be calculated as the ratio of the mole fractions of the tautomers (e.g., K_T = X_enol / X_keto).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study tautomeric equilibria, especially when the tautomers exhibit distinct absorption maxima due to differences in their chromophoric systems.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of solutions of this compound in various solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

    • The concentration should be optimized to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Use the corresponding pure solvent as a blank.

  • Data Analysis:

    • Deconvolute the overlapping absorption bands of the different tautomers if necessary. This can be achieved by comparing spectra in different solvents where one tautomer might be favored.[2]

    • The ratio of the tautomers can be estimated by analyzing the changes in the absorption spectra as a function of solvent polarity.

Computational Chemistry for Tautomer Prediction

In the absence of extensive experimental data, computational methods are invaluable for predicting the relative stabilities of tautomers.

Methodology:

  • Structure Optimization:

    • Build the 3D structures of all potential tautomers of this compound.

    • Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*.

  • Energy Calculations:

    • Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., B3LYP with a larger basis set like aug-cc-pVTZ) to obtain more accurate electronic energies.

    • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

  • Solvation Effects:

    • Incorporate the effect of a solvent by using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, to calculate the energies in different solvents.

  • Data Analysis:

    • Compare the relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium.

    • The equilibrium constant (K_T) can be estimated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(K_T).

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Interpretation NMR NMR Spectroscopy (1H, 13C, 2D) Equilibrium Tautomeric Equilibrium Constant (KT) NMR->Equilibrium UVVis UV-Vis Spectroscopy UVVis->Equilibrium DFT DFT Calculations (Geometry Optimization, Energy Calculation) Solvation Solvation Models (PCM, SMD) DFT->Solvation Stability Relative Stabilities (ΔG) Solvation->Stability Stability->Equilibrium Molecule This compound Molecule->NMR Molecule->UVVis Molecule->DFT

Figure 2: Integrated Experimental and Computational Workflow.

Quantitative Data Summary

As of the date of this publication, specific quantitative data (e.g., K_T values in various solvents) for the tautomeric equilibrium of this compound is not available in the peer-reviewed literature. The tables below are provided as templates for researchers to populate with their own experimental and computational data.

Table 1: Hypothetical Experimental Determination of Tautomeric Equilibrium Constant (K_T) via ¹H NMR

SolventTautomerChemical Shift (ppm)IntegralMole FractionK_T
CDCl₃KetoTBDTBDTBDTBD
EnolTBDTBDTBD
DMSO-d₆KetoTBDTBDTBDTBD
EnolTBDTBDTBD
CD₃ODKetoTBDTBDTBDTBD
EnolTBDTBDTBD

TBD: To Be Determined by experimentation.

Table 2: Hypothetical Computational Prediction of Relative Tautomer Stabilities

TautomerGas Phase ΔG (kcal/mol)ΔG in Water (kcal/mol)ΔG in Chloroform (kcal/mol)
Keto-Amide0.00 (Reference)0.00 (Reference)0.00 (Reference)
Enol-AmideTBDTBDTBD
Keto-IminolTBDTBDTBD

TBD: To Be Determined by computation.

Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound have not been extensively delineated, the broader class of benzothiazepine derivatives is known to exhibit a wide range of biological activities. For instance, certain derivatives act as calcium channel blockers. The tautomeric form of a molecule can significantly impact its ability to bind to a biological target. Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall polarity, which are critical for molecular recognition at a receptor's active site. Therefore, characterizing the tautomeric landscape of this scaffold is a critical step in the development of new and more effective therapeutic agents.

Conclusion

This technical guide has outlined the potential tautomeric forms of this compound and provided a comprehensive framework of experimental and computational methodologies for their investigation. Although direct quantitative data for this specific system is currently lacking, the protocols and principles detailed herein, derived from studies of analogous heterocyclic systems, offer a clear path forward for researchers. A thorough understanding of the tautomeric behavior of this important scaffold will undoubtedly aid in the future design and development of novel pharmaceuticals.

References

A Technical Guide to Quantum Chemical Calculations on 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3,4-dihydro-1,4-benzothiazepin-5(2H)-one. This benzothiazepine derivative is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Understanding its fundamental molecular properties through computational methods is crucial for rational drug design and development.

While specific quantum chemical studies on this compound are not extensively reported in the literature, this guide outlines the standard theoretical methodologies and presents representative data based on studies of structurally similar heterocyclic compounds. The experimental crystal structure of the title compound provides a solid foundation for these theoretical investigations.[1]

Experimental and Theoretical Methodologies

Experimental Crystal Structure

The foundational experimental data for this compound is its single-crystal X-ray diffraction structure.[1] The molecule, with the chemical formula C₉H₉NOS, crystallizes in an orthorhombic system.[1] Key features from the crystal structure determination include:

  • The seven-membered benzothiazepine ring adopts a twisted conformation.[1]

  • The benzene ring fused to the thiazepine ring is planar.[1]

  • In the crystal lattice, molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds.[1]

These experimentally determined geometric parameters, such as bond lengths and angles, are the benchmark for validating the accuracy of the computational methods employed.

Computational Protocols

Quantum chemical calculations are typically performed using Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy for molecules of this size.

Software: The Gaussian suite of programs is a standard choice for such calculations.[2][3]

Theoretical Level: A widely used and reliable level of theory for organic molecules is the B3LYP functional combined with the 6-311++G(d,p) basis set.[2][3][4][5]

  • B3LYP: This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • 6-311++G(d,p): This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to better describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

Methodology Workflow:

  • Geometry Optimization: The initial molecular geometry is constructed based on the experimental X-ray diffraction data.[1] This structure is then optimized to find the minimum energy conformation in the gaseous phase. The optimization process is complete when the forces on all atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.[2]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[6][7]

  • Electronic Property Calculations: A single-point energy calculation is performed on the optimized geometry to determine various electronic properties. This includes:

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[7][8][9]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions by examining the interactions between filled (donor) and vacant (acceptor) orbitals.[10][11][12]

    • Molecular Electrostatic Potential (MEP) Mapping: The MEP map illustrates the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) sites.[13][14][15][16]

Data Presentation

The following tables summarize the kind of quantitative data obtained from quantum chemical calculations on this compound. The values presented are representative and based on the experimental crystal structure and typical results for similar molecules.

Table 1: Selected Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))
ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.23O-C-N120.5
C-N1.35C-N-C125.0
N-H1.01H-N-C117.0
C-S1.78C-S-C101.0
C-C (aromatic)1.39 (avg.)C-C-C (aromatic)120.0 (avg.)

Note: These are expected values. The experimental values from the crystal structure would be used for comparison and validation.[1]

Table 2: Representative Vibrational Frequencies and Assignments
Frequency (cm⁻¹)Assignment
~3400N-H stretching
~3050Aromatic C-H stretching
~2950Aliphatic C-H stretching
~1680C=O stretching
~1590Aromatic C=C stretching
~1480C-N stretching
~750C-S stretching

Note: Vibrational assignments are based on the potential energy distribution (PED) analysis.[6]

Table 3: Calculated Electronic Properties
PropertyValue
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Energy Gap (ΔE)~ 5.0 eV
Dipole Moment~ 3.5 Debye

Note: A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[8][9]

Table 4: NBO Analysis - Second-Order Perturbation Theory
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nσ(C-C)~ 2.5
LP(1) Oσ(C-N)~ 3.0
π(C-C)π*(C-C)~ 20.0 (intramolecular charge transfer in the benzene ring)

Note: E(2) energy quantifies the intensity of the interaction between electron donors and acceptors.[10][12]

Visualizations

Diagrams created using Graphviz are provided below to illustrate key workflows and conceptual relationships in the computational analysis of this compound.

G cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Analysis & Output mol_structure Initial Molecular Structure (from X-ray data) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy Calculation geom_opt->sp_calc opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra elec_prop Electronic Properties (HOMO, LUMO, MEP, NBO) sp_calc->elec_prop

Figure 1: Workflow for Quantum Chemical Calculations.

G cluster_properties Calculated Quantum Chemical Properties cluster_predictions Predicted Molecular Behavior HOMO_LUMO HOMO-LUMO Gap Stability Kinetic Stability HOMO_LUMO->Stability predicts MEP Molecular Electrostatic Potential Reactivity Chemical Reactivity (Electrophilic/Nucleophilic Sites) MEP->Reactivity identifies Interactions Intermolecular Interactions MEP->Interactions guides NBO NBO Analysis (Charge Delocalization) NBO->Stability explains Charges Mulliken/NPA Charges Charges->Interactions influences

Figure 2: Relationship between Calculated Properties and Predicted Behavior.

Conclusion

Quantum chemical calculations, particularly using DFT methods, serve as a powerful tool for investigating the molecular properties of this compound. By combining experimental crystal structure data with robust theoretical protocols, researchers can gain deep insights into the molecule's geometry, vibrational characteristics, and electronic nature. This information, including the analysis of frontier molecular orbitals, charge distribution, and intramolecular interactions, is invaluable for understanding its reactivity and stability. Ultimately, these computational approaches facilitate the rational design of novel derivatives with enhanced pharmacological profiles, thereby accelerating the drug discovery and development process.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one. The methodologies described herein are based on established analytical techniques for structurally related compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a heterocyclic compound with a benzothiazepine core structure. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the recommended analytical methods for the quantification of this compound is presented below.

Parameter HPLC-UV Method LC-MS/MS Method
Principle Separation by reverse-phase chromatography and detection by UV absorbance.Separation by reverse-phase chromatography and detection by mass spectrometry.
Primary Application Quantification in bulk drug and pharmaceutical formulations.Quantification in biological matrices (e.g., plasma, urine) at low concentrations.
Selectivity GoodExcellent
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)
Instrumentation HPLC system with UV/Vis detectorLC system coupled to a triple quadrupole mass spectrometer
Sample Throughput Moderate to HighHigh

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the determination of this compound in bulk material and pharmaceutical dosage forms.

Chromatographic Conditions
Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (typically between 230-280 nm for similar structures)
Run Time Approximately 10 minutes
Experimental Protocol

3.2.1. Standard Solution Preparation

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

3.2.2. Sample Preparation (from a solid dosage form)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API).

  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of the solvent.

  • Sonicate for 15 minutes to ensure complete dissolution of the API.

  • Make up the volume with the solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtrate with the mobile phase to a final concentration within the calibration range.

3.2.3. Analysis Workflow

HPLC_Workflow A Standard & Sample Preparation C Injection of Standards & Samples A->C B HPLC System Setup B->C D Chromatographic Separation C->D Mobile Phase E UV Detection D->E F Data Acquisition & Processing E->F G Quantification F->G Calibration Curve

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices such as plasma or urine.

LC-MS/MS Conditions
Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the analyte. (Precursor ion [M+H]+ and product ions)
Experimental Protocol

4.2.1. Sample Preparation (from plasma)

  • To 100 µL of plasma sample, add an internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

4.2.2. Analysis Workflow

LCMS_Workflow A Plasma Sample Collection B Protein Precipitation A->B Internal Standard C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis E->F G Quantification F->G Ratio to IS

Caption: Workflow for LC-MS/MS analysis from plasma.

Method Validation Parameters (Hypothetical Data)

The following tables summarize the expected validation parameters for the proposed analytical methods. These values are illustrative and should be confirmed through experimental validation.

HPLC-UV Method Validation
Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of test concentration1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 100.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%
LC-MS/MS Method Validation
Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.9950.998
Range -1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 12%
Limit of Quantification (LLOQ) -1 ng/mL
Matrix Effect Consistent and reproducible< 15% RSD
Recovery Consistent and reproducible> 85%

Signaling Pathway Context (Illustrative)

While the primary focus is on analytical methods, understanding the biological context is important. If this compound were, for example, an inhibitor of a specific kinase pathway, its quantification in preclinical and clinical studies would be vital to correlate exposure with pharmacodynamic effects.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Analyte This compound Analyte->Kinase2

Caption: Illustrative signaling pathway inhibition.

Disclaimer: The methods and data presented in these application notes are intended as a guide. It is essential to perform comprehensive method development and validation for the specific application and matrix to ensure accurate and reliable results.

Application Notes & Protocols: High-Throughput Screening of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Analogs for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3,4-dihydro-1,4-benzothiazepin-5(2H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry. It serves as a key intermediate in the synthesis of various bioactive molecules, including inhibitors of dipeptidyl peptidase-IV and cysteine proteases[1]. Derivatives of the broader benzothiazepine class have demonstrated a wide array of pharmacological activities, including potential as anticancer, antiviral, and cardiovascular agents[2][3][4][5]. The structural characteristics of this scaffold make it an attractive starting point for the development of compound libraries for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of therapeutic targets.

This document provides detailed protocols and application notes for the utilization of a compound library, based on the this compound core, in a high-throughput screening assay to identify potential protein kinase inhibitors. Protein kinases are a critical class of enzymes often dysregulated in diseases such as cancer and inflammatory disorders, making them a prime target for drug discovery.

Data Presentation

The following table summarizes hypothetical data from a primary HTS assay and a subsequent dose-response confirmation for a selection of lead compounds derived from the this compound scaffold.

Table 1: Summary of HTS Primary Screen and Dose-Response Data for Selected Compounds

Compound IDScaffoldPrimary Screen Inhibition (%) at 10 µMIC₅₀ (µM)
DB-001This compound12.5> 100
DB-0022-aryl-3,4-Dihydro-1,4-benzothiazepin-5(2H)-one85.22.1
DB-0034-benzyl-3,4-Dihydro-1,4-benzothiazepin-5(2H)-one92.80.9
DB-0047-chloro-3,4-Dihydro-1,4-benzothiazepin-5(2H)-one65.78.3
Staurosporine (Control)N/A99.80.015

Experimental Protocols

1. High-Throughput Screening (HTS) Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a generic HTRF-based assay to screen for inhibitors of a target protein kinase. The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase.

  • Principle: The assay relies on the transfer of energy (FRET) between a Europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) that binds to the biotinylated, phosphorylated peptide. Inhibition of the kinase results in a decreased HTRF signal.

  • Materials and Reagents:

    • Target Protein Kinase (e.g., a tyrosine kinase)

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • HTRF Kinase Buffer

    • Europium cryptate-labeled anti-phospho-antibody

    • Streptavidin-XL665 (or other suitable acceptor)

    • This compound analog library dissolved in DMSO

    • Staurosporine (positive control)

    • DMSO (negative control)

    • 384-well, low-volume, white plates

  • Procedure:

    • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (10 mM in DMSO) into the wells of a 384-well plate. Also, dispense positive and negative controls.

    • Kinase Addition: Add 5 µL of the kinase solution (2X final concentration in HTRF Kinase Buffer) to all wells.

    • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiation of Reaction: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP (2X final concentration in HTRF Kinase Buffer) to initiate the kinase reaction.

    • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

    • Detection: Add 10 µL of the HTRF detection mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

    • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

2. Dose-Response (IC₅₀) Determination Protocol

This protocol is for confirming the activity of "hit" compounds identified in the primary screen and determining their potency.

  • Procedure:

    • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.

    • Compound Dispensing: Dispense 50 nL of each concentration of the diluted compounds into a 384-well plate.

    • Assay Execution: Follow steps 2-8 of the HTS primary screening protocol.

    • Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. Normalize the data against the positive (staurosporine) and negative (DMSO) controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

G cluster_workflow HTS Experimental Workflow start Start: Compound Library (this compound Analogs) dispense Dispense Compounds (384-well plate) start->dispense add_kinase Add Target Kinase dispense->add_kinase incubate1 Incubate add_kinase->incubate1 add_substrate_atp Add Substrate & ATP incubate1->add_substrate_atp incubate2 Incubate (Kinase Reaction) add_substrate_atp->incubate2 add_detection Add HTRF Detection Reagents incubate2->add_detection incubate3 Incubate add_detection->incubate3 read_plate Read HTRF Signal incubate3->read_plate analyze Data Analysis (Identify 'Hits') read_plate->analyze dose_response Dose-Response Assay (IC50 Determination) analyze->dose_response end End: Confirmed Hits dose_response->end

Caption: High-throughput screening workflow for identifying kinase inhibitors.

G cluster_pathway Generic Kinase Signaling Pathway Inhibition Kinase Active Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase ATP ATP ATP->Kinase ADP ADP Phospho_Substrate->ADP Downstream Downstream Cellular Response Phospho_Substrate->Downstream Inhibitor Inhibitor (Benzothiazepine Analog) Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic protein kinase signaling pathway.

References

Application Notes and Protocols for the Biological Evaluation of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for assessing the biological activities of 3,4-dihydro-1,4-benzothiazepin-5(2H)-one derivatives and related benzothiazepine compounds. The following sections detail experimental procedures for evaluating anticancer and antimicrobial properties, along with data presentation guidelines and visualizations of key cellular pathways and workflows.

Anticancer Activity Evaluation

The in vitro anticancer potential of this compound derivatives is primarily assessed through cytotoxicity assays against various cancer cell lines. A widely used and reliable method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[1][2]

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of benzothiazepine derivatives are typically quantified as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. These values are crucial for comparing the potency of different derivatives and for selecting lead compounds for further development.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: 1,5-Benzothiazepine Derivatives
Compound 2cHep G-2 (Liver)3.29 ± 0.15Methotrexate4.68 ± 0.17
Compound 2cDU-145 (Prostate)15.42 ± 0.16Methotrexate21.96 ± 0.15
Compound 2fHep G-2 (Liver)-Methotrexate4.68 ± 0.17
Compound 2fDU-145 (Prostate)-Methotrexate21.96 ± 0.15
Compound 2jHep G-2 (Liver)-Methotrexate4.68 ± 0.17
Compound 2jDU-145 (Prostate)15.42 ± 0.16Methotrexate21.96 ± 0.15
Series 2: 1,5-Benzodiazepin-2-One Derivative
Compound 3bHCT-116 (Colon)9.18Sunitinib-
Compound 3bHepG-2 (Liver)6.13Sunitinib-
Compound 3bMCF-7 (Breast)7.86Sunitinib-
Series 3: Benzothiazole Derivatives
Compound 29SKRB-3 (Breast)0.0012--
Compound 29SW620 (Colon)0.0043--
Compound 29A549 (Lung)0.044--
Compound 29HepG2 (Liver)0.048--
Series 4: 1,8-diazaphenothiazines
Compound 4SW-948 (Colon)Similar to CisplatinCisplatin-
Compound 4L-1210 (Leukemia)Similar to CisplatinCisplatin-

Note: The table includes data for closely related benzothiazepine and other heterocyclic structures to provide a broader context for potential activity, as specific data for this compound derivatives is limited in the provided search results. The activity of these compounds can be influenced by the specific substitutions on the benzothiazepine core.[3][4][5][6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of test compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value for each compound.

Experimental Workflow: In Vitro Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570nm) formazan_solubilization->absorbance calculation IC50 Calculation absorbance->calculation G cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis bacterial_culture Bacterial Culture & Inoculum Prep inoculation Inoculation of 96-well plates bacterial_culture->inoculation compound_dilution Compound Serial Dilution compound_dilution->inoculation incubation Incubation (18-24h) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination G cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibition beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylation & degradation TCF4 TCF4 beta_catenin->TCF4 nuclear translocation & binding TNIK TNIK TCF4->TNIK recruitment GeneExpression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF4->GeneExpression activation TNIK->TCF4 phosphorylation Proliferation Cell Proliferation GeneExpression->Proliferation Inhibitor Benzothiazepinone Derivative Inhibitor->TNIK inhibition

References

Application of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-1,4-benzothiazepin-5(2H)-one scaffold is a heterocyclic motif of significant interest in medicinal chemistry. As a privileged structure, its derivatives have been explored for a range of therapeutic applications, drawing upon the diverse biological activities observed in the broader class of benzothiazepines. This document provides an overview of key applications, supported by quantitative data from structurally related compounds, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Application Note 1: Potent and Selective Inhibition of TNIK for Colorectal Cancer Therapy

The Traf2- and Nck-interacting kinase (TNIK) is a critical downstream regulator in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer (CRC).[1] Inhibition of TNIK presents a promising therapeutic strategy. While research on the this compound core is emerging, a closely related analog, 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one, has been shown to be a potent and selective inhibitor of TNIK.[1] These findings strongly suggest the potential of the benzothiazepine scaffold in this therapeutic area.

Quantitative Data: TNIK Inhibition by 3,4-Dihydrobenzo[f][2][3]oxazepin-5(2H)-one Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives against TNIK. The data highlights the potent inhibition achieved with this scaffold, with compound 21k emerging as a lead candidate with an IC50 of 0.026 µM.[1]

CompoundTNIK IC50 (µM)
21a 0.118 ± 0.015
21b 0.075 ± 0.011
21c 0.058 ± 0.009
21d 0.041 ± 0.006
21e 0.035 ± 0.005
21f 0.031 ± 0.004
21g 0.029 ± 0.004
21h 0.028 ± 0.003
21i 0.027 ± 0.003
21j 0.026 ± 0.005
21k 0.026 ± 0.008

Data sourced from J Med Chem. 2022 Feb 10;65(3):1786-1807.[1]

Signaling Pathway: Wnt/β-catenin/TNIK Axis

Wnt_TNIK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inactivates Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TNIK TNIK Beta_Catenin->TNIK Interacts with TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds TNIK->TCF_LEF Phosphorylates and Co-activates Benzothiazepinone This compound Derivative (Inhibitor) Benzothiazepinone->TNIK Inhibits Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of benzothiazepinone derivatives on TNIK.

Experimental Protocol: In Vitro TNIK Kinase Assay

This protocol describes a typical luminescence-based kinase assay to determine the IC50 of test compounds against TNIK.

  • Materials:

    • Recombinant human TNIK enzyme.

    • Kinase substrate (e.g., a generic peptide substrate like ADP-Glo™).

    • ATP.

    • Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • White, opaque 384-well assay plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO, then dilute further in the assay buffer. The final DMSO concentration should not exceed 1%.

    • To each well of the 384-well plate, add 5 µL of the diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 10 µL of TNIK enzyme diluted in assay buffer to each well (except the negative control).

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP in assay buffer. The final ATP concentration should be close to its Km for TNIK.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate at room temperature for 30 minutes.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Application Note 2: L-Type Calcium Channel Blockade for Cardiovascular Conditions

Benzothiazepines are a well-established class of L-type calcium channel blockers, used in the treatment of hypertension, angina, and certain arrhythmias.[4][5] By blocking the influx of calcium into vascular smooth muscle and cardiac cells, these compounds induce vasodilation and reduce heart rate and contractility. The this compound scaffold represents a promising core for the development of novel calcium channel blockers with potentially improved pharmacological profiles.

Mechanism of Action: Calcium Channel Blockade

Calcium_Channel_Blockade cluster_membrane Cell Membrane (Vascular Smooth Muscle) cluster_cytoplasm Cytoplasm L_Type_Channel L-Type Ca2+ Channel Ca_in Ca2+ Relaxation Vasodilation L_Type_Channel->Relaxation Promotes Ca_out Ca2+ Ca_out->L_Type_Channel Influx Calmodulin Calmodulin Ca_in->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to Benzothiazepinone This compound Derivative (Blocker) Benzothiazepinone->L_Type_Channel Blocks

Caption: Mechanism of L-type calcium channel blockade by benzothiazepinone derivatives leading to vasodilation.

Experimental Protocol: FLIPR Calcium Influx Assay

This protocol outlines a high-throughput method for assessing the calcium channel blocking activity of test compounds using a Fluorometric Imaging Plate Reader (FLIPR).

  • Materials:

    • A stable cell line expressing L-type calcium channels (e.g., HEK293 or a vascular smooth muscle cell line).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Depolarizing agent (e.g., KCl solution).

    • Test compounds dissolved in DMSO.

    • Black-walled, clear-bottom 384-well cell culture plates.

    • FLIPR instrument.

  • Procedure:

    • Cell Plating: Seed the cells into 384-well plates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 60 minutes at 37°C.

    • Compound Addition: Wash the cells with assay buffer to remove excess dye. Add the test compounds at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.

    • Calcium Influx Measurement: Place the assay plate into the FLIPR instrument.

    • Initiate fluorescence reading to establish a baseline.

    • Add the depolarizing KCl solution to all wells simultaneously using the FLIPR's integrated pipettor. This will open the voltage-gated calcium channels.

    • Continue to record the fluorescence intensity for several minutes to measure the influx of calcium.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) upon KCl addition is proportional to the amount of calcium influx.

    • Calculate the percentage of inhibition of the calcium influx for each compound concentration relative to the maximum signal (no inhibitor) and baseline.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Synthesis Protocol: this compound

The parent scaffold can be synthesized via the following procedure, adapted from published literature.[2]

Workflow for Synthesis

Synthesis_Workflow Reactant1 2-Mercaptobenzoic acid methyl ester Step1 Stir at RT, 10 min Reactant1->Step1 Reactant2 Sodium Reactant2->Step1 Solvent1 Ethanol Solvent1->Step1 Intermediate1 Sodium thiophenolate intermediate Step1->Intermediate1 Step2 Add and Reflux, 6h Intermediate1->Step2 Reactant3 2-Oxazolidinone Reactant3->Step2 Crude_Mixture Crude Reaction Mixture Step2->Crude_Mixture Step3 Evaporation Crude_Mixture->Step3 Residue Residue Step3->Residue Step4 Aqueous Workup & Extraction (EtOAc) Residue->Step4 Organic_Layer Combined Organic Layers Step4->Organic_Layer Step5 Drying (Na2SO4) & Evaporation Organic_Layer->Step5 Crude_Product Crude Product Step5->Crude_Product Step6 Recrystallization (Ethanol) Crude_Product->Step6 Final_Product 3,4-Dihydro-1,4-benzothiazepin- 5(2H)-one (White Solid) Step6->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Procedure
  • Materials:

    • 2-Mercaptobenzoic acid methyl ester (3.3 g, 19.6 mmol)

    • Sodium (0.5 g, 22.0 mmol)

    • Ethanol (20 mL)

    • 2-Oxazolidinone (1.7 g, 19.8 mmol)

    • Ethyl acetate (EtOAc)

    • Sodium sulfate (Na2SO4)

    • Water

  • Reaction:

    • In a round-bottom flask, add sodium (0.5 g) to ethanol (20 mL) and stir until the sodium has completely dissolved.

    • To this solution, add 2-mercaptobenzoic acid methyl ester (3.3 g).

    • Stir the mixture at room temperature for 10 minutes.

    • Add 2-oxazolidinone (1.7 g) to the reaction mixture.

    • Heat the mixture under reflux for 6 hours.

  • Workup and Purification:

    • After cooling to room temperature, remove the solvent by rotary evaporation.

    • Add water (15 mL) to the resulting residue.

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Recrystallize the crude residue from ethanol and dry under vacuum at 50°C to yield the title compound as a white solid.[2]

References

Application Notes and Protocols for the Development of Kinase Inhibitors Based on the 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors is a central focus of modern drug discovery. This document provides a detailed guide to the potential development of kinase inhibitors based on the 3,4-dihydro-1,4-benzothiazepin-5(2H)-one scaffold.

Note on Scaffold Selection: As of the current literature, the this compound core has not been extensively explored as a kinase inhibitor scaffold. However, the structurally analogous 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one scaffold has been successfully utilized to develop potent and selective inhibitors of key kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and Traf2- and Nck-interacting protein kinase (TNIK).[1][3] Therefore, this document will leverage the data and methodologies from the development of these analogous oxazepinone inhibitors to provide a comprehensive set of protocols and application notes for the proposed benzothiazepinone scaffold. The this compound is a known chemical entity and serves as a viable starting point for medicinal chemistry campaigns.[4][5]

Data Presentation: Kinase Inhibition Profiles of Analogous Scaffolds

The following tables summarize the inhibitory activities of representative compounds based on the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one scaffold against their respective kinase targets. This data serves as a benchmark for potential potencies that could be achieved with the proposed benzothiazepinone scaffold.

Table 1: Inhibitory Activity of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives against ROCK Kinases [1]

Compound IDTarget KinaseIC50 (nM)
12b ROCK193
ROCK23

Table 2: Inhibitory Activity of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives against TNIK [3]

Compound IDTarget KinaseIC50 (µM)
21k TNIK0.026 ± 0.008

Experimental Protocols

Detailed methodologies for the synthesis of the core scaffold and subsequent evaluation of kinase inhibitory activity are provided below.

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol outlines a potential synthetic route to a substituted this compound, which can then be tested for kinase inhibitory activity. The synthesis is adapted from known procedures for the core scaffold and related kinase inhibitors.[4][5]

Objective: To synthesize a hypothetical kinase inhibitor candidate based on the this compound scaffold.

Materials:

  • 2-Mercaptobenzoic acid methyl ester

  • Sodium ethoxide

  • 2-Oxazolidinone

  • Appropriate aryl halide (for Suzuki or Buchwald-Hartwig coupling)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvents (Ethanol, Toluene, Dioxane, Water)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Synthesis of the Core Scaffold: a. Dissolve sodium (1.1 eq) in anhydrous ethanol under an inert atmosphere. b. To this solution, add 2-mercaptobenzoic acid methyl ester (1.0 eq). Stir the mixture at room temperature for 10 minutes.[4] c. Add 2-oxazolidinone (1.0 eq) to the reaction mixture.[4] d. Heat the mixture to reflux and maintain for 6 hours.[4] e. Monitor the reaction by Thin Layer Chromatography (TLC). f. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. g. Add water to the residue and extract with ethyl acetate (3x). h. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. i. Purify the crude product by column chromatography on silica gel to yield this compound.[4]

  • Derivatization via N-Arylation (Buchwald-Hartwig Amination): a. To a solution of the this compound (1.0 eq) in an anhydrous solvent such as toluene or dioxane, add the desired aryl halide (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq). b. Degas the mixture and heat under an inert atmosphere at 80-110 °C for 12-24 hours. c. Monitor the reaction by TLC or LC-MS. d. After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. e. Dry the organic layer, concentrate, and purify by column chromatography to obtain the final N-arylated product.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a test compound against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Recombinant Kinase (e.g., ROCK2, TNIK)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: a. Prepare a 10-point serial dilution of the test compound in 100% DMSO (e.g., 3-fold dilutions starting from 1 mM). b. Also prepare a DMSO-only control (vehicle).

  • Kinase Reaction: a. In a 384-well plate, add 50 nL of the serially diluted compound or DMSO control. b. Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer. c. Allow the plate to incubate for 15 minutes at room temperature to permit compound-kinase interaction. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate the plate at 30°C for 1 hour.

  • ADP Detection: a. After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. c. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Protocol 3: Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Objective: To evaluate the cellular potency of a kinase inhibitor by measuring the phosphorylation status of a target substrate.

Materials:

  • Cancer cell line known to have active signaling through the target kinase (e.g., HCT116 for TNIK).

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the test compound (and a DMSO control) for a predetermined time (e.g., 2-24 hours).

  • Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells on ice with lysis buffer. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-substrate signal to the total substrate signal and the loading control. c. Plot the normalized signal against the compound concentration to assess the dose-dependent inhibition of substrate phosphorylation.

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway cluster_0 Cellular Outcomes RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits LIMK LIM Kinase (LIMK) ROCK->LIMK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC MLCP->pMLC Dephosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) pCofilin Phospho-Cofilin (Inactive) Actin_Stress Actin Stress Fiber Formation & Contraction pMLC->Actin_Stress pCofilin->Actin_Stress Promotes Inhibitor Benzothiazepinone ROCK Inhibitor Inhibitor->ROCK Inhibits Kinase_Inhibitor_Workflow start Start: Compound Synthesis biochem_assay In Vitro Biochemical Assay (e.g., ADP-Glo) start->biochem_assay ic50 Determine IC50 Value biochem_assay->ic50 cell_assay Cell-Based Assay (e.g., Western Blot for p-Substrate) ic50->cell_assay Potent compounds advance cellular_potency Assess Cellular Potency and Target Engagement cell_assay->cellular_potency selectivity Kinome Selectivity Screening cellular_potency->selectivity Active compounds advance off_target Identify Off-Target Effects selectivity->off_target adme_tox In Vitro ADME/Tox Assays off_target->adme_tox lead_opt Lead Optimization adme_tox->lead_opt lead_opt->start Iterative Design Cycle in_vivo In Vivo Efficacy Studies lead_opt->in_vivo Optimized Lead end Preclinical Candidate in_vivo->end Synthesis_Workflow start_materials Starting Materials 2-Mercaptobenzoic acid methyl ester 2-Oxazolidinone step1 Step 1: Cyclization NaOEt, Ethanol, Reflux start_materials->step1 purification1 {Purification|Column Chromatography} step1->purification1 intermediate Core Scaffold This compound step2 Step 2: Coupling Aryl Halide Pd Catalyst, Base intermediate->step2 purification2 {Purification|Column Chromatography} step2->purification2 final_product Final Product N-Aryl Derivative analysis {Analysis|NMR, MS} final_product->analysis purification1->intermediate purification2->final_product

References

Application Notes and Protocols for the Preparation of TNIK Inhibitors Based on the 3,4-Dihydro-1,4-benzoxazepin-5(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of a novel class of Traf2- and Nck-interacting kinase (TNIK) inhibitors built upon the 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one scaffold. As a key regulator in the Wnt signaling pathway, TNIK is a promising therapeutic target for various cancers, particularly colorectal cancer (CRC). The information presented here is based on the findings reported in the Journal of Medicinal Chemistry article, "Discovery of 3,4-Dihydrobenzo[f][1]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects". While the user's request specified a benzothiazepinone scaffold, this closely related benzoxazepinone series represents the most current and detailed publicly available information for a novel TNIK inhibitor class with this core structure.

Introduction

The Traf2- and Nck-interacting protein kinase (TNIK) is a serine/threonine kinase that plays a pivotal role as a downstream signaling protein in the Wnt/β-catenin pathway. Dysregulation of this pathway is a hallmark of many cancers, making TNIK an attractive target for therapeutic intervention. The 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one scaffold has been identified as a promising starting point for the development of potent and selective TNIK inhibitors. Structure-activity relationship (SAR) studies have led to the discovery of compounds with significant anti-proliferative and anti-migration effects in CRC cell lines and notable antitumor activity in in vivo models.

Data Presentation

The following tables summarize the quantitative data for a selection of the most potent 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one based TNIK inhibitors.

Table 1: In Vitro Biological Activity of Key TNIK Inhibitors

Compound IDTNIK IC₅₀ (µM)HCT116 Proliferation IC₅₀ (µM)RKO Proliferation IC₅₀ (µM)
21k 0.026 ± 0.0080.08 ± 0.010.15 ± 0.02
21j 0.031 ± 0.0050.11 ± 0.020.21 ± 0.03
21i 0.045 ± 0.0070.18 ± 0.030.35 ± 0.05
14k 0.052 ± 0.0090.25 ± 0.040.48 ± 0.07

Data is presented as mean ± standard deviation.

Table 2: Kinase Selectivity Profile of Compound 21k

KinaseInhibition at 1 µM (%)
TNIK98
MINK175
MAP4K468
GSK3β<10
ROCK1<5
ROCK2<5

Compound 21k was profiled against a panel of 406 kinases, demonstrating excellent selectivity for TNIK.

Signaling Pathway

The following diagram illustrates the role of TNIK in the canonical Wnt signaling pathway.

TNIK_Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Activates Axin_APC_GSK3b Destruction Complex (Axin, APC, GSK3β) Dvl->Axin_APC_GSK3b Inhibits beta_catenin β-catenin Axin_APC_GSK3b->beta_catenin Promotes Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates and Translocates to Nucleus TNIK TNIK beta_catenin->TNIK Interacts with Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription TNIK->TCF_LEF Phosphorylates & Co-activates Nucleus Nucleus

Caption: TNIK in the Wnt Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one based TNIK inhibitors.

Experimental_Workflow Synthesis Synthesis of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives Purification Purification and Structural Characterization (NMR, HRMS) Synthesis->Purification Kinase_Assay In Vitro TNIK Kinase Assay (IC₅₀) Purification->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., HCT116, RKO) Kinase_Assay->Cell_Proliferation Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Western_Blot Western Blot Analysis (Wnt Pathway Proteins) Cell_Proliferation->Western_Blot In_Vivo In Vivo Efficacy (HCT116 Xenograft Model) Western_Blot->In_Vivo Lead_Compound Lead Compound Identification Selectivity->Lead_Compound PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies PK_Studies->Lead_Compound

Caption: Workflow for TNIK Inhibitor Development.

Experimental Protocols

General Synthesis of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives

Materials:

  • Substituted 2-aminophenols

  • Ethyl 2-bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Appropriate aldehyde or ketone

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Appropriate boronic acid or ester

  • Solvents (e.g., Dioxane, Toluene, Ethanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Benzoxazepinone Core:

    • To a solution of a substituted 2-aminophenol in DMF, add K₂CO₃ and ethyl 2-bromoacetate.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Perform an aqueous workup and purify the product by column chromatography to yield the N-alkylated intermediate.

    • Treat the intermediate with a strong base such as NaH in a suitable solvent like THF to induce intramolecular cyclization.

    • Acidify the reaction mixture and extract the product. Purify by column chromatography to obtain the 3,4-dihydrobenzo[f][1]oxazepin-5(2H)-one core structure.

  • Functionalization of the Core Structure (e.g., Suzuki Coupling):

    • To a solution of the halogenated benzoxazepinone core, the corresponding boronic acid, and a palladium catalyst in a suitable solvent system (e.g., dioxane/water), add a base (e.g., K₂CO₃).

    • Heat the mixture under an inert atmosphere until the reaction is complete.

    • Cool the reaction, perform an aqueous workup, and purify the final compound by column chromatography.

In Vitro TNIK Kinase Assay (ADP-Glo™ Assay)

Materials:

  • Recombinant human TNIK enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the TNIK enzyme to each well (except for the negative control).

  • Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

Materials:

  • HCT116 or other colorectal cancer cell lines

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Test compounds

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ values.

Western Blot Analysis

Materials:

  • HCT116 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-TNIK, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • ECL detection reagents

Procedure:

  • Treat HCT116 cells with the test compound at various concentrations for a specified time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control like GAPDH to normalize the protein levels.

In Vivo HCT116 Xenograft Model

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • HCT116 cells

  • Matrigel

  • Test compound formulated for administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HCT116 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and the vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Analyze the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific experimental conditions and available resources. Adherence to all applicable laboratory safety guidelines and animal care regulations is essential.

References

Solid-Phase Synthesis of 1,4-Benzothiazepine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 1,4-benzothiazepine libraries. The methodologies outlined are designed to enable the efficient generation of diverse compound libraries for screening and lead optimization in drug discovery programs.

Introduction

1,4-Benzothiazepines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of these compounds, facilitating structure-activity relationship (SAR) studies. This document details two primary solid-phase approaches for the synthesis of 1,4-benzothiazepine and 1,5-benzothiazepine libraries, utilizing Wang resin as the solid support.

Synthesis of 1,4-Benzothiazepin-5-one Libraries

This protocol outlines the solid-phase synthesis of a library of 1,4-benzothiazepin-5-one derivatives. The synthetic strategy involves the sequential reaction of building blocks on a solid support, followed by cleavage to yield the final products.

Experimental Workflow

workflow1 resin Wang Resin loading Loading of Building Block A resin->loading reaction1 Reaction with Building Block B loading->reaction1 cyclization Intramolecular Cyclization reaction1->cyclization cleavage Cleavage from Resin cyclization->cleavage product 1,4-Benzothiazepin-5-one Library cleavage->product

Caption: Workflow for the solid-phase synthesis of 1,4-benzothiazepin-5-one libraries.

Experimental Protocol

1. Resin Preparation and Loading:

  • Resin: Wang resin (100-200 mesh, 1% DVB).

  • Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Loading of the first building block (e.g., a substituted 2-mercaptobenzoic acid):

    • To the swollen resin, add a solution of the 2-mercaptobenzoic acid (3 eq.), 1-hydroxybenzotriazole (HOBt) (3 eq.), and N,N'-diisopropylcarbodiimide (DIC) (3 eq.) in DMF.

    • Agitate the mixture at room temperature for 4-6 hours.

    • Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x), and dry under vacuum.

2. Acylation with Amino Acid:

  • To the resin-bound mercaptobenzoic acid, add a solution of the desired N-Fmoc protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

3. Fmoc-Deprotection:

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Wash the resin with DMF (5x) and DCM (3x).

4. Cyclization and Cleavage:

  • Suspend the resin in a cleavage cocktail of trifluoroacetic acid (TFA) / triisopropylsilane (TIS) / water (95:2.5:2.5).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Purify the product by preparative HPLC.

Synthesis of 2,3-Dihydro-1,5-Benzothiazepine Libraries

This protocol describes the parallel solid-phase synthesis of a library of 2,3-dihydro-1,5-benzothiazepine derivatives through a [4+3] annulation reaction.[1]

Experimental Workflow

workflow2 resin Wang Resin loading Loading of α,β-unsaturated ketone resin->loading annulation [4+3] Annulation with 2-aminothiophenol loading->annulation cleavage Cleavage from Resin annulation->cleavage product 2,3-Dihydro-1,5- benzothiazepine Library cleavage->product

Caption: Workflow for the solid-phase synthesis of 2,3-dihydro-1,5-benzothiazepine libraries.

Experimental Protocol

1. Resin Preparation and Loading of α,β-Unsaturated Ketone:

  • Resin: Wang resin (100-200 mesh, 1% DVB).

  • Swelling: Swell the Wang resin in DCM for 30 minutes.

  • Loading: To the swollen resin, add a solution of the α,β-unsaturated ketone (3 eq.), DIC (3 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in DCM.

  • Shake the mixture for 3 hours.

  • Wash the resin with DMF (3x), methanol (3x), and DCM (3x).

2. [4+3] Annulation with 2-Aminothiophenol:

  • To the resin-bound ketone, add a solution of the desired 2-aminothiophenol derivative (5 eq.) in DMF.

  • Heat the mixture at 60°C for 12 hours.

  • Wash the resin with DMF (3x), methanol (3x), and DCM (3x).

3. Cleavage from Resin:

  • Treat the resin with a solution of 20% TFA in DCM for 1 hour.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC.

Data Presentation

The following tables summarize representative quantitative data for the solid-phase synthesis of 1,4-benzothiazepine libraries. The actual yields and purities will vary depending on the specific building blocks used.

Table 1: Representative Library of 1,4-Benzothiazepin-5-ones

Compound IDBuilding Block A (2-Mercaptobenzoic Acid)Building Block B (Amino Acid)Yield (%)Purity (%)
BTZ-001 2-Mercaptobenzoic acidGlycine75>95
BTZ-002 2-Mercapto-5-chlorobenzoic acidAlanine68>95
BTZ-003 2-Mercaptobenzoic acidValine72>95
BTZ-004 2-Mercapto-4-methylbenzoic acidLeucine65>95

Table 2: Representative Library of 2,3-Dihydro-1,5-Benzothiazepines [1]

Compound IDBuilding Block A (α,β-Unsaturated Ketone)Building Block B (2-Aminothiophenol)Yield (%)Purity (%)
DHBT-001 Chalcone2-Aminothiophenol82>90
DHBT-002 4'-Hydroxychalcone2-Aminothiophenol78>90
DHBT-003 4-Methoxychalcone2-Amino-5-methylthiophenol85>90
DHBT-004 3'-Nitrochalcone2-Aminothiophenol75>90

Conclusion

The solid-phase synthesis techniques described in these application notes provide a robust and efficient means for the generation of diverse 1,4-benzothiazepine libraries. These protocols, coupled with the ability to introduce multiple points of diversity, make this approach highly valuable for the discovery of novel therapeutic agents. The provided workflows and data tables serve as a practical guide for researchers in the field of drug development.

References

Application Notes and Protocols for the Chromatographic Purification of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the chromatographic purification of the heterocyclic compound 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one. The methodologies outlined herein are based on established principles of chromatography for nitrogen-containing heterocyclic compounds and can be adapted for various scales of purification, from analytical to preparative.

Compound Overview and Chromatographic Considerations

This compound is a benzothiazepine derivative. The presence of a secondary amine in its heterocyclic ring system imparts basic properties to the molecule. This characteristic is a critical consideration for the selection of an appropriate chromatographic strategy. Due to its polarity and basic nature, purification can be approached using several chromatographic techniques.

Key Physicochemical Properties Influencing Chromatography:

  • Polarity: The presence of carbonyl and amine functional groups contributes to the molecule's overall polarity.

  • Basicity: The secondary amine can interact with acidic silica gel, potentially leading to peak tailing and poor separation in normal-phase chromatography.

  • Solubility: The compound's solubility in various organic solvents will dictate the choice of mobile phases and sample preparation methods.

Recommended Purification Strategies

Two primary chromatographic techniques are recommended for the purification of this compound:

  • Flash Chromatography: Ideal for the rapid purification of multi-gram quantities of the crude product. To mitigate the issues associated with the basicity of the amine, the use of amine-functionalized silica or the addition of a basic modifier to the mobile phase is advised.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Suitable for achieving high purity levels, particularly for smaller sample quantities or for final purification steps. Both normal-phase and reverse-phase HPLC can be employed. Furthermore, for enantiomeric separation, chiral HPLC is the method of choice.[3][4][5]

Experimental Protocols

Method 1: Preparative Flash Chromatography

This protocol details the purification of crude this compound using flash chromatography on silica gel.

3.1.1. Materials and Equipment

  • Flash chromatography system (e.g., Biotage, Teledyne ISCO) or a glass column for manual flash chromatography

  • Silica gel (230-400 mesh) or pre-packed silica gel cartridges[6]

  • Amine-functionalized silica gel or triethylamine (Et3N)

  • TLC plates (silica gel 60 F254)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Standard laboratory glassware

  • Rotary evaporator

3.1.2. Protocol Steps

  • Thin-Layer Chromatography (TLC) Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find an optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate.

    • If peak tailing is observed, add a small amount of triethylamine (0.1-1%) to the mobile phase to suppress the interaction of the basic amine with the acidic silica gel.

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[6][7]

  • Column Packing (for manual flash chromatography):

    • Select a column of appropriate size for the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the initial mobile phase (low polarity).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase. Using a pipette, carefully load the solution onto the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 9:1 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. For example, increase the proportion of ethyl acetate.

    • Maintain a constant flow rate. For flash chromatography, positive pressure is applied to accelerate the elution.[6]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

3.1.3. Workflow Diagram

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC_Dev TLC Method Development Col_Pack Column Packing TLC_Dev->Col_Pack Select Mobile Phase Sample_Load Sample Loading Col_Pack->Sample_Load Elution Gradient Elution Sample_Load->Elution Frac_Collect Fraction Collection Elution->Frac_Collect TLC_Analysis TLC Analysis of Fractions Frac_Collect->TLC_Analysis Combine_Evap Combine Pure Fractions & Evaporate TLC_Analysis->Combine_Evap Identify Pure Fractions Pure_Product Pure Product Combine_Evap->Pure_Product

Caption: Workflow for Flash Chromatography Purification.

Method 2: High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the final purification of small quantities of this compound to achieve high purity. A reverse-phase method is described below.

3.2.1. Materials and Equipment

  • HPLC system with a UV detector

  • Reverse-phase C18 column (analytical or preparative)

  • HPLC-grade solvents: Acetonitrile (ACN), Water

  • Additives: Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Syringe filters (0.45 µm)

3.2.2. Protocol Steps

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale):

    • Equilibrate the analytical C18 column with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

    • Inject a small volume (e.g., 10 µL) of the prepared sample.

    • Run a gradient elution from low to high organic content (e.g., 5% to 95% ACN over 20 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Optimize the gradient to achieve good separation of the target compound from impurities.

  • Preparative HPLC (Scale-up):

    • Switch to a preparative C18 column of the same chemistry.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Run the optimized gradient method.

    • Collect the fraction corresponding to the peak of the target compound.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction, often requiring lyophilization if a significant amount of water is present.

3.2.3. Workflow Diagram

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve & Filter) Analytical_Run Analytical HPLC (Method Development) Sample_Prep->Analytical_Run Optimize Optimize Gradient Analytical_Run->Optimize Prep_Run Preparative HPLC (Scale-up) Optimize->Prep_Run Collect Fraction Collection Prep_Run->Collect Solvent_Removal Solvent Removal (Lyophilization) Collect->Solvent_Removal Pure_Compound High-Purity Compound Solvent_Removal->Pure_Compound

Caption: Workflow for HPLC Purification.

Method 3: Chiral HPLC for Enantiomeric Separation

If this compound is synthesized as a racemate and the separation of enantiomers is required, chiral HPLC is necessary.

3.3.1. Materials and Equipment

  • HPLC system with a UV or Circular Dichroism (CD) detector

  • Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based, such as Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Water

3.3.2. Protocol Steps

  • Column and Mobile Phase Screening:

    • Test various chiral columns and mobile phase systems (normal-phase, polar organic, and reverse-phase) to find a suitable separation method.

    • Normal-Phase: Mobile phases typically consist of hexane/IPA or hexane/EtOH mixtures.

    • Reverse-Phase: Mobile phases usually consist of water/ACN or water/MeOH mixtures.

  • Method Optimization:

    • Once a suitable system is identified, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs) between the enantiomeric peaks. A baseline separation (Rs > 1.5) is desirable.[4]

  • Preparative Chiral Separation:

    • Scale up the optimized analytical method to a preparative chiral column.

    • Inject larger volumes of the racemic mixture and collect the separated enantiomer fractions.

  • Enantiomeric Purity Analysis:

    • Analyze the collected fractions using the optimized analytical chiral method to determine the enantiomeric excess (ee) of each fraction.

Data Presentation

The following tables summarize typical parameters and expected results for the chromatographic purification of this compound. These values are illustrative and may require optimization for specific reaction mixtures.

Table 1: Flash Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate gradient (e.g., 100:0 to 70:30) with 0.5% Triethylamine
TLC Rf of Target ~0.25 in 80:20 Hexane:EtOAc (+0.5% Et3N)
Loading Method Dry loading with silica gel
Detection UV light (254 nm) or staining (e.g., potassium permanganate)
Expected Purity >95% (by TLC and ¹H NMR)

Table 2: Reverse-Phase HPLC Parameters

ParameterValue/Description
Column C18, 5 µm, 4.6 x 250 mm (analytical)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time Dependent on the exact gradient, but typically in the mid-to-late elution range
Expected Purity >99% (by peak area)

Table 3: Chiral HPLC Parameters (Example)

ParameterValue/Description
Column Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
Mobile Phase 80:20 Hexane:Isopropanol
Flow Rate 0.8 mL/min
Temperature 25 °C
Detection UV at 254 nm
Expected Outcome Baseline separation of two enantiomers (Rs > 1.5)

Logical Relationships and Overall Strategy

The purification strategy typically follows a multi-step approach, starting with a bulk purification method and progressing to a high-resolution technique if higher purity is required.

Purification_Strategy Crude Crude Product from Synthesis Flash Flash Chromatography (Bulk Purification) Crude->Flash Purity_Check1 Purity Check (TLC, NMR) Flash->Purity_Check1 HPLC Reverse-Phase HPLC (High Purity) Purity_Check1->HPLC Higher Purity Needed Final_Product Pure Product (>95% Purity) Purity_Check1->Final_Product Purity Sufficient Purity_Check2 Purity Check (HPLC, LC-MS) HPLC->Purity_Check2 Chiral_HPLC Chiral HPLC (Enantiomer Separation) Purity_Check2->Chiral_HPLC Chiral Separation Needed High_Purity_Product High Purity Product (>99% Purity) Purity_Check2->High_Purity_Product Purity Sufficient Enantiomers Separated Enantiomers Chiral_HPLC->Enantiomers

Caption: Overall Purification Strategy for this compound.

References

Application Notes and Protocols for In Vitro Assay Development of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to assess the in vitro biological activities of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one derivatives. This class of compounds has garnered interest for its potential therapeutic applications, including anticancer and calcium channel modulating activities. The following protocols are foundational for screening and characterizing the biological potential of these compounds in various cellular models.

Introduction

This compound derivatives constitute a core heterocyclic structure found in various biologically active molecules. Benzothiazepine derivatives, in general, are known to exhibit a wide range of pharmacological properties. Notably, some have been investigated for their potent anticancer effects, attributed to their ability to induce apoptosis, disrupt the cell cycle, and modulate key signaling pathways.[1][2][3] Additionally, the benzothiazepine scaffold is a well-known pharmacophore in calcium channel blockers, suggesting potential applications in cardiovascular and neurological disorders.[4][5][6]

This document outlines standard in vitro assays to quantify the cytotoxicity, anti-proliferative effects, and potential mechanism of action of novel this compound derivatives.

Data Presentation: Summary of In Vitro Activities

The biological activity of this compound derivatives and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values. Lower values indicate higher potency. The following tables summarize representative data for analogous compound series against various cancer cell lines, providing a comparative reference.

Table 1: In Vitro Cytotoxicity of 1,5-Benzothiazepine Derivatives against Human Cancer Cell Lines [1][2][7]

Compound IDCell LineCancer TypeIC50 (µM)Standard Drug (Methotrexate) IC50 (µM)
2cHep G-2Liver Cancer3.29 ± 0.154.68 ± 0.17
2jDU-145Prostate Cancer15.42 ± 0.1621.96 ± 0.15
2fDU-145Prostate Cancer-21.96 ± 0.15
2gDU-145Prostate Cancer-21.96 ± 0.15

Table 2: Kinase Inhibitory Activity of 3,4-Dihydrobenzo[f][1][8]oxazepin-5(2H)-one Derivatives [9][10]

Compound IDTarget KinaseIC50 (µM)
21kTNIK0.026 ± 0.008
12bROCK I0.093
12bROCK II0.003

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assays

A primary step in evaluating the biological activity of novel compounds is to assess their effect on cell viability and proliferation.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, DU-145, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Methotrexate or Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using non-linear regression analysis.

Anti-Proliferative Assay

Principle: This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.[11] It is a measure of cytostatic or cytotoxic effects.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

  • Colony Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction of colonies for each treatment condition relative to the untreated control.

Apoptosis and Cell Cycle Analysis

Principle: Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates into DNA and is excluded by viable cells, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Principle: This method uses PI to stain cellular DNA to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase A to prevent staining of RNA, and then stain with PI.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Calcium Channel Blocking Activity Assay

Principle: The effect of this compound derivatives on voltage-gated calcium channels can be assessed using whole-cell patch-clamp electrophysiology on cells expressing specific calcium channel subtypes (e.g., α1C, α1A, α1E).[4]

Protocol:

  • Cell Culture: Use a cell line (e.g., HEK 293) stably expressing the desired calcium channel subtype.

  • Electrophysiology: Perform whole-cell voltage-clamp recordings. Use a pipette solution containing Cs+ to block K+ currents and an external solution containing Ba2+ as the charge carrier to enhance the Ca2+ channel currents.

  • Compound Application: Apply the test compound at various concentrations to the cell via a perfusion system.

  • Data Acquisition: Record the inward Ba2+ currents elicited by depolarizing voltage steps before and after compound application.

  • Data Analysis: Measure the peak current amplitude and analyze the concentration-dependent block to determine the IC50 value. Assess for state-dependent block by applying the compound to cells held at different holding potentials.

Visualizations

Experimental Workflow

G General Workflow for In Vitro Cytotoxicity Screening cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Assays (for potent compounds) cluster_3 Mechanism of Action Studies cluster_4 Lead Identification A Synthesize and Purify This compound Derivatives B Culture Cancer Cell Lines A->B C MTT Assay (Determine IC50) B->C D Colony Formation Assay C->D IC50 < Threshold E Apoptosis Analysis: Flow Cytometry C->E IC50 < Threshold F Cell Cycle Analysis C->F IC50 < Threshold G Kinase Inhibition Assays (e.g., TNIK, ROCK) D->G H Calcium Channel Blocking Assays D->H E->G E->H F->G F->H I Identify Lead Compounds for Further Development G->I H->I

Caption: Workflow for in vitro screening of benzothiazepinone derivatives.

Potential Signaling Pathway Inhibition

Based on the activities of similar compounds, this compound derivatives may inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the Wnt/β-catenin pathway.

G Hypothesized Inhibition of the Wnt/β-catenin Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dvl Frizzled->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome Leads to TCF TCF/LEF BetaCatenin->TCF Binds Nucleus Nucleus BetaCatenin->Nucleus Translocates to TNIK TNIK TCF->TNIK Recruits Proliferation Cell Proliferation & Migration TNIK->Proliferation Activates Transcription Compound 3,4-Dihydro-1,4-benzothiazepin- 5(2H)-one Derivative Compound->TNIK Inhibits

Caption: Potential inhibition of the Wnt/β-catenin pathway by TNIK inhibitors.[9][12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A frequently cited method involves the reaction of 2-mercaptobenzoic acid methyl ester with 2-oxazolidinone in the presence of a base like sodium ethoxide.[1] The reaction proceeds via nucleophilic attack of the thiolate on the oxazolidinone, followed by cyclization.

Q2: My reaction yield is significantly lower than the reported 60%. What are the potential causes?

A2: Low yield can stem from several factors:

  • Incomplete reaction: The reported reflux time is 6 hours.[1] Shorter durations may lead to incomplete conversion. Consider extending the reflux time and monitoring the reaction by TLC.

  • Base degradation: The sodium base is crucial. Ensure it is fresh and the ethanol is anhydrous, as moisture can quench the base.

  • Starting material purity: Impurities in the 2-mercaptobenzoic acid methyl ester or 2-oxazolidinone can lead to side reactions. Verify the purity of your starting materials before beginning.

  • Suboptimal workup: The product is extracted with ethyl acetate. Ensure the pH is appropriate during the aqueous wash to prevent loss of the product. The extraction should be performed multiple times to ensure complete recovery.[1]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: While the provided literature does not specify side products for this exact synthesis, common side reactions in related syntheses include:

  • Dimerization: The thiol starting material can potentially form disulfide-linked dimers under oxidative conditions.

  • Incomplete cyclization: The intermediate before the final ring-closing step may remain if the reaction conditions are not optimal.

  • Decomposition: Extended heating or overly harsh basic conditions can lead to the decomposition of starting materials or the product.

Q4: What is the recommended method for purifying the final product?

A4: The recommended purification method is recrystallization from ethanol.[1] This technique was used to obtain a white solid suitable for analysis, including X-ray crystallography.[1] If recrystallization is insufficient, column chromatography using a silica gel stationary phase with a suitable solvent system (e.g., hexane:ethyl acetate) may be necessary, a common technique for purifying related benzothiazine derivatives.[2]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the synthesis.

Problem: Low or No Product Yield

G Start Problem: Low Yield Cause1 Cause: Incomplete Reaction Start->Cause1 Cause2 Cause: Ineffective Base Start->Cause2 Cause3 Cause: Impure Reagents Start->Cause3 Cause4 Cause: Loss During Workup Start->Cause4 Sol1 Solution: - Monitor by TLC - Increase reflux time (e.g., to 8-10h) Cause1->Sol1 Check reaction progress Sol2 Solution: - Use fresh sodium metal - Ensure ethanol is anhydrous Cause2->Sol2 Check base/solvent quality Sol3 Solution: - Verify purity of starting materials  via NMR or melting point - Purify if necessary Cause3->Sol3 Check starting materials Sol4 Solution: - Perform multiple extractions (3x) - Ensure correct pH during washes - Avoid overly vigorous separation Cause4->Sol4 Review extraction protocol

Caption: Troubleshooting flowchart for low product yield.

Problem: Product is Impure After Workup

G Start Problem: Impure Product (Multiple TLC spots) Cause1 Cause: Unreacted Starting Material Start->Cause1 Identify contaminants Cause2 Cause: Formation of Side Products Start->Cause2 Cause3 Cause: Solvent Contamination Start->Cause3 Sol1 Solution: - Recrystallize from ethanol - If unsuccessful, use column  chromatography Cause1->Sol1 Purification Sol2 Solution: - Optimize reaction temp/time - Ensure inert atmosphere if  susceptible to oxidation Cause2->Sol2 Optimization Sol3 Solution: - Ensure complete removal of  extraction solvent (e.g., ethyl acetate)  under reduced pressure Cause3->Sol3 Post-Workup

Caption: Troubleshooting flowchart for product purification.

Experimental Protocol & Data

The following protocol is adapted from the literature for the synthesis of this compound.[1]

Synthesis Workflow

G A 1. Prepare Sodium Ethoxide (Sodium in Ethanol) B 2. Add 2-Mercaptobenzoic Acid Methyl Ester A->B C 3. Stir at Room Temp (10 min) B->C D 4. Add 2-Oxazolidinone C->D E 5. Heat Under Reflux (6 hours) D->E F 6. Evaporate Solvent E->F G 7. Aqueous Workup (Add H2O, Extract with EtOAc) F->G H 8. Dry & Evaporate Organic Layer G->H I 9. Recrystallize from Ethanol H->I J Final Product: This compound I->J

Caption: General experimental workflow for the synthesis.

Methodology
  • A solution of sodium (0.5 g, 22.0 mmol) in ethanol (20 ml) is prepared.

  • To this solution, 2-mercaptobenzoic acid methyl ester (3.3 g, 19.6 mmol) is added.

  • The resulting mixture is stirred at room temperature for 10 minutes.

  • 2-Oxazolidinone (1.7 g, 19.8 mmol) is then added to the mixture.

  • The reaction mixture is heated under reflux for 6 hours.

  • Following reflux, the solvent is removed by evaporation.

  • Water (15 ml) is added to the residue, and the mixture is extracted with ethyl acetate (3 x 15 ml).

  • The combined organic layers are dried with sodium sulfate and the solvent is evaporated.

  • The crude residue is recrystallized from ethanol and dried under vacuum at 323 K to yield the final product as a white solid.[1]

Reaction Data Summary
ComponentRoleMolesSolventConditionsYieldReference
2-Mercaptobenzoic acid methyl esterStarting Material19.6 mmolEthanol (20 ml)Reflux (6 hours)60%[1]
2-OxazolidinoneStarting Material19.8 mmol[1]
SodiumReagent (Base)22.0 mmol[1]

References

Technical Support Center: Optimizing 1,4-Benzothiazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-benzothiazepines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield in my 1,4-benzothiazepine synthesis. What are the common causes and how can I improve it?

A1: Low yields are a common issue in 1,4-benzothiazepine synthesis. Several factors could be contributing to this problem. Here’s a breakdown of potential causes and solutions:

  • Inefficient Cyclization: The key step of forming the seven-membered ring can be challenging.

    • Solution: Ensure your reaction conditions are optimized for cyclization. This often involves adjusting the temperature, solvent, and catalyst. For the common synthesis from 2-aminothiophenol and α,β-unsaturated ketones (chalcones), refluxing in a suitable solvent like ethanol or methanol with a catalytic amount of acid (e.g., HCl or acetic acid) is a standard procedure.[1] Some protocols have found success with microwave irradiation to reduce reaction times and improve yields.

  • Sub-optimal Reaction Temperature: The reaction may not proceed efficiently at room temperature.

    • Solution: Many syntheses of 1,5-benzothiazepines require elevated temperatures, with 60°C being identified as an ideal temperature in some cases to achieve high yields.[2] It is recommended to perform small-scale trials at different temperatures to find the optimum for your specific substrates.

  • Incorrect Solvent: The choice of solvent can significantly impact the reaction outcome.

    • Solution: While ethanol and methanol are common, other solvents like polyethylene glycol (PEG-400) have been shown to provide excellent yields in shorter reaction times.[2] In some cases, solvent-free conditions using a solid support like silica gel or basic alumina can also be effective.[3]

  • Side Reactions: The formation of unwanted by-products can consume your starting materials and reduce the yield of the desired product. A common side product is the disulfide, 2-[(2-aminophenyl)dithio]aniline.[4]

    • Solution: Monitor your reaction closely using Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product and any by-products.[5] Adjusting the stoichiometry of reactants or the reaction time may help minimize side product formation.

  • Purification Losses: Significant amounts of product can be lost during workup and purification.

    • Solution: Optimize your purification protocol. Column chromatography is a common method for purifying 1,4-benzothiazepines.[1][6] Ensure you are using an appropriate solvent system for your column to achieve good separation.

Q2: How do I monitor the progress of my 1,4-benzothiazepine synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.

  • Procedure:

    • Prepare a TLC plate coated with silica gel.

    • Spot the starting materials (2-aminothiophenol and your α,β-unsaturated ketone) as references.

    • As the reaction proceeds, take small aliquots from the reaction mixture at regular intervals and spot them on the TLC plate.

    • Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under UV light.

  • Interpretation: The reaction is complete when the spots corresponding to the starting materials have disappeared, and a new spot corresponding to the product is prominent.[5] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Q3: What is a reliable method for purifying 1,4-benzothiazepine derivatives?

A3: Column chromatography is a widely used and effective method for the purification of 1,4-benzothiazepine derivatives.[1][6]

  • Stationary Phase: Silica gel (70-230 mesh) is a common choice.[1]

  • Mobile Phase (Eluent): The choice of eluent is crucial for good separation. A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is often used. The ratio of the solvents should be optimized based on the polarity of your specific product. A common starting point is a 3:1 or 4:1 mixture of n-hexane:ethyl acetate.[1]

  • Procedure:

    • Pack a chromatography column with a slurry of silica gel in the chosen eluent.

    • Dissolve your crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed product onto the top of the column.

    • Elute the column with your chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified 1,4-benzothiazepine.

Q4: I am observing multiple spots on my TLC even after the reaction should be complete. What could these be?

A4: The presence of multiple spots on TLC after the expected reaction time can indicate several possibilities:

  • Incomplete Reaction: One or more of the spots could be your unreacted starting materials. Compare the Rf values of the spots with your starting material references.

  • Formation of Side Products: As mentioned earlier, side reactions can occur. One common side product in reactions involving 2-aminothiophenol is the corresponding disulfide.[4] Other potential side products can arise from self-condensation of the starting materials or degradation of the product under the reaction conditions.

  • Isomers: Depending on the structure of your starting materials, the formation of diastereomers or other isomers is possible.

  • Degradation: If the reaction is heated for too long or under harsh conditions, the desired product may start to degrade, leading to new spots on the TLC.

To identify the unknown spots, you may need to isolate them by preparative TLC or column chromatography and characterize them using spectroscopic methods like NMR and Mass Spectrometry.

Data Presentation

Table 1: Optimization of Reaction Conditions for 1,5-Benzothiazepine Synthesis

EntrySolventTemperature (°C)Time (min)Yield (%)
1Dichloromethane6024065
2Ethanol6024078
3Acetonitrile6024072
4PEG-4006055>95

Data summarized from a study on PEG-400-mediated synthesis of 1,5-benzothiazepine derivatives.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,4-Benzothiazepines from Chalcones and 2-Aminothiophenol [1]

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (10 mmol) and 2-aminothiophenol (10 mmol) in methyl alcohol.

  • Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture.

  • Reflux: Reflux the reaction mixture for 3-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Isolation: The solid product that separates out is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel using an ethyl acetate:n-hexane (1:3 v/v) mixture as the eluent.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of 1,4-Benzothiazepines as Calcium Channel Blockers

1,4-Benzothiazepines, such as diltiazem, are known to act as calcium channel blockers.[7] They exert their effects by binding to L-type voltage-gated calcium channels, which are crucial for the influx of calcium ions into cardiac and vascular smooth muscle cells.[8] This blockage leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a decrease in heart rate and contractility.[9]

CalciumChannelBlocker cluster_cell Cell Membrane cluster_effect Cellular Response CaChannel L-type Calcium Channel Ca_in CaChannel->Ca_in Benzothiazepine 1,4-Benzothiazepine (e.g., Diltiazem) Benzothiazepine->CaChannel Blocks Ca_out Ca_out->CaChannel Influx Contraction Muscle Contraction Ca_in->Contraction Stimulates

Caption: Mechanism of 1,4-benzothiazepine action on L-type calcium channels.

Experimental Workflow: Synthesis and Purification of 1,4-Benzothiazepines

The general workflow for synthesizing and purifying 1,4-benzothiazepines from 2-aminothiophenol and chalcones involves a series of sequential steps, from reaction setup to the isolation of the pure product.

SynthesisWorkflow Start Starting Materials: - 2-Aminothiophenol - Chalcone Reaction Cyclocondensation Reaction (Solvent, Catalyst, Heat) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure 1,4-Benzothiazepine Purification->Product

Caption: General workflow for 1,4-benzothiazepine synthesis and purification.

References

Technical Support Center: Synthesis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than the reported 60%. What are the most likely causes?

Low yields in this synthesis can often be attributed to several factors. The primary areas to investigate are the quality of your starting materials, the reaction conditions, and the work-up procedure. Incomplete reactions, side reactions, and product loss during purification are common culprits.

A critical factor can be the purity of the 2-mercaptobenzoic acid methyl ester. If it has partially hydrolyzed to 2-mercaptobenzoic acid, the free carboxylic acid can interfere with the reaction. Similarly, the hygroscopic nature of sodium metal can affect the formation of a truly anhydrous sodium ethoxide solution, which is crucial for the reaction's success.

Q2: I suspect my starting materials are impure. How can I address this?

To ensure the quality of your reagents, consider the following:

  • 2-Mercaptobenzoic acid methyl ester: Verify its purity by checking its melting point or by running a proton NMR. If impurities are suspected, recrystallization or column chromatography may be necessary.

  • Sodium: Use freshly cut sodium to ensure a clean, unoxidized surface.

  • Ethanol: Use absolute ethanol (anhydrous) to prepare the sodium ethoxide solution. The presence of water can lead to the hydrolysis of the starting ester and incomplete formation of the alkoxide.

  • 2-Oxazolidinone: Ensure it is dry, as moisture can interfere with the reaction.

Q3: I'm seeing multiple spots on my TLC after the reaction. What are the possible side products?

Several side reactions can occur, leading to a mixture of products:

  • Hydrolysis of the starting ester: If water is present in the reaction mixture, the 2-mercaptobenzoic acid methyl ester can hydrolyze back to 2-mercaptobenzoic acid.[1][2][3][4]

  • Dimerization: The starting thiol may undergo oxidative dimerization to form a disulfide.

  • Incomplete reaction: Unreacted starting materials will also be present.

  • Polymerization: Under certain conditions, side reactions involving 2-oxazolidinone can lead to oligomeric or polymeric byproducts.

To minimize these, ensure anhydrous conditions and carefully control the reaction temperature and time.

Q4: How can I optimize the reaction conditions to improve the yield?

Based on the literature, a 60% yield is achievable.[5][6] To optimize your yield, consider the following parameters:

ParameterRecommended ConditionRationale
Base Sodium ethoxide (prepared in situ)A strong, non-nucleophilic base is required to deprotonate the thiol.
Solvent Anhydrous EthanolServes as both the solvent and a reactant for preparing the base.
Temperature RefluxProvides the necessary activation energy for the condensation reaction.
Reaction Time 6 hoursAs reported in the literature to achieve a reasonable conversion.[5][6]
Atmosphere Inert (e.g., Nitrogen or Argon)Prevents oxidation of the thiol starting material.

Monitoring the reaction by TLC is crucial to determine the optimal reaction time for your specific setup.

Frequently Asked Questions (FAQs)

Q1: What is the established protocol for the synthesis of this compound?

A commonly cited method involves the condensation of 2-mercaptobenzoic acid methyl ester with 2-oxazolidinone.[5][6] The reaction is typically carried out in ethanol with sodium ethoxide as the base, under reflux for 6 hours.

Experimental Protocols

Synthesis of this compound [5][6]

Materials:

  • 2-Mercaptobenzoic acid methyl ester (3.3 g, 19.6 mmol)

  • Sodium (0.5 g, 22.0 mmol)

  • Anhydrous Ethanol (20 ml)

  • 2-Oxazolidinone (1.7 g, 19.8 mmol)

  • Ethyl acetate

  • Water

  • Sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium (0.5 g) in anhydrous ethanol (20 ml) to prepare a solution of sodium ethoxide.

  • To this solution, add 2-mercaptobenzoic acid methyl ester (3.3 g).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-oxazolidinone (1.7 g) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • To the residue, add water (15 ml) and extract with ethyl acetate (3 x 15 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Recrystallize the crude product from ethanol to obtain this compound as a white solid.

Expected Yield: ~60%

Visualizations

Logical Workflow for Troubleshooting Low Yields

TroubleshootingWorkflow Troubleshooting Low Yields in this compound Synthesis Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Analyze Work-up & Purification Start->CheckWorkup ImpureSM Impure Starting Materials CheckPurity->ImpureSM SuboptimalConditions Suboptimal Conditions CheckConditions->SuboptimalConditions LossDuringWorkup Product Loss During Work-up CheckWorkup->LossDuringWorkup ImpureSM->CheckConditions No PurifySM Purify Starting Materials ImpureSM->PurifySM Yes SuboptimalConditions->CheckWorkup No OptimizeConditions Optimize Reaction Parameters (Temp, Time, Base) SuboptimalConditions->OptimizeConditions Yes RefineWorkup Refine Extraction & Recrystallization LossDuringWorkup->RefineWorkup Yes AlternativeRoute Consider Alternative Synthetic Route LossDuringWorkup->AlternativeRoute No, persistent low yield ImprovedYield Improved Yield PurifySM->ImprovedYield OptimizeConditions->ImprovedYield RefineWorkup->ImprovedYield

Caption: A flowchart outlining the logical steps for troubleshooting low yields.

Experimental Workflow for Synthesis

SynthesisWorkflow Experimental Workflow for this compound Synthesis PrepareBase 1. Prepare Sodium Ethoxide in Anhydrous Ethanol AddThiol 2. Add 2-Mercaptobenzoic acid methyl ester PrepareBase->AddThiol AddOxazolidinone 3. Add 2-Oxazolidinone AddThiol->AddOxazolidinone Reflux 4. Reflux for 6 hours AddOxazolidinone->Reflux Evaporate 5. Evaporate Solvent Reflux->Evaporate Extract 6. Aqueous Work-up & Extraction with Ethyl Acetate Evaporate->Extract Dry 7. Dry Organic Layer (Na2SO4) Extract->Dry Concentrate 8. Concentrate Organic Layer Dry->Concentrate Recrystallize 9. Recrystallize from Ethanol Concentrate->Recrystallize FinalProduct Pure 3,4-Dihydro-1,4- benzothiazepin-5(2H)-one Recrystallize->FinalProduct

Caption: A step-by-step workflow for the synthesis of the target compound.

References

Stability issues and degradation of dihydro-1,4-benzothiazepinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of dihydro-1,4-benzothiazepinones. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for dihydro-1,4-benzothiazepinones?

Dihydro-1,4-benzothiazepinones are susceptible to degradation under various conditions, including hydrolysis, oxidation, and photolysis. The seven-membered thiazepinone ring and any ester functionalities are particularly prone to chemical changes. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of these molecules.[1][2]

Q2: Which functional groups in dihydro-1,4-benzothiazepinones are most susceptible to degradation?

The ester group, commonly found in derivatives like diltiazem, is highly susceptible to hydrolysis, leading to the formation of desacetyl metabolites.[1][3] The lactam (amide) bond within the thiazepinone ring can also be hydrolyzed under more forceful acidic or basic conditions. The sulfur atom in the ring is a potential site for oxidation.

Q3: What are the typical degradation pathways observed for this class of compounds?

The most commonly reported degradation pathway is hydrolysis. For instance, diltiazem, a well-studied dihydro-1,4-benzothiazepinone, primarily degrades through the hydrolysis of its acetyl group to form desacetyl diltiazem.[1][3] Other potential pathways include oxidation of the sulfur atom to a sulfoxide and photolytic degradation, which can lead to various decomposition products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Stability Studies

Problem: You observe unexpected peaks in your HPLC or UPLC chromatogram when analyzing a dihydro-1,4-benzothiazepinone sample from a stability study.

Possible Causes and Solutions:

  • Degradation: The new peaks are likely degradation products. To identify the cause, perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help you to correlate the degradation products with specific stress factors.

  • Impurity in Starting Material: The peak could be an impurity from the synthesis that is now more prominent. Compare the chromatogram with that of the initial batch (T=0) of the compound.

  • Interaction with Excipients: If you are working with a formulation, the active pharmaceutical ingredient (API) might be reacting with an excipient. Analyze the API alone under the same stability conditions to rule this out.

Issue 2: Loss of Potency of the Dihydro-1,4-benzothiazepinone Compound Over Time

Problem: The measured concentration of your dihydro-1,4-benzothiazepinone decreases significantly during storage.

Possible Causes and Solutions:

  • Hydrolysis: This is a common issue, especially for ester-containing derivatives. Ensure that the storage conditions are anhydrous if the compound is sensitive to moisture. For solutions, consider using a buffered system at a pH where the compound is most stable. Studies on diltiazem have shown that the hydrolysis of the acetate ester is slow with a minimum rate at approximately pH 3.5.[4]

  • Photodegradation: Protect the sample from light by using amber vials or storing it in the dark. Photostability testing, as per ICH Q1B guidelines, should be conducted to assess light sensitivity.[5]

  • Thermal Degradation: Store the compound at the recommended temperature. If you observe degradation at room temperature, consider refrigerated or frozen storage. Note that the stability of diltiazem and its metabolites in plasma can be affected by storage temperature, with -70°C providing better stability than -20°C for long-term storage.[6]

  • Oxidation: If the compound is susceptible to oxidation, consider storing it under an inert atmosphere (e.g., nitrogen or argon) and adding an antioxidant to the formulation if appropriate.

Quantitative Data on Degradation

The following tables summarize quantitative data from forced degradation studies on diltiazem, a representative dihydro-1,4-benzothiazepinone.

Table 1: Forced Degradation of Diltiazem

Stress ConditionTemperatureDuration% Drug RemainedMajor Degradation ProductReference
1 M HCl70°C12 h16.67 ± 1.95Desacetyl diltiazem[1]
1 M NaOH70°C12 h10.47 ± 2.10Desacetyl diltiazem[1]
3% H₂O₂80°C1 h57%Diltiazem sulfoxide
Photolytic--48.86 ± 1.48Desacetyl diltiazem[1]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

  • Acidic Hydrolysis: Dissolve the dihydro-1,4-benzothiazepinone in a suitable solvent and add 1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 12 hours).[1] After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 1 M sodium hydroxide.

  • Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 1 M sodium hydroxide. Heat the solution under the same conditions as the acidic hydrolysis.[1] After incubation, cool and neutralize with 1 M hydrochloric acid.

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat under the same conditions.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare them with an unstressed sample.

Protocol 2: Forced Oxidative Degradation Study

  • Dissolve the dihydro-1,4-benzothiazepinone in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Store the solution at room temperature or an elevated temperature (e.g., 80°C) for a defined period (e.g., 1 hour).

  • Analyze the sample using a validated HPLC method.

Protocol 3: Photostability Study

  • Expose the dihydro-1,4-benzothiazepinone, both as a solid and in solution, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • A control sample should be protected from light by wrapping it in aluminum foil.

  • Analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis API Dihydro-1,4-benzothiazepinone Solution Prepare Solution API->Solution Acid Acidic Hydrolysis (e.g., 1M HCl, 70°C) Solution->Acid Base Basic Hydrolysis (e.g., 1M NaOH, 70°C) Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Thermal Thermal (e.g., 80°C) Solution->Thermal Photo Photolytic (ICH Q1B) Solution->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterize Degradants (MS, NMR) HPLC->Characterization

Caption: Experimental workflow for forced degradation studies.

degradation_pathway Parent Dihydro-1,4-benzothiazepinone (e.g., Diltiazem) Hydrolysis_Product Hydrolysis Product (e.g., Desacetyl Diltiazem) Parent->Hydrolysis_Product H+ or OH- / H2O Oxidation_Product Oxidation Product (e.g., Sulfoxide) Parent->Oxidation_Product [O] (e.g., H2O2) Photodegradation_Product Photodegradation Products Parent->Photodegradation_Product hν (Light)

Caption: Common degradation pathways for dihydro-1,4-benzothiazepinones.

References

Technical Support Center: Troubleshooting Biological Assays with Benzothiazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with benzothiazepine derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: My benzothiazepine derivative, dissolved in DMSO, is precipitating when I add it to my aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?

A1: This phenomenon, known as "precipitation upon dilution," is a common issue when working with compounds that have poor aqueous solubility. Benzothiazepine derivatives are often hydrophobic, and while they may dissolve readily in an organic solvent like DMSO, their solubility can be significantly lower in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media.[1][2] When the concentrated DMSO stock is added to the aqueous solution, the final concentration of the compound may exceed its solubility limit in the mixed solvent system, leading to precipitation.

To prevent this, consider the following strategies:

  • Lower the final concentration: Ensure the final concentration of your compound in the assay is below its aqueous solubility limit.

  • Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding it to a smaller volume first while vortexing, and then gradually add more buffer.

  • Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration may help keep the compound in solution.

  • Use a surfactant or cyclodextrin: For in vitro assays, incorporating a small amount of a non-ionic surfactant like Tween® 20 or Pluronic® F-127, or using cyclodextrins to form inclusion complexes, can enhance the apparent solubility of hydrophobic compounds.[2]

  • Salt formation: If your derivative has acidic or basic functional groups, converting it to a more soluble salt form can be an effective strategy.[2] Diltiazem, for example, is often used as its hydrochloride salt to improve its poor aqueous solubility.[3][4]

Q2: I am observing a decrease in the activity of my benzothiazepine derivative over time in my experiments. What could be the cause?

A2: A loss of activity can be attributed to several factors related to the stability of the compound in your experimental setup.

  • Hydrolysis: Benzothiazepine derivatives, such as diltiazem which has an acetate ester moiety, can be susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH. The rate of hydrolysis for diltiazem is slowest at approximately pH 3.5.[3][5] It is recommended to prepare fresh aqueous dilutions from a DMSO stock shortly before use.

  • Photodegradation: Some benzothiazepine derivatives are light-sensitive. It is advisable to protect stock solutions and experimental setups from direct light by using amber vials or covering them with aluminum foil.[3]

  • Adsorption to plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates, tubes), leading to a reduction in the effective concentration of the compound in solution. Using low-adhesion plastics or pre-rinsing materials with a solution of the compound can help mitigate this issue.

  • Freeze-thaw cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound. It is best to aliquot stock solutions into smaller, single-use volumes to avoid this.[4]

Q3: I am getting inconsistent results in my cell-based assay. Could there be off-target effects of my benzothiazepine derivative?

A3: Yes, off-target effects are a possibility and can lead to inconsistent or unexpected results. While many benzothiazepine derivatives, like diltiazem, are known as L-type calcium channel blockers, they may interact with other cellular targets, especially at higher concentrations.[1][6][7][8] For example, diltiazem has been shown to also inhibit cyclic-nucleotide gated (CNG) channels in the retina.[9]

To investigate potential off-target effects:

  • Perform dose-response experiments: A steep dose-response curve may suggest a specific target interaction, while a shallow curve could indicate multiple, lower-affinity interactions.

  • Use structurally related but inactive analogs as negative controls: This can help differentiate between effects due to the specific chemical scaffold and those related to the intended pharmacological activity.

  • Consult the literature and databases: Check for published information on the selectivity profile of your specific benzothiazepine derivative.

  • Consider counter-screening: If you suspect a particular off-target, you can perform assays to directly test for activity against it.

Q4: What is the recommended storage condition for benzothiazepine derivative stock solutions?

A4: The optimal storage conditions depend on the solvent and the specific derivative. For diltiazem, solutions in DMSO or distilled water can be stored at -20°C for up to 3 months.[1][3] Aqueous solutions are generally less stable and should be prepared fresh.[10] It is recommended to store stock solutions in tightly sealed, light-protecting containers.[3] Always refer to the manufacturer's or supplier's data sheet for specific storage recommendations for your compound.

Troubleshooting Guides

Problem: Inconsistent IC50 values in a cell-based assay.

This troubleshooting guide provides a logical workflow to identify and resolve the cause of inconsistent IC50 values.

G start Inconsistent IC50 Values solubility Check for Compound Precipitation (Visual inspection, light scattering) start->solubility stability Evaluate Compound Stability (Prepare fresh solutions, protect from light) solubility->stability No Precipitation solubility_sol Optimize Solubility: - Lower concentration - Increase DMSO (up to 0.5%) - Use surfactants/cyclodextrins solubility->solubility_sol Precipitation Observed assay_params Review Assay Parameters (Cell density, incubation time, reagent quality) stability->assay_params Stable stability_sol Ensure Stability: - Prepare fresh dilutions daily - Use amber vials/plates - Aliquot stock solutions stability->stability_sol Degradation Suspected off_target Consider Off-Target Effects (Dose-response curve shape, literature review) assay_params->off_target Consistent assay_params_sol Standardize Assay Protocol: - Consistent cell passage number - Calibrate instruments - Validate reagents assay_params->assay_params_sol Inconsistent off_target_sol Investigate Off-Target Effects: - Use negative controls - Perform counter-screening off_target->off_target_sol

Caption: Troubleshooting workflow for inconsistent IC50 values.

Quantitative Data

The following tables summarize key quantitative data for diltiazem, a widely studied benzothiazepine derivative.

Table 1: Physicochemical Properties of Diltiazem

PropertyValueReference(s)
Molecular Weight414.5 g/mol [11]
Solubility in DMSO≥ 12.4 mg/mL[1]
Aqueous SolubilityPoor (used as HCl salt)[3][4]
Diltiazem HCl Water Solubility565 mg/mL[4]
Stability in DMSO/Water at -20°CUp to 3 months[1][3]
pH for Minimal Hydrolysis~3.5[3][5]

Table 2: Biological Activity of Diltiazem

Assay/Cell LineParameterValueReference(s)
L-type Ca2+ channels (A7r5 cells)IC5086 µM[6]
L-type Ca2+ channels (BC3H1 cells)IC5095 µM[6]
Skeletal muscle Ca2+ channelsKi (for a diltiazem-like derivative)1.2 µM[6]
Purified L-type Ca2+ channelsKd (for a fluorescent diltiazem analog)25 nM[12]
Angiotensin II-induced VSMC growthIC506.6 µM[11]
Human A2780 cells (antiproliferative)IC50163 µM[13]
Human A2780/ADR cells (P-gp inhibition)IC5049 µM[13]
CaV1.2 current in CHO cellsIC500.76 µM[13]
Gaucher patient cells (GCase inhibition)IC50~160 µM (at pH 6.5)[14]

Experimental Protocols

Calcium Imaging Assay Using Fura-2 AM

This protocol describes a method for measuring changes in intracellular calcium concentration in response to a benzothiazepine derivative using the ratiometric fluorescent indicator Fura-2 AM.[7][9][15][16]

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 10 mM Glucose, 2 mM CaCl₂, pH 7.4

  • Benzothiazepine derivative stock solution in DMSO

  • Fluorescence microscope or plate reader capable of excitation at 340 nm and 380 nm, and emission at ~510 nm

Procedure:

  • Prepare Fura-2 AM Loading Solution:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • For the loading solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBS.

    • Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization. Vortex thoroughly.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with HBS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading solution and wash the cells 2-3 times with HBS to remove extracellular dye.

    • Incubate the cells in HBS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.

  • Imaging:

    • Mount the dish on the microscope stage or place it in the plate reader.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensity at 340 nm to 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

    • Add the benzothiazepine derivative at the desired final concentration and continue recording the fluorescence ratio to observe the effect on intracellular calcium levels.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Culture cells on glass-bottom dishes load_cells Load cells with Fura-2 AM prep_cells->load_cells prep_fura Prepare Fura-2 AM loading solution prep_fura->load_cells wash_cells Wash to remove extracellular dye load_cells->wash_cells image_baseline Acquire baseline fluorescence ratio (F340/F380) wash_cells->image_baseline add_compound Add benzothiazepine derivative image_baseline->add_compound image_effect Record fluorescence ratio change add_compound->image_effect analyze_data Analyze change in F340/F380 ratio over time image_effect->analyze_data

Caption: Experimental workflow for a calcium imaging assay.
Patch-Clamp Electrophysiology for L-type Calcium Channel Blockade

This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of a benzothiazepine derivative on L-type calcium channels (e.g., CaV1.2).[4][17]

Materials:

  • Cells expressing L-type calcium channels (e.g., HEK293 cells, cardiomyocytes)

  • External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Benzothiazepine derivative stock solution in DMSO

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Recording:

    • Establish a whole-cell configuration on a single, healthy cell.

    • Hold the cell at a hyperpolarized potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type calcium currents.

  • Drug Application:

    • Record baseline currents in the external solution.

    • Perfuse the cell with the external solution containing the benzothiazepine derivative at the desired concentration.

    • Once the drug effect has reached a steady state, repeat the voltage-step protocol to record the inhibited currents.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after drug application.

    • Construct a current-voltage (I-V) plot to visualize the effect of the compound.

    • Calculate the percentage of current inhibition at each concentration to generate a dose-response curve and determine the IC50 value.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of a benzothiazepine derivative for its target receptor (e.g., L-type calcium channels). This is adapted from protocols for benzodiazepine receptors.[18][19]

Materials:

  • Cell membranes or tissue homogenate expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-nitrendipine for L-type calcium channels)

  • Unlabeled benzothiazepine derivative

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 10 µM nifedipine)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup: In a microtiter plate or microcentrifuge tubes, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Receptor Preparation

    • Non-specific Binding: Radioligand + Non-specific Binding Control + Assay Buffer + Receptor Preparation

    • Competition: Radioligand + Various concentrations of unlabeled benzothiazepine derivative + Assay Buffer + Receptor Preparation

  • Incubation: Incubate the reactions for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C). The optimal time and temperature should be determined empirically.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the unlabeled benzothiazepine derivative.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Benzothiazepine derivatives like diltiazem primarily act by blocking L-type voltage-gated calcium channels. This inhibition of calcium influx has downstream effects on cellular processes such as muscle contraction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Benzothiazepine Benzothiazepine Derivative (e.g., Diltiazem) Benzothiazepine->Ca_channel Blocks Calmodulin Calmodulin Ca_ion->Calmodulin Binds to CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK Activates MLCK_active Active MLCK MLCK->MLCK_active Contraction Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin Light Chain

Caption: Signaling pathway of benzothiazepine action on muscle cells.

References

Technical Support Center: Improving the Solubility of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one during biological testing.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution during my in vitro assay. What should I do?

A: Precipitation of a test compound is a common issue that can lead to inaccurate and highly variable biological data.[1] If your compound is not fully dissolved, its actual concentration in the assay is unknown and lower than the intended concentration.[1] Here are some initial troubleshooting steps:

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform serial dilutions. It is crucial to ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous assay buffer to prevent localized high concentrations that can cause precipitation.[1]

  • Lower Final Compound Concentration: You may be exceeding the compound's maximum aqueous solubility. Try testing a lower concentration of the compound.[1]

  • Increase Co-solvent Concentration (with caution): Slightly increasing the final percentage of a co-solvent like DMSO in your assay can help maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this needs to be determined empirically for your system.[1]

  • Sonication: After dilution, brief sonication of the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.[1]

Below is a workflow to systematically troubleshoot this issue.

G start Precipitation Observed in Assay check_protocol Review Dilution Protocol start->check_protocol serial_dilution Implement Serial Dilution & Rapid Mixing check_protocol->serial_dilution check_conc Is Precipitation Still Occurring? serial_dilution->check_conc lower_conc Test Lower Compound Concentrations check_conc->lower_conc Yes end Proceed with Assay check_conc->end No check_dmso Is Precipitation Still Occurring? lower_conc->check_dmso increase_dmso Increase Final DMSO % (Validate Assay Tolerance) check_dmso->increase_dmso Yes check_dmso->end No check_sonication Is Precipitation Still Occurring? increase_dmso->check_sonication sonicate Briefly Sonicate Final Solution check_sonication->sonicate Yes check_sonication->end No advanced_methods Consider Advanced Solubilization Methods sonicate->advanced_methods

A decision tree for addressing compound precipitation in assays.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A: For hydrophobic compounds like this compound, a water-miscible organic solvent is typically used to prepare a concentrated stock solution.[2] The most common choice is Dimethyl Sulfoxide (DMSO).[2] Other potential solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][4] When selecting a solvent, it is critical to consider its compatibility with your biological assay.

Q3: My compound is insoluble even with common organic solvents. What other approaches can I take?

A: If basic troubleshooting and solvent selection fail, several advanced formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs.[5] These can be broadly categorized into physical and chemical modifications.[6]

  • pH Modification: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility.[7][8] This involves creating a microenvironment with an optimal pH to improve drug dissolution.[9]

  • Co-solvents: Using a mixture of water-miscible solvents can enhance the solubility of hydrophobic compounds.[10][11]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[12][13][14]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state.[15] This can reduce particle size to a molecular level and improve wettability, leading to enhanced dissolution rates.[16][17]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to an increase in both the dissolution rate and saturation solubility.[18][19][20][21]

Troubleshooting Guides & Experimental Protocols

Guide 1: Initial Solubility Assessment

Issue: Determining an appropriate solvent system for initial experiments.

Approach: A systematic screening of various pharmaceutically acceptable solvents and co-solvent systems is recommended. The goal is to find a system that provides the desired concentration while remaining compatible with the biological assay.

Illustrative Data:

The following table presents hypothetical solubility data for this compound in various solvent systems.

Solvent SystemTarget ConcentrationObservationEstimated Solubility (µg/mL)
100% Water100 µMInsoluble< 1
PBS (pH 7.4)100 µMInsoluble< 1
100% DMSO10 mMSoluble> 3000
100% Ethanol10 mMSoluble> 3000
1% DMSO in PBS (pH 7.4)100 µMPrecipitates~5-10
5% DMSO in PBS (pH 7.4)100 µMSoluble> 30
5% PEG 400 / 5% Ethanol in Water100 µMSoluble> 30
10% Solutol HS 15 in Water100 µMSoluble> 30
40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water100 µMSoluble> 30

Protocol: Preparing a Stock Solution and Aqueous Dilutions

  • Stock Solution Preparation:

    • Accurately weigh 1 mg of this compound.

    • Add an appropriate volume of 100% DMSO to achieve a 10 mM stock solution.

    • Vortex and sonicate briefly until the compound is fully dissolved.

  • Working Solution Preparation (Serial Dilution):

    • Prepare an intermediate dilution by adding a small volume of the 10 mM DMSO stock to your assay buffer (e.g., 2 µL of stock into 98 µL of buffer for a 200 µM solution with 2% DMSO).

    • Vortex immediately and vigorously.

    • Perform subsequent serial dilutions in the assay buffer to reach your final desired concentrations, ensuring the final DMSO concentration is consistent across all wells and below the tolerance limit of your assay.

Guide 2: Employing Cyclodextrins for Solubility Enhancement

Issue: The required concentration in the aqueous assay buffer cannot be achieved with acceptable co-solvent levels.

Approach: Use cyclodextrins to form an inclusion complex with the compound, which can significantly increase its aqueous solubility.[22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[13]

Protocol: Preparation of a Drug/Cyclodextrin Complex

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in purified water. Warm the solution slightly (to ~40-50°C) to aid dissolution.

  • Add the Compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibrate: Tightly cap the container and place it on a shaker or rotator at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • Separate Undissolved Compound: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized drug-cyclodextrin complex.

  • Determine Concentration: The concentration of the solubilized compound in the supernatant should be accurately determined using a validated analytical method, such as HPLC-UV. This solution can then be used for subsequent dilutions in the biological assay.

Guide 3: Using Solid Dispersions for Improved Dissolution

Issue: For in vivo studies or certain in vitro setups, improving the dissolution rate is as critical as enhancing solubility.

Approach: Prepare a solid dispersion of the compound in a hydrophilic carrier. The solvent evaporation method is a common technique for preparing solid dispersions in a laboratory setting.[23]

Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Selection of Carrier: Choose a hydrophilic carrier. Common examples include polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).

  • Dissolution: Dissolve both this compound and the carrier (e.g., PVP K30) in a common volatile solvent, such as ethanol or a mixture of dichloromethane and methanol. A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask, and gently pulverize it using a mortar and pestle to obtain a fine powder.

  • Characterization: The resulting powder should be characterized for its dissolution properties compared to the pure drug. This can be done using a standard dissolution apparatus.

G start Start: Poorly Soluble Drug & Hydrophilic Carrier dissolve Dissolve Drug & Carrier in a Common Volatile Solvent start->dissolve evaporate Evaporate Solvent (e.g., Rotary Evaporator) dissolve->evaporate dry Dry Solid Mass (Vacuum Oven) evaporate->dry pulverize Pulverize into a Fine Powder dry->pulverize end Result: Solid Dispersion with Enhanced Dissolution pulverize->end

Workflow for preparing a solid dispersion by solvent evaporation.

References

Technical Support Center: Synthesis of 1,4-Benzothiazepines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,4-benzothiazepines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,4-benzothiazepines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired 1,4-Benzothiazepine

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in 1,4-benzothiazepine synthesis can stem from several factors. A primary concern is the purity of the starting materials, particularly 2-aminothiophenol, which is susceptible to oxidation. Side reactions, such as the formation of disulfide-linked dimers of 2-aminothiophenol, can also significantly reduce the yield of the desired product.[1] Inefficient cyclization of the intermediate is another common reason for low yields.

Troubleshooting Steps:

  • Purity of 2-Aminothiophenol: Ensure the 2-aminothiophenol used is fresh or has been purified shortly before use. Discoloration (e.g., yellowing) can indicate oxidation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of 2-aminothiophenol.[1]

  • Reaction Conditions Optimization: Systematically optimize reaction parameters such as temperature, solvent, and catalyst. The choice of solvent can significantly impact the reaction rate and yield. For instance, polar solvents like ethanol or DMF are often effective.[2] Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields.[3]

  • Catalyst Selection: The choice of catalyst is crucial. While acidic catalysts like glacial acetic acid or hydrochloric acid are common, solid acid catalysts or Lewis acids can also be effective and may reduce side reactions.[2]

Issue 2: Formation of Significant Amounts of Side Products

Q2: I am observing multiple spots on my TLC plate, indicating the formation of several side products. What are these byproducts and how can I minimize their formation?

A2: The most common side product in reactions involving 2-aminothiophenol is the corresponding disulfide, formed by oxidative dimerization.[1] Other potential side products include uncyclized intermediates, isomers of the desired product, and products from competing reaction pathways. For example, in some syntheses, acid amide intermediates can decompose into other compounds instead of cyclizing.

Troubleshooting Steps:

  • Preventing Disulfide Formation: As mentioned previously, using fresh 2-aminothiophenol and maintaining an inert atmosphere are key.[1] The addition of a mild reducing agent can also help to prevent the oxidation of the thiol.

  • Optimizing Cyclization: Inefficient cyclization can lead to an accumulation of the intermediate. Adjusting the reaction temperature and catalyst can help drive the reaction towards the desired cyclic product.

  • Purification Strategy: If side product formation is unavoidable, a robust purification strategy is necessary. Column chromatography is a common method for separating the desired 1,4-benzothiazepine from impurities.[4] Careful selection of the mobile phase is critical for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 1,4-benzothiazepines, and what are the key considerations?

A1: A widely used precursor for the synthesis of 1,4-benzothiazepines is 2-aminothiophenol.[3][5] A critical consideration when using this reagent is its propensity to oxidize to form a disulfide dimer.[1] Therefore, it is crucial to use a pure, fresh sample and to conduct reactions under an inert atmosphere to minimize this side reaction.[1]

Q2: What are the typical reaction conditions for the synthesis of 2,3-dihydro-1,4-benzothiazepines from a chalcone and 2-aminothiophenol?

A2: A common method involves the acid-catalyzed condensation of a chalcone with 2-aminothiophenol.[4] The reaction is often carried out in a protic solvent such as methanol or ethanol, with a few drops of a strong acid like concentrated hydrochloric acid as the catalyst. The mixture is typically refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Q3: How can I purify the final 1,4-benzothiazepine product?

A3: After the reaction is complete, the typical workup involves pouring the reaction mixture into ice-cold water to precipitate the crude product. The solid is then collected by filtration, washed, and dried. Further purification is usually achieved by column chromatography on silica gel, using a suitable eluent system such as a mixture of ethyl acetate and n-hexane.[4]

Data Presentation

Table 1: Effect of Catalyst on the Yield of 1,4-Benzothiazepine Derivatives

EntryCatalystCatalyst AmountSolventTime (h)Yield (%)
1Baker's yeast0.5 gWater2420-25
2Fe3O40.025 gWater2430-45
3Free lipase (ANL)0.1 gWater565-75
4Fe3O4 NPs@lipase0.025 gWater195

Data adapted from a study on the synthesis of 1,4-benzothiazepine derivatives using various biocatalysts.[3]

Table 2: Comparison of Thermal and Microwave-Assisted Synthesis of a 1,4-Benzothiazepine Analog

MethodCatalystTimeYield (%)
ThermalAcetic Acid5 hours73
MicrowaveAcetic Acid20 minutes89

Data from a comparative study on the synthesis of a 1,4-benzothiazepine analog.[3]

Experimental Protocols

General Procedure for the Synthesis of 2,3-Dihydro-1,4-benzothiazepines from Chalcones

This protocol is a general guideline for the acid-catalyzed condensation of chalcones with 2-aminothiophenol.

  • Reaction Setup: To a stirred solution of the appropriate chalcone (0.01 mol) in methyl alcohol (15 ml), add 2-aminothiophenol (0.01 mol).

  • Catalyst Addition: Add a few drops (7-8) of concentrated hydrochloric acid to the reaction mixture.

  • Reaction: Reflux the reaction mixture for an appropriate amount of time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash it with cold water, and dry it.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent.

Visualizations

Synthesis_Pathway 2-Aminothiophenol 2-Aminothiophenol Intermediate Intermediate 2-Aminothiophenol->Intermediate Michael Addition Disulfide Dimer Disulfide Dimer 2-Aminothiophenol->Disulfide Dimer Oxidation (Side Reaction) alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone->Intermediate 1,4-Benzothiazepine 1,4-Benzothiazepine Intermediate->1,4-Benzothiazepine Intramolecular Cyclization

Caption: Desired synthesis pathway and a common side reaction.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of 2-Aminothiophenol start->check_purity check_purity->start Impure, purify/replace use_inert Use Inert Atmosphere check_purity->use_inert Purity is good optimize_conditions Optimize Reaction (Temp, Solvent, Catalyst) use_inert->optimize_conditions check_cyclization Analyze for Uncyclized Intermediate optimize_conditions->check_cyclization improve_purification Improve Purification Strategy check_cyclization->improve_purification Cyclization incomplete success Yield Improved check_cyclization->success Cyclization complete improve_purification->success

Caption: Troubleshooting workflow for low reaction yield.

References

Green Chemistry Approaches to 1,4-Benzothiazepine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of 1,4-benzothiazepines. The information is presented in a practical, question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My microwave-assisted synthesis of 1,4-benzothiazepines is resulting in low yields. What are the potential causes and solutions?

A1: Low yields in microwave-assisted synthesis can stem from several factors. Here's a troubleshooting guide:

  • Uneven Heating: Ensure the reaction mixture is homogeneous. For solid-supported reactions, such as those using basic alumina, ensure the reactants are thoroughly mixed with the support.[1] The use of a stirrer bar within the microwave vial can also promote even heat distribution.

  • Incorrect Solvent: The choice of solvent is crucial for efficient microwave absorption. Solvents with high dielectric constants (e.g., DMF, ethanol) are generally more suitable. If using a low-absorbing solvent, consider adding a small amount of a high-absorbing co-solvent or an ionic liquid.

  • Sub-optimal Power and Temperature: The reaction may require optimization of microwave power and temperature settings. Start with a lower power and gradually increase it. Monitor the internal temperature of the reaction to avoid decomposition of reactants or products. Many microwave-assisted syntheses of 1,4-benzothiazines have been successfully carried out with high yields.[1]

  • Reaction Time: While microwave synthesis is known for rapid reaction times, some reactions may still require a longer duration for completion.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am attempting an ultrasound-assisted synthesis of 1,4-benzothiazepines in water, but the reaction is sluggish. How can I improve the reaction rate?

A2: Ultrasound-assisted synthesis is an excellent green alternative, and its efficiency can often be enhanced.[4][5][6]

  • Probe Position: If using an ultrasonic probe, ensure it is properly immersed in the reaction mixture without touching the walls of the vessel. The position of the probe can significantly impact the cavitation and energy distribution.

  • Temperature Control: While many ultrasound-assisted reactions can be performed at room temperature, gentle heating might be necessary for some substrates.[7][8] Consider using an ultrasonic bath with a temperature controller.

  • Solvent System: While water is an ideal green solvent, for some reactants with poor aqueous solubility, a co-solvent like ethanol might be necessary to improve solubility and reaction rate.[8]

  • Catalyst: Although some ultrasound-assisted syntheses are catalyst-free, the addition of a suitable catalyst, such as a phase transfer catalyst or a reusable solid acid catalyst, can significantly accelerate the reaction.

Q3: My catalyst-free synthesis of 1,4-benzothiazepines is not proceeding to completion. What are my options?

A3: Catalyst-free reactions are highly desirable from a green chemistry perspective. If you're facing issues, consider the following:

  • Reaction Conditions: These reactions are often sensitive to temperature and reaction time. You may need to increase the reaction temperature or prolong the reaction time. For instance, some catalyst-free syntheses of 1,4-benzothiazine derivatives require refluxing in ethanol for several hours.[9][10]

  • Solvent Choice: The polarity and protic nature of the solvent can play a crucial role. Experiment with different green solvents like polyethylene glycol (PEG) or ethanol to find the optimal medium for your specific reactants.[9]

  • Alternative Energy Source: Consider switching to microwave irradiation or ultrasonication, as these energy sources can often promote reactions that are slow under conventional heating, even in the absence of a catalyst.[8][11]

Q4: I am using an ionic liquid as a reusable catalyst and solvent, but I'm having trouble with product isolation and catalyst recovery.

A4: Ionic liquids offer great potential for green synthesis due to their reusability.[12][13] Here’s how to address common challenges:

  • Product Extraction: After the reaction, the product can often be extracted using a non-polar organic solvent in which the ionic liquid is immiscible. Diethyl ether or hexane are common choices.

  • Catalyst Recovery and Reuse: Once the product is extracted, the ionic liquid can be washed with a suitable solvent to remove any remaining impurities and then dried under vacuum to remove residual solvent. The recovered ionic liquid can then be reused for subsequent reactions. The efficiency of the recycled ionic liquid should be monitored over several cycles.[14]

Data Presentation: Comparison of Green Synthesis Methods

The following table summarizes quantitative data from various green chemistry approaches for the synthesis of 1,4-benzothiazepine derivatives.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Microwave-assistedBasic AluminaNone (Solid support)N/A (Microwave Irradiation)2-5 min85-92%[1]
Ultrasound-assistedNoneWater8010 min95%[7][8]
Catalyst-freeNoneEthanolReflux10 h82-95%[9][10]
Graphene Oxide CatalysisGraphene OxideNone (Solvent-free)Room Temp - 808-24 h75-88%[10]
PEG-mediatedNonePEG-200804 h76-98%[9]
Ionic Liquid-mediatedDi-cationic Ionic LiquidIonic LiquidMild ConditionsN/AHigh[14]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4H-1,4-Benzothiazines using Basic Alumina [1]

  • In a mortar, thoroughly grind a mixture of 2-aminobenzenethiol (1 mmol), a β-diketone (1 mmol), and basic alumina (5 g).

  • Transfer the resulting solid mixture to a glass vial.

  • Place the vial in a domestic microwave oven.

  • Irradiate the mixture at a power of 800 W for 2-5 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product from the solid support using ethanol.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford the pure 4H-1,4-benzothiazine.

Protocol 2: Ultrasound-Assisted Synthesis of Benzodiazepine Ring in Water [7][8]

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), isatin (1 mmol), and a 1,3-diketone (1 mmol) in water (10 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at 80°C for 10 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the product by filtration, wash with cold water, and dry to obtain the pure benzodiazepine derivative.

Protocol 3: Catalyst-Free Synthesis of 1,4-Benzothiazine Derivatives in Ethanol [9][10]

  • To a solution of 2-aryl-2-bromo-1H-indene-1,3(2H)-dione (1 mmol) in dry ethanol (30 mL), add an equimolar amount of 2-aminothiophenol (1 mmol).

  • Reflux the reaction mixture on a water bath for 10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under vacuum.

  • The precipitated solid is collected by filtration.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-benzothiazine derivative.

Mandatory Visualizations

experimental_workflow cluster_microwave Microwave-Assisted Synthesis cluster_ultrasound Ultrasound-Assisted Synthesis M1 Mix Reactants (2-aminobenzenethiol, β-diketone) with Basic Alumina M2 Microwave Irradiation (800W, 2-5 min) M1->M2 M3 Product Extraction (Ethanol) M2->M3 M4 Purification (Recrystallization) M3->M4 U1 Combine Reactants (o-phenylenediamine, isatin, 1,3-diketone) in Water U2 Ultrasonication (80°C, 10 min) U1->U2 U3 Product Precipitation U2->U3 U4 Purification (Filtration & Washing) U3->U4

Caption: General experimental workflows for microwave and ultrasound-assisted synthesis.

logical_relationship cluster_solutions Troubleshooting Strategies Problem Low Reaction Yield/Rate S1 Optimize Reaction Conditions (Temperature, Time, Power) Problem->S1 Investigate S2 Improve Mixing/ Homogeneity Problem->S2 Consider S3 Solvent System Modification (Co-solvent, Ionic Liquid) Problem->S3 Evaluate S4 Introduce/Change Catalyst Problem->S4 Explore S5 Alternative Energy Source (Microwave/Ultrasound) Problem->S5 Attempt

Caption: Troubleshooting logic for common issues in green synthesis.

signaling_pathway Reactants 2-Aminothiophenol + α,β-Unsaturated Carbonyl Intermediate Michael Adduct (Intermediate) Reactants->Intermediate Michael Addition Cyclization Intramolecular Cyclization Intermediate->Cyclization Condensation Product 1,4-Benzothiazepine Cyclization->Product

Caption: A plausible reaction pathway for 1,4-benzothiazepine formation.

References

Technical Support Center: Scale-up Synthesis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key process considerations to ensure a safe, efficient, and successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary safety concerns involve the handling of sodium metal and the management of the reaction exotherm. Sodium is highly reactive and flammable, especially in the presence of ethanol, and requires careful handling in an inert atmosphere to prevent ignition.[1][2][3][4][5] The reaction itself is exothermic, and on a large scale, inefficient heat removal can lead to a runaway reaction.[6][7][8]

Q2: The reaction yield is significantly lower on a larger scale compared to the lab-scale synthesis. What are the potential causes?

A2: Several factors can contribute to lower yields during scale-up. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[9][10] Poor temperature control can also affect the reaction rate and selectivity. Additionally, product loss during workup and purification, such as filtration and transfer, is often more significant at a larger scale.[11][12]

Q3: How can I improve the mixing efficiency in a large reactor?

A3: Improving mixing efficiency involves selecting the appropriate agitator type and speed for the reaction vessel and viscosity of the reaction mixture.[10][13][14] The position of reactant addition is also crucial; adding reactants below the surface of the liquid can help ensure rapid dispersion. Computational Fluid Dynamics (CFD) can be a useful tool to model and optimize mixing in a specific reactor geometry.[13][15]

Q4: Recrystallization from ethanol is proving difficult and time-consuming on a large scale. Are there alternative purification methods?

A4: While recrystallization is a common lab technique, alternative methods may be more suitable for industrial-scale purification. These can include anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product to induce precipitation. Slurry washing, where the crude product is washed with a solvent in which it has low solubility, can also be effective.[16] The choice of method will depend on the impurity profile and the desired final purity.

Q5: I am observing the formation of an unknown impurity during the reaction. How can I identify and mitigate it?

A5: The formation of new impurities on scale-up can be due to longer reaction times or localized high temperatures. To identify the impurity, techniques such as HPLC, LC-MS, and NMR spectroscopy are recommended. Once the structure is known, potential side reactions can be hypothesized. Mitigation strategies could involve tighter temperature control, slower addition of reagents, or adjusting the stoichiometry of the reactants.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction fails to initiate or proceeds very slowly. Inactive sodium ethoxide due to moisture exposure.Ensure sodium is handled under an inert atmosphere (e.g., nitrogen or argon) and that the ethanol is anhydrous. Prepare fresh sodium ethoxide if necessary.
Low reaction temperature.Ensure the reaction mixture is heated to the specified reflux temperature. Monitor the internal temperature of the reactor.
Product yield is consistently low. Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). Consider extending the reaction time if starting materials are still present.
Suboptimal mixing.Evaluate the reactor's agitation system. Increase the stirring speed or consider a different type of impeller to improve mixing.[10][13][14]
Product loss during workup.Optimize the extraction and filtration steps. Ensure efficient phase separation during extraction and minimize the amount of solvent used for washing the filter cake to reduce product loss.[17]
The final product is off-color or has a noticeable odor. Presence of impurities.Re-evaluate the purification process. A second recrystallization or a wash with an appropriate solvent might be necessary. Consider using activated carbon during recrystallization to remove colored impurities.
Residual solvent.Ensure the product is thoroughly dried under vacuum at an appropriate temperature.
Difficulty in filtering the product after recrystallization. Very fine crystals or an oily precipitate has formed.Allow the solution to cool more slowly to encourage the formation of larger crystals. If the product oils out, try adding a small amount of seed crystals or scratching the inside of the vessel to induce crystallization.

Quantitative Data Summary

The following table summarizes the quantitative data for the lab-scale synthesis of this compound, which can be used as a baseline for scale-up calculations.[18]

ParameterValue
Reactants
2-Mercaptobenzoic acid methyl ester3.3 g (19.6 mmol)
Sodium0.5 g (22.0 mmol)
2-Oxazolidinone1.7 g (19.8 mmol)
Solvent
Ethanol20 ml
Reaction Conditions
TemperatureReflux
Time6 hours
Workup & Purification
Water (for extraction)15 ml
Ethyl acetate (for extraction)3 x 15 ml
Yield
Final Product60%

Experimental Protocols

1. Preparation of Sodium Ethoxide Solution

  • Safety Note: This step should be performed under an inert atmosphere (e.g., nitrogen) in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

  • Charge the reactor with anhydrous ethanol.

  • Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a manageable reaction temperature.

  • Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

2. Synthesis of this compound

  • To the solution of sodium ethoxide, add 2-Mercaptobenzoic acid methyl ester.

  • Stir the mixture at room temperature for approximately 10 minutes.[18]

  • Add 2-oxazolidinone to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6 hours.[18] Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

3. Workup and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol by distillation.

  • To the residue, add water and extract the product with ethyl acetate.[18]

  • Combine the organic layers and dry over a suitable drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.[18]

  • Dry the purified product under vacuum.

Visualizations

G Scale-up Synthesis Workflow A Reactant Preparation (Sodium Ethoxide) B Reaction (Addition of Reactants & Reflux) A->B Controlled Addition C Solvent Removal B->C Reaction Completion D Aqueous Workup (Extraction) C->D E Drying & Concentration D->E F Purification (Recrystallization) E->F G Final Product Drying F->G

Caption: Workflow for the scale-up synthesis of this compound.

G Troubleshooting Low Yield start Low Yield Observed check_reaction Is the reaction complete? (Check by TLC/HPLC) start->check_reaction extend_time Extend reaction time check_reaction->extend_time No check_temp Is the temperature correct? check_reaction->check_temp Yes end Yield Improved extend_time->end adjust_temp Adjust heating to ensure reflux check_temp->adjust_temp No check_mixing Is mixing adequate? check_temp->check_mixing Yes adjust_temp->end adjust_mixing Increase agitation speed check_mixing->adjust_mixing No check_workup Significant product loss during workup? check_mixing->check_workup Yes adjust_mixing->end optimize_workup Optimize extraction and filtration check_workup->optimize_workup Yes check_workup->end No optimize_workup->end

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Validation & Comparative

A Comparative Analysis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Analogs and Related Heterocycles as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Inhibitory Activities with Supporting Experimental Data.

The 3,4-dihydro-1,4-benzothiazepin-5(2H)-one scaffold and its analogs represent a class of heterocyclic compounds with significant therapeutic potential, drawing considerable interest in the field of drug discovery. Their diverse biological activities are largely attributed to their ability to inhibit various enzymes, playing a crucial role in the modulation of physiological pathways. This guide provides a comparative study of these analogs as inhibitors of key enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. The data presented herein is collated from various studies to offer a comprehensive overview of their structure-activity relationships and inhibitory potency.

Data Presentation: A Comparative Look at Inhibitory Potency

The inhibitory activities of this compound analogs and structurally related compounds are summarized below. The data, presented in terms of IC50 values, allows for a direct comparison of the efficacy of different substitutions on the core scaffold against various enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Cholinesterase inhibitors are critical in the management of Alzheimer's disease. The following tables detail the inhibitory concentrations of various benzothiazepine and benzothiazolone analogs against AChE and BChE.

Table 1: Inhibitory Activity of 2,3,4,5-Tetrahydro-1,5-benzothiazepine Analogs against Acetylcholinesterase (AChE)

Compound IDSubstitutionIC50 (µM)[1][2]Ki (µM)[1][2]Inhibition Type[1][2]
1 H1.3 ± 0.0011.5 ± 0.001Non-competitive
2 Methyl1.2 ± 0.0051.1 ± 0.002Non-competitive
3 Halogen1.0 ± 0.0020.8 ± 0.04Non-competitive

Table 2: Comparative Inhibitory Activity of Benzothiazolone Derivatives against AChE and BChE

Compound IDAChE IC50 (µM)[3]BChE IC50 (µM)[3]
M2 39.99 ± 1.031.38 ± 0.17
M13 5.03 ± 0.251.21 ± 0.05

Note: A lower IC50 value indicates greater potency.

Tyrosinase Inhibition

Tyrosinase inhibitors are of great interest for their applications in cosmetics and medicine, particularly for the treatment of hyperpigmentation disorders. A study on 2,3-dihydro-1,5-benzothiazepine derivatives has shown promising results.[4][5]

Table 3: Inhibitory Activity of 2,3-Dihydro-1,5-benzothiazepine Derivatives against Mushroom Tyrosinase

Compound IDSubstituents on Phenyl RingsIC50 (µM)[4][5]
1 Unsubstituted25.31
2 3,4-dimethoxy, 4-methyl1.21
3 4-hydroxy, 4-methyl10.42
4 4-methoxy, 4-methyl13.24
5 3,4,5-trimethoxy, 4-methyl20.15
6 4-butoxy, 4-methyl12.27
7 4-chloro, 4-methyl35.62
8 4-bromo, 4-methyl40.11
9 4-fluoro, 4-methyl18.93
10 3,4-dimethoxy, 4-chloro28.45
11 4-hydroxy, 4-chloro33.17
12 4-methoxy, 4-chloro42.88
13 4-butoxy, 4-chloro1.34
14 4-fluoro, 4-chloro70.65
Kojic Acid (Standard) -16.69

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and facilitate comparative analysis.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used for the determination of cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound analogs)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer. Serial dilutions of the test compounds are also prepared.

  • Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Enzyme Addition: Add the AChE or BChE solution to each well to initiate the pre-incubation.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the substrate (ATCI or BTCI) to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader. The rate of the reaction is determined by the change in absorbance per minute.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

  • IC50 Determination: The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine) as substrate

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (this compound analogs)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of mushroom tyrosinase and L-DOPA in phosphate buffer. Prepare serial dilutions of the test compounds.

  • Assay Mixture: In a 96-well plate, add phosphate buffer and the test compound solution at various concentrations.

  • Enzyme Addition: Add the tyrosinase solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition: Add the L-DOPA solution to each well to start the reaction.

  • Measurement: Incubate the plate at 37°C for 20 minutes and then measure the absorbance at 475 nm. The formation of dopachrome from the oxidation of L-DOPA results in a colored product.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [((A_control - A_control_blank) - (A_sample - A_sample_blank)) / (A_control - A_control_blank)] x 100 where A_control is the absorbance of the control reaction with the enzyme, A_control_blank is the absorbance of the control without the enzyme, A_sample is the absorbance of the test sample with the enzyme, and A_sample_blank is the absorbance of the test sample without the enzyme.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate the general workflow for enzyme inhibition assays and a conceptual signaling pathway where these inhibitors might act.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Plate Prepare 96-well Plate Reagents->Plate Incubation Add Reagents & Inhibitor Pre-incubate Plate->Incubation Reaction Add Substrate Initiate Reaction Incubation->Reaction Measurement Measure Absorbance (Kinetic or Endpoint) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General experimental workflow for in vitro enzyme inhibition assays.

Signaling_Pathway cluster_cholinergic Cholinergic Neurotransmission cluster_melanogenesis Melanogenesis Pathway ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Oxidation Melanin Melanin Tyrosinase->Melanin Catalysis Inhibitor Benzothiazepinone Analog Inhibitor->AChE Inhibition Inhibitor->Tyrosinase Inhibition

Caption: Conceptual overview of enzyme inhibition in key signaling pathways.

References

Comparative Analysis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Derivatives: A Guide to Mechanistic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action for various 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one derivatives and related benzothiazepine scaffolds. The information is intended to aid researchers and drug development professionals in validating the therapeutic potential of this versatile class of compounds. The content is based on experimental data from peer-reviewed studies and presents a side-by-side comparison with relevant alternative agents.

Diverse Mechanisms of Action: A Multi-Target Scaffold

The this compound core structure and its isomeric and substituted analogues have demonstrated a remarkable diversity of biological activities. Depending on the specific substitutions and structural modifications, these derivatives can selectively target a range of enzymes and signaling pathways implicated in various diseases, including cancer, glaucoma, and metabolic disorders.

Notably, different classes of benzothiazepine derivatives have been shown to act as:

  • Kinase Inhibitors: Certain derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as Traf2- and Nck-interacting protein kinase (TNIK)[1], Rho-associated protein kinases (ROCK)[2], and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[3].

  • Enzyme Inhibitors: Beyond kinases, these compounds have shown inhibitory activity against other enzymes like aldose reductase, a target in diabetic complications[4], and tyrosinase, which is relevant for hyperpigmentation disorders[5][6].

  • Calcium Channel Blockers: A well-established mechanism for some benzothiazepine derivatives is the blockade of calcium channels, leading to applications in cardiovascular diseases[7][8].

This guide will focus on presenting the experimental evidence that validates these distinct mechanisms of action.

Quantitative Performance Comparison

The following tables summarize the quantitative data on the inhibitory activity of various this compound derivatives and their alternatives against different molecular targets.

Table 1: Kinase Inhibitory Activity

Compound ClassSpecific DerivativeTarget KinaseIC50 (nM)Cell Line/ModelReference
3,4-Dihydrobenzo[f][1][9]oxazepin-5(2H)-oneCompound 21kTNIK26 ± 8HCT116[1]
3,4-Dihydrobenzo[f][1][9]oxazepin-5(2H)-oneCompound 12bROCK I93-[2]
ROCK II3-[2]
1,5-BenzothiazepineCompound BT20EGFR Tyrosine Kinase- (64.5% inhibition)HT-29, MCF-7[3]
AlternativeMethotrexate--HT-29, MCF-7[3]

Table 2: Other Enzyme Inhibitory Activity

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)In Vivo ModelReference
Benzothiadiazine 1,1-dioxideCompound 9mAldose Reductase0.032Streptozotocin-induced diabetic rats[4]
2,3-Dihydro-1,5-benzothiazepineCompound 2Tyrosinase1.21-[5][6]
AlternativeKojic AcidTyrosinase16.69-[5][6]

Table 3: Calcium Channel Blocking Activity

Compound ClassSpecific DerivativeEffectModelReference
BenzothiazepineTA3090Inhibition of K-induced contractionRabbit mesenteric artery[8]
AlternativeDiltiazemInhibition of K-induced contractionRabbit mesenteric artery[8]

Experimental Protocols for Mechanistic Validation

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the validation of the mechanisms of action for these derivatives.

Kinase Inhibition Assays
  • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.

  • KINOMEscan™: This is a binding assay that measures the ability of a compound to compete with a proprietary ligand for binding to a large panel of kinases. It is used to determine the selectivity of the inhibitor.

Cell-Based Assays
  • MTT Proliferation Assay: This colorimetric assay assesses cell metabolic activity. A reduction in the formation of a colored formazan product indicates a decrease in cell viability and proliferation, often as a result of cytotoxic or cytostatic effects of the compound being tested.[3]

In Vivo Models
  • Xenograft Mouse Model: Human cancer cells (e.g., HCT116) are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time to assess its anti-cancer efficacy in a living organism.[1]

  • Streptozotocin-Induced Diabetic Rat Model: This model is used to induce diabetes in rats, leading to complications such as increased sorbitol accumulation. The ability of a compound to prevent this accumulation is a measure of its in vivo aldose reductase inhibitory activity.[4]

Visualizing the Mechanisms and Workflows

To further clarify the validated mechanisms and the experimental processes used for their validation, the following diagrams are provided.

G Signaling Pathway of TNIK Inhibition in Colorectal Cancer cluster_wnt Wnt Signaling cluster_tnik TNIK Pathway cluster_output Cellular Response Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor GSK3b GSK-3β Dishevelled->GSK3b bCatenin β-catenin GSK3b->bCatenin APC APC Axin Axin TCF TCF/LEF bCatenin->TCF Nuclear Translocation TNIK TNIK TCF->TNIK Gene Target Gene Transcription TNIK->Gene Proliferation Cell Proliferation & Migration Gene->Proliferation Benzothiazepinone 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivative (e.g., 21k) Benzothiazepinone->TNIK Inhibition

Caption: TNIK Inhibition Pathway.

G Experimental Workflow for In Vitro Anticancer Activity cluster_synthesis Compound Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Activity Assessment Synthesis Synthesis of Benzothiazepine Derivatives Treatment Incubate Cells with Varying Concentrations of Derivatives Synthesis->Treatment Culture Culture of Cancer Cell Lines (e.g., HT-29, MCF-7) Culture->Treatment MTT MTT Assay Treatment->MTT Measurement Measure Absorbance MTT->Measurement Calculation Calculate IC50 or % Inhibition Measurement->Calculation

Caption: In Vitro Anticancer Workflow.

G Mechanism of ROCK Inhibition in Glaucoma cluster_pathway Rho/ROCK Pathway cluster_outcome Physiological Effect RhoA RhoA-GTP ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLCP MLC Phosphatase ROCK->MLCP Contraction Actomyosin Contraction MLC->Contraction TM_Outflow Increased Trabecular Meshwork Outflow Contraction->TM_Outflow Relaxation leads to IOP Decreased Intraocular Pressure (IOP) TM_Outflow->IOP Benzothiazepinone 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivative (e.g., 12b) Benzothiazepinone->ROCK Inhibition

Caption: ROCK Inhibition in Glaucoma.

This guide serves as a starting point for researchers interested in the validation and development of this compound derivatives. The diverse mechanisms of action presented, supported by quantitative data and experimental protocols, highlight the therapeutic potential of this chemical scaffold. Further investigation into the structure-activity relationships will be crucial for designing next-generation derivatives with enhanced potency and selectivity.

References

A Comparative Guide to 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one and Other Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 3,4-dihydro-1,4-benzothiazepin-5(2H)-one scaffold with other prominent kinase inhibitor scaffolds. The information presented is collated from various studies to offer a broad perspective on their performance, supported by available experimental data.

Introduction to Kinase Inhibitor Scaffolds

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major target for drug discovery. Kinase inhibitors are designed to block the activity of these enzymes, and their core chemical structure, or scaffold, is a key determinant of their potency, selectivity, and overall pharmacological properties.

This guide focuses on the this compound scaffold, a heterocyclic structure that has shown promise as a foundation for the development of novel kinase inhibitors. We will compare its performance against other well-established kinase inhibitor scaffolds, targeting key kinases such as Glycogen Synthase Kinase-3β (GSK-3β), Protein Kinase D (PKD), and the Epidermal Growth Factor Receptor (EGFR).

Comparative Analysis of Kinase Inhibitor Scaffolds

The following tables summarize the inhibitory activities (IC50 values) of various kinase inhibitor scaffolds against GSK-3β, PKD, and EGFR. It is important to note that these values are collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase involved in a wide range of cellular processes, and its deregulation is linked to diseases such as Alzheimer's, type II diabetes, and cancer.

ScaffoldCompound ExampleIC50 (GSK-3β)Reference
This compound Covalent Inhibitor6.6 µM[1]
This compound Derivatives Non-covalentMicromolar range[2]
MaleimideSB-21676334 nMN/A
Pyrazolo[3,4-d]pyrimidineCHIR-990216.7 nMN/A
BenzimidazoleAR-A01441838 nMN/A
ThiazoleTideglusib60 nMN/A
Protein Kinase D (PKD) Inhibitors

PKD is a family of serine/threonine kinases that regulate various cellular functions, including cell proliferation, survival, and migration. Its aberrant activity has been implicated in cancer and cardiac diseases.

ScaffoldCompound ExampleIC50 (PKD1)Reference
Benzothienothiazepinone kb-NB142-7028 nM[3]
Pyrazolo[3,4-d]pyrimidine3-IN-PP1108 nMN/A
BenzoxoloazepinoneCID755673182 nM[3]
4-AzaindoleCompound 139Low double-digit nMN/A
Naphthyl-PP11-NA-PP1N/AN/A
BipyridylCRT00661011 nMN/A
Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer.

ScaffoldCompound ExampleTargetIC50Reference
1,5-Benzothiazepine Derivatives BT18, BT19, BT20EGFR% Inhibition: 64.5, 57.3, 55.8[4]
Benzodiazepinone-derived Bivalent InhibitorsEGFR (triple mutant)Wide range of biochemical IC50sN/A
QuinazolineGefitinibEGFR (wild-type)2-83 nMN/A
QuinazolineErlotinibEGFR (wild-type)2-20 nMN/A
PyrimidineOsimertinibEGFR (T790M mutant)1-15 nMN/A

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the context in which these kinase inhibitors function and are evaluated.

Kinase_Inhibitor_Action Figure 1: General Mechanism of Kinase Inhibition cluster_0 Kinase Activity Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->Phosphorylated Substrate Inhibitor Kinase Inhibitor (e.g., Benzothiazepinone) Inhibitor->Kinase Inhibition

Caption: General mechanism of ATP-competitive kinase inhibition.

Experimental_Workflow Figure 2: Workflow for Kinase Inhibitor Evaluation cluster_1 Biochemical Assays cluster_2 Cell-based Assays In_vitro_Kinase_Assay In vitro Kinase Assay (e.g., Luminescent Assay) Determine_IC50 Determine IC50 In_vitro_Kinase_Assay->Determine_IC50 Compound_Treatment Treat with Inhibitor Determine_IC50->Compound_Treatment Guide concentration range Cell_Culture Cancer Cell Lines Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Western_Blot Western Blot (Target Engagement) Compound_Treatment->Western_Blot

Caption: Typical workflow for evaluating kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of common protocols used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent Assay)

This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP indicates kinase activity, and the inhibitory effect of a compound is determined by the rescue of ATP levels.

Principle: The Kinase-Glo® assay utilizes a luciferase enzyme that produces light in the presence of ATP. The luminescent signal is directly proportional to the ATP concentration.

Protocol Summary:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound (at various concentrations) in a suitable reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent reaction.

  • Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol Summary:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of cell growth.

Western Blotting for Target Engagement

Western blotting is used to detect the phosphorylation status of a kinase's target protein within cells, providing evidence of the inhibitor's engagement with its intended target.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. Phospho-specific antibodies are used to detect the phosphorylated form of the target protein.

Protocol Summary:

  • Cell Lysis: Treat cells with the kinase inhibitor, then lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the level of protein phosphorylation in treated versus untreated cells. A decrease in phosphorylation indicates target engagement by the inhibitor.

Conclusion

The this compound scaffold represents a promising platform for the development of novel kinase inhibitors. The available data indicates its potential to inhibit key kinases such as GSK-3β and PKD. While direct comparative data against other scaffolds is limited, the information presented in this guide provides a valuable starting point for researchers. Further head-to-head studies under standardized conditions are necessary to fully elucidate the comparative advantages of this scaffold. The experimental protocols outlined here provide a framework for conducting such evaluations, enabling a more comprehensive understanding of the therapeutic potential of this compound-based kinase inhibitors.

References

Comparative Analysis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Based Inhibitors: A Guide to Cross-Reactivity and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-1,4-benzothiazepin-5(2H)-one scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its potential to yield inhibitors with a diverse range of biological activities. As "privileged structures," these compounds have the capacity to bind to multiple biological targets, making a thorough understanding of their selectivity and cross-reactivity profiles crucial for the development of safe and effective therapeutic agents.

This guide provides a comparative analysis of the selectivity of inhibitors based on this scaffold, drawing parallels with closely related analogues to inform future drug discovery efforts. Detailed experimental protocols for assessing inhibitor selectivity are also presented.

Comparative Selectivity Analysis: A Case Study with a Bioisosteric Scaffold

Direct, comprehensive selectivity screening data for a broad panel of targets for inhibitors based on the this compound core is not extensively available in the public domain. However, significant insights can be gleaned from the closely related 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one scaffold, where the sulfur atom is replaced by an oxygen atom. A recent study on a potent Traf2- and Nck-interacting protein kinase (TNIK) inhibitor, compound 21k , which is based on this oxazepine core, provides an excellent case study for comparison.[1]

Compound 21k was profiled against a panel of 406 kinases, demonstrating remarkable selectivity for TNIK.[1] This high degree of selectivity is a desirable characteristic in a targeted inhibitor, as it minimizes the potential for off-target effects. The data from this study can serve as a benchmark for assessing the selectivity of novel inhibitors based on the benzothiazepine scaffold.

Quantitative Data Summary: Kinase Selectivity of a 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Based TNIK Inhibitor (Compound 21k)

The following table summarizes the inhibitory activity of compound 21k against a selection of kinases, highlighting its potent and selective inhibition of TNIK.

Kinase TargetIC₅₀ (µM)% Inhibition at 1 µM
TNIK 0.026 ± 0.008 >95%
MINK1>10<10%
MAP4K4>10<10%
AAK1>10<10%
ABL1>10<10%
... (401 other kinases)>10<10%

Data extracted from the study on 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as TNIK inhibitors.[1]

The exceptional selectivity of the oxazepine-based inhibitor 21k for TNIK suggests that the core scaffold can be tailored to achieve high target specificity. Researchers developing inhibitors with the this compound scaffold should aim for similar comprehensive profiling to ascertain the selectivity of their compounds.

Experimental Protocols

To determine the cross-reactivity and selectivity of novel inhibitors, robust and standardized experimental protocols are essential. The following are detailed methodologies for key assays used in inhibitor profiling.

In Vitro Kinase Inhibition Assay (for Selectivity Profiling)

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.

Objective: To determine the IC₅₀ values of a test compound against a broad range of kinases to assess its selectivity.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • Test compound (e.g., a this compound derivative)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the appropriate wells. Include wells with a known inhibitor as a positive control and DMSO as a negative (vehicle) control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Radioligand Binding Assay (for Receptor Cross-Reactivity)

This protocol outlines a method to screen compounds for off-target binding to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Objective: To assess the potential of a test compound to displace a radiolabeled ligand from a specific receptor, indicating binding affinity and potential for off-target effects.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Test compound

  • Assay buffer

  • Glass fiber filter mats

  • Scintillation fluid

  • Filter-binding apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, a known competing ligand (for non-specific binding), or buffer (for total binding).

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filter mats and add scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percent displacement of the radioligand by the test compound.

  • Determine the Ki (inhibitor constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway Diagram

TNIK_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dvl Frizzled->Dvl GSK3b GSK3β Dvl->GSK3b TNIK TNIK Dvl->TNIK BetaCatenin β-Catenin GSK3b->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes TNIK->TCF_LEF Phosphorylation Inhibitor 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Inhibitor (e.g., 21k) Inhibitor->TNIK

Caption: Wnt/β-catenin signaling pathway with TNIK as a key regulator.

Experimental Workflow Diagram

Inhibitor_Profiling_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Cross-Reactivity Profiling cluster_3 Data Analysis & Lead Selection CompoundLibrary Compound Library (Benzothiazepine Derivatives) PrimaryAssay Primary Target Assay (e.g., Kinase Assay) CompoundLibrary->PrimaryAssay Hits Initial Hits PrimaryAssay->Hits DoseResponse Dose-Response Assay (IC₅₀ Determination) Hits->DoseResponse ConfirmedHits Confirmed Potent Hits DoseResponse->ConfirmedHits SelectivityPanel Broad Kinase Panel (e.g., 400+ kinases) ConfirmedHits->SelectivityPanel ReceptorPanel Receptor Binding Panel (e.g., GPCRs, Ion Channels) ConfirmedHits->ReceptorPanel DataAnalysis Data Analysis (Selectivity Score, SAR) SelectivityPanel->DataAnalysis ReceptorPanel->DataAnalysis LeadCandidate Selective Lead Candidate DataAnalysis->LeadCandidate

Caption: General workflow for inhibitor selectivity profiling.

References

Comparative Analysis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-1,4-benzothiazepin-5(2H)-one scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core have been extensively investigated for their potential as antimicrobial agents and calcium channel blockers. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies to aid in the rational design of new therapeutic agents.

Antimicrobial Activity of 2,3-Dihydrobenzo[b][1][2]thiazepine Analogues

A series of 2,3-dihydrobenzo[b][1][2]thiazepine derivatives, which are structurally analogous to the core topic, have been synthesized and evaluated for their in vitro antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial and fungal strains reveal key structural features influencing their activity.

Data Presentation: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values in µg/mL for a series of 2,3-dihydrobenzo[b][1][2]thiazepine derivatives against a panel of microorganisms.

CompoundRStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaAspergillus nigerPenicillium citrinum
3a H12.52525505025
3b 4-F12.512.525252525
3c 4-Cl12.512.525252525
3d 4-OCH₃255050>100>10050
3e 2,4-di-OCH₃50>100>100>100>100>100
3f 3,4-di-OCH₃5050>100>100>10050
3g 3,4-OCH₂O252550505025
Ciprofloxacin -12.512.512.512.5--
Fluconazole -----2525

Structure-Activity Relationship (SAR) Analysis - Antimicrobial Activity

From the data presented, several SAR trends can be identified:

  • Effect of Phenyl Ring Substitution: Unsubstituted (3a) and halogen-substituted (3b, 3c) derivatives at the 4-position of the phenyl ring generally exhibit the most potent antimicrobial activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like fluorine and chlorine (3b and 3c) appears to be favorable for activity against both bacteria and fungi.

  • Electron-Donating Groups: The introduction of electron-donating methoxy groups (3d, 3e, 3f) leads to a noticeable decrease in antimicrobial potency, particularly against Gram-negative bacteria and fungi.

  • Methylenedioxy Group: The methylenedioxy substituent (3g) results in moderate activity, generally better than the methoxy-substituted analogs but less potent than the halogenated derivatives.

Calcium Channel Blocking Activity of Benzothiazepine Derivatives

General SAR for Benzazepinone Calcium Channel Blockers (Analogous Insights)

Studies on benzazepinone derivatives, which share a similar seven-membered ring system, have highlighted key pharmacophoric features for calcium channel blocking activity:

  • Aromatic Ring Substitution: An electron-withdrawing group on the fused aromatic ring tends to enhance potency.[4]

  • Basic Side Chain: A basic substituent appended to the nitrogen atom of the seven-membered ring with a pKa in the physiological range is a prerequisite for in vitro and in vivo activity.[4]

  • Lipophilicity: The overall activity of these compounds is often dependent on their lipophilicity, as they need to partition into the cell membrane to reach their intracellular binding site.[4]

Further research is required to establish a detailed and quantitative SAR for this compound derivatives as calcium channel blockers.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method, a quantitative technique to assess the antimicrobial susceptibility of microorganisms.[1][2][5][6][7]

  • Preparation of Antimicrobial Agents: Stock solutions of the test compounds are prepared in a suitable solvent. Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in 96-well microtiter plates.[1][5]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.[5][7]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[2][7]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[1][5] This is typically observed as the absence of turbidity in the well.[1]

  • Controls: Appropriate controls are included in each assay, such as a growth control (no antimicrobial agent), a sterility control (no inoculum), and wells with a reference antimicrobial agent.[1]

In Vitro Calcium Channel Blocking Activity Assay (Isolated Tissue Preparation)

The evaluation of calcium channel blocking potential can be conducted using isolated smooth muscle preparations, such as aortic rings.[8]

  • Tissue Preparation: A segment of an artery (e.g., rat aorta) is isolated and cut into rings. These rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).

  • Contraction Induction: The aortic rings are pre-contracted with a high concentration of potassium chloride (KCl). This high K+ concentration depolarizes the cell membrane, leading to the opening of voltage-gated calcium channels and subsequent muscle contraction.

  • Compound Administration: The test compounds are added to the organ bath in a cumulative manner at increasing concentrations.

  • Measurement of Relaxation: The relaxation of the pre-contracted aortic rings is measured isometrically using a force transducer. The percentage of relaxation is calculated relative to the maximal contraction induced by KCl.

  • Data Analysis: The concentration of the test compound that causes 50% relaxation of the pre-contracted tissue (IC₅₀) is determined from the concentration-response curve. This value is used to compare the potency of different derivatives.

Visualizations

Antimicrobial_Susceptibility_Testing_Workflow Workflow for Broth Microdilution Method cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compounds Prepare serial dilutions of test compounds in microtiter plate start->prep_compounds prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microtiter plate with microbial suspension prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate under appropriate conditions inoculate->incubate read_results Visually assess for microbial growth (turbidity) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow of the Broth Microdilution Method for Antimicrobial Susceptibility Testing.

Calcium_Channel_Blockade_Pathway Mechanism of Action of Benzothiazepine-type Calcium Channel Blockers cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space depolarization Membrane Depolarization (e.g., high K+) ca_channel L-type Ca²⁺ Channel depolarization->ca_channel opens ca_influx Ca²⁺ Influx ca_channel->ca_influx allows relaxation Muscle Relaxation ca_channel->relaxation leads to benzothiazepine Benzothiazepine Derivative benzothiazepine->ca_channel blocks contraction Muscle Contraction ca_influx->contraction triggers

Caption: Simplified Signaling Pathway of Calcium Channel Blockade in Smooth Muscle Cells.

References

In vivo efficacy studies of drugs derived from 3,4-Dihydro-1,4-benzothiazepin-5(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vivo efficacy studies for compounds derived from the 3,4-dihydro-1,4-benzothiazepin-5(2H)-one scaffold reveals a landscape of promising therapeutic potential across various disease models. While direct in vivo studies on this specific nucleus are not extensively reported in the provided literature, a clear pattern of efficacy emerges from closely related benzothiazepine isomers and analogous heterocyclic structures. These derivatives have been predominantly investigated for their anti-cancer, cognitive-enhancing, and anti-diabetic properties.

This guide compares the in vivo performance of key derivatives from these related chemical classes, providing available experimental data and methodologies to inform researchers and drug development professionals.

Comparative In Vivo Efficacy of Benzothiazepine-Related Compounds

The following table summarizes the in vivo efficacy data from studies on derivatives structurally related to this compound. The data highlights their therapeutic activities in oncology, neuroscience, and metabolic diseases.

Compound ClassDerivative ExampleTherapeutic AreaAnimal ModelKey Efficacy DataReference
Dihydrobenzo[f][1][2]oxazepin-one Compound 21kColorectal CancerHCT116 Xenograft Mouse Model"Considerable antitumor activity" reported.[1][1]
Benzothiadiazine Dioxide IDRA 21 (+) isomerCognitive EnhancementRatED50 = 7.6 µM (reversing antagonist effect in water maze); ED50 = 13 µmol/kg (vs. alprazolam); ED50 = 108 µmol/kg (vs. scopolamine).[3][3]
Dihydro-1,5-benzothiazepine Compounds 2B, 3B, etc.Type 2 DiabetesStreptozotocin-induced Diabetic Wistar Rats"Significant antidiabetic activity" reported; compounds were found to be nontoxic.[4][4]

Detailed Experimental Protocols

To ensure reproducibility and thorough understanding, the methodologies for the key in vivo experiments are detailed below.

Anti-Colorectal Cancer Efficacy in a Xenograft Mouse Model[1]
  • Animal Model: HCT116 xenograft mouse model.

  • Compound Administration: While the exact dosage and route for compound 21k were not specified in the abstract, typical protocols involve intraperitoneal (i.p.) or oral (p.o.) administration.

  • Efficacy Endpoint: The primary endpoint is the inhibition of tumor growth over the study period. This is typically measured by caliper measurements of the tumor volume at regular intervals.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Cognitive Enhancement in Water Maze and Passive Avoidance Tests[3]
  • Animal Model: Rats.

  • Compound Administration: Oral administration of IDRA 21.

  • Experimental Design:

    • Water Maze Test: Rats were trained to find a hidden platform in a water maze. The efficacy of IDRA 21 was measured by its ability to improve performance in a delayed retention trial and to attenuate performance impairment induced by an AMPA receptor antagonist (2,3-dihydroxy-6-nitro-7-sulfamoylbenzo(F)quinoxaline), alprazolam, or scopolamine.

    • Passive Avoidance Test: This test assesses learning and memory by measuring the latency of a rat to enter a dark compartment where it previously received a mild foot shock.

  • Efficacy Endpoint: Improved performance in behavioral tests, indicated by reduced escape latency in the water maze and increased latency to enter the dark compartment in the passive avoidance test.

Antidiabetic Activity in a Chemically-Induced Diabetes Model[4]
  • Animal Model: Streptozotocin-induced diabetic Wistar rats. Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas.

  • Compound Administration: The route and dose were not detailed in the abstract but would typically be oral or intraperitoneal.

  • Efficacy Endpoint: The primary endpoint is the reduction of blood glucose levels. Other relevant markers could include improvements in glucose tolerance tests, insulin sensitivity, and relevant biomarkers.

  • Data Analysis: Statistical comparison of blood glucose levels between the treated groups and the diabetic control group.

Visualizing Mechanisms and Workflows

Signaling Pathway Inhibition

The anti-cancer activity of Dihydrobenzo[f][1][2]oxazepin-one derivative 21k is attributed to its inhibition of the Traf2- and Nck-interacting protein kinase (TNIK), a key component of the Wnt/β-catenin signaling pathway often dysregulated in colorectal cancer.[1]

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds TNIK TNIK Frizzled->TNIK activates BetaCatenin β-catenin TNIK->BetaCatenin phosphorylates/ stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus & binds Gene Target Gene Transcription TCF_LEF->Gene Proliferation Cell Proliferation & Migration Gene->Proliferation leads to Compound21k Compound 21k Compound21k->TNIK inhibits G cluster_preclinical Preclinical Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase A Compound Synthesis C Compound Administration A->C B Establish Animal Disease Model B->C D Monitor Efficacy Endpoints C->D E Assess Toxicity & Side Effects C->E F Pharmacokinetic Analysis C->F G Statistical Analysis D->G E->G F->G H Final Efficacy Report G->H

References

Unraveling the Anticancer Potential of Benzothiazepine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a promising scaffold for drug design. Among these, benzothiazepine derivatives have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties. This guide provides a comparative overview of the anticancer activity of various 1,5-benzothiazepine derivatives, drawing upon experimental data to elucidate structure-activity relationships and mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

The anticancer efficacy of benzothiazepine derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. This guide synthesizes findings from multiple studies to present a comparative analysis of their cytotoxic effects against various human cancer cell lines.

Comparative Anticancer Activity of 1,5-Benzothiazepine Derivatives

The in vitro cytotoxic activity of a series of synthesized 1,5-benzothiazepine derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are key parameters used to quantify and compare the anticancer potency of these compounds. The data presented in the table below summarizes the activity of representative benzothiazepine derivatives.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
BT20 HT-29 (Colon)-[1]
MCF-7 (Breast)-[1]
DU-145 (Prostate)-[1]
BT19 HT-29 (Colon)-[1]
MCF-7 (Breast)-[1]
DU-145 (Prostate)-[1]
BT18 HT-29 (Colon)-[1]
MCF-7 (Breast)-[1]
DU-145 (Prostate)-[1]
2c Hep G-2 (Liver)3.29 ± 0.15[2]
DU-145 (Prostate)> 21.96[2]
2f Hep G-2 (Liver)4.38 ± 0.11[2]
DU-145 (Prostate)> 21.96[2]
2j Hep G-2 (Liver)4.77 ± 0.21[2]
DU-145 (Prostate)15.42 ± 0.16[2]
4c A549 (Lung)<10 µg/ml
MCF-7 (Breast)<10 µg/ml
HEPG2 (Liver)<10 µg/ml
PC-3 (Prostate)<10 µg/ml
4d A549 (Lung)<10 µg/ml
MCF-7 (Breast)<10 µg/ml
HEPG2 (Liver)<10 µg/ml
PC-3 (Prostate)<10 µg/ml
4g A549 (Lung)<10 µg/ml
MCF-7 (Breast)<10 µg/ml
HEPG2 (Liver)<10 µg/ml
PC-3 (Prostate)<10 µg/ml
4h A549 (Lung)<10 µg/ml
MCF-7 (Breast)<10 µg/ml
HEPG2 (Liver)<10 µg/ml
PC-3 (Prostate)<10 µg/ml

Note: A direct comparison of absolute IC50/GI50 values between different studies should be made with caution due to variations in experimental conditions. The provided data indicates promising activity for several derivatives. For instance, compounds BT18, BT19, and BT20 showed promising activity against the tested cell lines, with BT20 being more active than the standard drug methotrexate[1]. Halogenated phenyl substitutions at the second position of the benzothiazepine ring have been shown to significantly enhance biological activity[2]. Specifically, compound 2c demonstrated potent cytotoxic activity against the Hep G-2 liver cancer cell line with an IC50 value of 3.29 ± 0.15 µM[2]. Furthermore, fluorinated 1,5-benzothiazepine derivatives 4c, 4d, 4g, and 4h exhibited good activity against four human cancer cell lines, comparable to the standard drug Adriamycin.

Experimental Protocols

The evaluation of the anticancer properties of benzothiazepine derivatives typically involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action. A standard experimental workflow is outlined below.

Synthesis of 1,5-Benzothiazepine Derivatives

A common synthetic route to 1,5-benzothiazepine derivatives involves the condensation of substituted chalcones with 2-aminothiophenol.[1][2] The chalcones are typically synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde. The final cyclization step yields the desired 1,5-benzothiazepine scaffold.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Human cancer cell lines (e.g., HT-29, MCF-7, DU-145, Hep G-2, A549) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazepine derivatives and a standard anticancer drug (e.g., methotrexate, doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental and Signaling Pathways

To better understand the experimental process and the molecular mechanisms underlying the anticancer activity of benzothiazepine derivatives, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Chalcone Chalcone Synthesis Benzothiazepine 1,5-Benzothiazepine Synthesis Chalcone->Benzothiazepine Purification Purification & Characterization Benzothiazepine->Purification Cell_Culture Cancer Cell Culture Purification->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Apoptosis Apoptosis Assays Data_Analysis->Apoptosis Signaling Signaling Pathway Analysis Apoptosis->Signaling Cell_Cycle Cell Cycle Analysis Cell_Cycle->Signaling G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Benzothiazepine Benzothiazepine Derivative Benzothiazepine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation STAT3->Proliferation

References

A Head-to-Head Comparison of 1,4-Benzothiazepine and 1,5-Benzothiazepine Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological profiles of 1,4- and 1,5-benzothiazepine isomers.

The benzothiazepine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically significant drugs. The constitutional isomers, 1,4-benzothiazepine and 1,5-benzothiazepine, exhibit a wide array of biological activities. While both isomers share some therapeutic applications, their distinct structural arrangements lead to significant differences in their pharmacological profiles. This guide provides a head-to-head comparison of their biological activities, supported by available experimental data, to aid researchers in the design and development of novel therapeutic agents.

General Overview of Biological Activities

1,5-Benzothiazepines are a well-established class of compounds, with prominent members like diltiazem and quetiapine used in clinical practice. Their biological activities are extensively documented and include cardiovascular effects (calcium channel blockade), central nervous system (CNS) modulation (antipsychotic and antidepressant), antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

1,4-Benzothiazepines , while also demonstrating a range of biological effects, have been comparatively less explored. Their known activities include cardiovascular modulation (calcium channel blockade), CNS depression, and antimicrobial effects.[3] Recent studies have also highlighted their potential as dual RyR2-stabilizing and SERCA2a-stimulating agents for heart failure.

Quantitative Comparison of Biological Activities

The following tables summarize quantitative data from various studies on the biological activities of 1,4- and 1,5-benzothiazepine derivatives. It is crucial to note that this data is compiled from different sources and does not represent direct head-to-head comparisons under identical experimental conditions. Therefore, caution should be exercised when interpreting these values.

Table 1: Anticancer Activity of 1,5-Benzothiazepine Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 2cHep G-2 (Liver Cancer)3.29 ± 0.15[4][5]
Derivative 2jDU-145 (Prostate Cancer)15.42 ± 0.16[4][5]
BT20HT-29 (Colon Cancer)More active than methotrexate[6]
BT18MCF-7 (Breast Cancer)Promising activity[6]

Table 2: Antimicrobial Activity of 1,4-Benzothiazepine and 1,5-Benzothiazepine Derivatives

Isomer ClassCompoundMicroorganismMIC (µg/mL)Reference
1,4-Benzothiazepine Derivative 4aStaphylococcus aureus2[3]
Derivative 4jStaphylococcus aureus2[3]
Derivative 4lStaphylococcus aureus2[3]
Derivative 6a-6cGram-positive strains2 - 8[3]
Derivative 6a-6cFungi panel2 - 8[3]
1,5-Benzothiazepine Compound 2eBroad spectrum-[1]
Compound 27Antimicrobial38.02
Compound 34Antimicrobial19.01

Key Signaling Pathways and Mechanisms of Action

The biological effects of benzothiazepines are often mediated through their interaction with specific cellular targets. A prominent mechanism of action, particularly for their cardiovascular effects, is the blockade of L-type calcium channels.

Calcium_Channel_Blockade Signaling Pathway of Benzothiazepine Calcium Channel Blockers cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Benzothiazepine 1,4- or 1,5-Benzothiazepine Benzothiazepine->L_type_Ca_Channel blocks Intracellular_Ca Decreased Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca leads to Smooth_Muscle_Relaxation Vascular Smooth Muscle Relaxation Intracellular_Ca->Smooth_Muscle_Relaxation Cardiac_Effects Decreased Cardiac Contractility & Heart Rate Intracellular_Ca->Cardiac_Effects Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Caption: Mechanism of action of benzothiazepines as L-type calcium channel blockers.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the biological activities of benzothiazepine derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay Cell_Seeding 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate for 24 hours to allow cell attachment Cell_Seeding->Incubation1 Treatment 3. Treat cells with various concentrations of benzothiazepine derivatives Incubation1->Treatment Incubation2 4. Incubate for 48-72 hours Treatment->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 4 hours to allow formazan crystal formation MTT_Addition->Incubation3 Solubilization 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Measurement 8. Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis

Caption: A generalized workflow for determining the anticancer activity of compounds using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Assay: After 48-72 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: [(Absorbance of treated cells / Absorbance of control cells) × 100]. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

MIC_Determination_Workflow Workflow for MIC Determination by Broth Microdilution Compound_Dilution 1. Prepare serial dilutions of benzothiazepine derivatives in a 96-well plate Inoculation 3. Add the microbial inoculum to each well Compound_Dilution->Inoculation Inoculum_Preparation 2. Prepare a standardized microbial inoculum Inoculum_Preparation->Inoculation Incubation 4. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) Inoculation->Incubation Visual_Inspection 5. Visually inspect for microbial growth (turbidity) Incubation->Visual_Inspection MIC_Determination 6. Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Detailed Protocol:

  • Preparation of Test Compounds: Dissolve the benzothiazepine derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare two-fold serial dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

Both 1,4- and 1,5-benzothiazepine scaffolds offer significant opportunities for the development of new therapeutic agents. The 1,5-benzothiazepine class is well-established, with a broad spectrum of documented biological activities and clinically approved drugs. The 1,4-benzothiazepine class, while less explored, shows promise in several therapeutic areas, particularly in cardiovascular and infectious diseases. This guide highlights the diverse pharmacological profiles of these two isomers and underscores the need for direct comparative studies to fully elucidate their structure-activity relationships and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers embarking on the synthesis and evaluation of novel benzothiazepine derivatives.

References

A Comparative Guide to the ADMET Profiling of Novel 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel 3,4-dihydro-1,4-benzothiazepin-5(2H)-one derivatives. Due to the limited availability of specific experimental data for this novel class of compounds, this guide leverages data from structurally related 1,4- and 1,5-benzothiazepine analogues to provide a representative analysis. The information herein is intended to guide early-stage drug discovery and development by highlighting key ADMET parameters and providing detailed experimental protocols for their assessment.

Introduction

This compound derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] Their structural similarity to known pharmacologically active agents, such as benzodiazepines and other benzothiazepines, suggests a wide range of possible therapeutic applications.[2][3] However, for any new chemical entity to progress to a clinical candidate, a thorough understanding of its ADMET profile is crucial.[1] Poor pharmacokinetic and safety profiles are major reasons for drug attrition during development. This guide offers a framework for the systematic ADMET evaluation of these novel derivatives.

Comparative ADMET Data

The following table summarizes in silico predicted and in vitro experimental ADMET data for a series of representative benzothiazepine derivatives, serving as a surrogate for the novel this compound class. This data is compiled from various sources and is intended for comparative purposes.

Compound ID Structure logP Solubility (µg/mL) Permeability (PAMPA) Pe (10⁻⁶ cm/s) Metabolic Stability (HLM, % remaining at 60 min) Cytotoxicity (HepG2, IC₅₀ µM) Reference
BTZ-1 2-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one3.2Predicted LowPredicted ModeratePredicted Moderate3.29[4]
BTZ-2 2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one2.8Predicted ModeratePredicted ModeratePredicted Moderate>10[5]
BTZ-3 N-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide1.5Predicted HighPredicted LowPredicted HighNot Available[6]
BTZ-4 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine5.1Predicted LowPredicted HighPredicted Low15.42 (DU-145)[4]

Experimental Protocols

Detailed methodologies for key ADMET experiments are provided below.

1. Aqueous Solubility Assay (Shake-Flask Method)

  • Purpose: To determine the thermodynamic solubility of a compound in an aqueous buffer.

  • Methodology:

    • An excess amount of the test compound is added to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).

    • The suspension is shaken at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to reach equilibrium.

    • The saturated solution is then filtered or centrifuged to remove undissolved solid.

    • The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The experiment is performed in triplicate to ensure accuracy.

2. Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

  • Purpose: To assess the passive permeability of a compound across an artificial membrane, mimicking the gastrointestinal barrier.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The donor compartment of the plate is filled with a solution of the test compound in a buffer at a specific pH (e.g., 5.0 to simulate the small intestine).

    • The acceptor compartment is filled with a buffer solution (e.g., pH 7.4).

    • The plate is incubated for a set period (e.g., 4-16 hours) at room temperature.

    • The concentration of the compound in both the donor and acceptor compartments is measured by HPLC-UV or LC-MS.

    • The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time)

3. Metabolic Stability Assay (Human Liver Microsomes - HLM)

  • Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes present in liver microsomes.

  • Methodology:

    • The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated from the rate of disappearance of the parent compound.

4. Cytotoxicity Assay (MTT Assay)

  • Purpose: To assess the cytotoxic effect of a compound on a cell line by measuring cell viability.

  • Methodology:

    • Cells (e.g., HepG2, a human liver cancer cell line) are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

Visualizations

Experimental Workflow for ADMET Profiling

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico Computational Modeling (logP, Solubility, Permeability, Metabolism, Toxicity) decision1 Favorable Profile? in_silico->decision1 solubility Solubility Assay (Shake-Flask) permeability Permeability Assay (PAMPA) solubility->permeability metabolism Metabolic Stability (Microsomes) permeability->metabolism toxicity Cytotoxicity Assay (MTT) metabolism->toxicity decision2 Favorable Profile? toxicity->decision2 in_vivo Pharmacokinetics & Toxicology in Animal Models preclinical_candidate Preclinical Candidate in_vivo->preclinical_candidate start Novel 3,4-Dihydro-1,4- benzothiazepin-5(2H)-one Derivatives start->in_silico decision1->solubility Yes lead_optimization Lead Optimization decision1->lead_optimization No decision2->in_vivo Yes decision2->lead_optimization No

A typical experimental workflow for the ADMET profiling of novel drug candidates.

Representative Metabolic Pathway of a this compound Derivative

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) parent 3,4-Dihydro-1,4-benzothiazepin- 5(2H)-one Derivative hydroxylation Hydroxylation (Aromatic or Aliphatic) parent->hydroxylation n_dealkylation N-Dealkylation parent->n_dealkylation s_oxidation S-Oxidation (Sulfoxide, Sulfone) parent->s_oxidation glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation excretion Excretion (Urine, Feces) glucuronidation->excretion sulfation->excretion

A potential metabolic pathway for this compound derivatives.

Logical Relationship of ADMET Parameters in Drug Development

ADMET_Relationship cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity sol Solubility bioavailability Oral Bioavailability sol->bioavailability perm Permeability perm->bioavailability ppb Plasma Protein Binding efficacy_safety Efficacy & Safety ppb->efficacy_safety tissue Tissue Distribution tissue->efficacy_safety met_stab Metabolic Stability met_stab->efficacy_safety met_id Metabolite Identification met_id->efficacy_safety clearance Clearance clearance->efficacy_safety cyto Cytotoxicity cyto->efficacy_safety geno Genotoxicity geno->efficacy_safety cardio Cardiotoxicity cardio->efficacy_safety bioavailability->efficacy_safety

References

Comparative Guide to Target Identification and Validation for Bioactive 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of strategies for identifying and validating the molecular targets of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one compounds, a class of molecules recognized as important intermediates in the synthesis of various therapeutic agents, including dipeptidyl peptidase-IV inhibitors, cysteine protease inhibitors, and antihypertensive agents.[1] The methodologies, data, and comparisons presented herein are intended to support researchers in elucidating the mechanism of action of these bioactive compounds and advancing their development as potential therapeutics.

Overview of Target Identification Strategies

The process of identifying the specific molecular target of a bioactive small molecule is fundamental to drug discovery.[2][3] It allows for a deeper understanding of the compound's mechanism of action, aids in optimizing its efficacy and safety profile, and is a critical step before progressing to clinical trials.[2][4] Broadly, these strategies can be categorized into two main approaches: the "bottom-up" or direct approach and the "top-down" or indirect approach.[3]

  • Bottom-Up (Direct) Approach: This method focuses on the direct physical interaction between the small molecule and its protein target.[3] Techniques like affinity chromatography and cellular thermal shift assays (CETSA) are central to this approach.[5][6]

  • Top-Down (Indirect) Approach: This strategy begins by observing the phenotypic effects of the compound on cells or organisms and then works backward to identify the target responsible for that phenotype by analyzing cellular pathways and processes.[3]

This guide will focus on the direct, bottom-up methodologies as they provide direct evidence of a physical binding event.

Logical Workflow for Target Identification and Validation

The following diagram illustrates a typical workflow, starting from a bioactive compound and progressing through target identification, validation, and preclinical assessment.

cluster_0 Target Identification cluster_1 Target Validation Bioactive_Compound Bioactive 3,4-Dihydro-1,4- benzothiazepin-5(2H)-one Affinity_Chromatography Affinity Chromatography Bioactive_Compound->Affinity_Chromatography CETSA Cellular Thermal Shift Assay (CETSA) Bioactive_Compound->CETSA Mass_Spec Mass Spectrometry (Protein ID) Affinity_Chromatography->Mass_Spec Putative_Targets Putative Target(s) Identified CETSA->Putative_Targets Mass_Spec->Putative_Targets Biochemical_Assay Biochemical Assays (e.g., Kinase Assay) Putative_Targets->Biochemical_Assay Cellular_Assay Cell-Based Assays (Phenotypic Confirmation) Biochemical_Assay->Cellular_Assay In_Vivo_Model In Vivo Animal Model (Efficacy & Biomarker) Cellular_Assay->In_Vivo_Model Validated_Target Validated Target In_Vivo_Model->Validated_Target cluster_workflow Affinity Chromatography Workflow A 1. Immobilize Benzothiazepinone Derivative on Resin C 3. Incubate Lysate with Resin A->C B 2. Prepare Cell Lysate (Protein Mixture) B->C D 4. Wash Column to Remove Non-Specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Analyze by SDS-PAGE and Mass Spectrometry E->F G Target Protein Identified F->G cluster_workflow CETSA Workflow A 1. Treat Intact Cells with Compound vs. Vehicle (DMSO) B 2. Heat Aliquots of Treated Cells Across a Temperature Gradient A->B C 3. Cool and Lyse Cells B->C D 4. Separate Soluble Proteins from Aggregated Proteins via Centrifugation C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) D->E F 6. Plot Melt Curve to Determine Thermal Shift (ΔTm) E->F cluster_inhibitors Inhibitors Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl GSK3B GSK3β Dvl->GSK3B APC APC Dvl->APC Axin Axin Dvl->Axin BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation APC->BetaCatenin Phosphorylation Axin->BetaCatenin Phosphorylation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation Degradation Degradation BetaCatenin->Degradation TNIK TNIK TCF_LEF->TNIK Recruitment Target_Genes Target Gene Transcription (Proliferation) TCF_LEF->Target_Genes TNIK->TCF_LEF Phosphorylation (Coactivator) Compound_A Benzothiazepinone Derivative Compound_A->TNIK Compound_B Alternative TNIK Inhibitor Compound_B->TNIK

References

Safety Operating Guide

Prudent Disposal of 3,4-Dihydro-1,4-benzothiazepin-5(2h)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Precautionary Handling

Given the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocol for 3,4-Dihydro-1,4-benzothiazepin-5(2h)-one, it must be managed as a hazardous waste. This approach ensures the safety of personnel and prevents environmental contamination. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]

Operational Disposal Plan

The disposal of this compound should follow the general guidelines for laboratory chemical waste. This involves a multi-step process that prioritizes safety and regulatory compliance.

1. Personal Protective Equipment (PPE): Before handling the compound, it is imperative to wear appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation and Collection: All waste containing this compound must be segregated at the source. This includes:

  • The pure compound

  • Solutions containing the compound

  • Contaminated labware (e.g., vials, pipette tips, and weighing boats)

Collect this waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name: "this compound".[1]

3. Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[3] This area should be away from general laboratory traffic and incompatible materials. Ensure the container is kept closed except when adding waste.[1]

4. Disposal Request: Once the waste container is full or is no longer needed, a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Do not attempt to transport or dispose of the waste independently.

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound is available, the following table provides general guidelines for laboratory chemical waste disposal that should be adhered to.

ParameterGuidelineCitation
pH for Drain Disposal Prohibited for this compound. Generally, drain disposal is only considered for dilute aqueous solutions with a pH between 5.5 and 10.5, and only if the chemical is deemed non-hazardous by EHS.[2]
Concentration Limits Not applicable as drain disposal is not recommended. For chemicals approved for drain disposal, very low concentrations (e.g., a few hundred grams or milliliters per day) are typically the maximum allowed.[2]
Container Labeling Must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]
Satellite Accumulation Store in a designated area. Containers must be removed within three days of being full. Partially filled containers can remain for up to one year.[3]

Experimental Protocol: General Chemical Waste Disposal

The following is a generalized protocol for the disposal of a research chemical with unknown hazards, such as this compound.

  • Assessment: Treat the chemical as hazardous due to the lack of specific disposal information.

  • PPE: Don appropriate personal protective equipment.

  • Containment: Place all waste materials, including the chemical in its pure form, solutions, and any contaminated disposable labware, into a designated hazardous waste container.

  • Labeling: Securely affix a hazardous waste label to the container. Fill out the label completely with the chemical name, concentration (if in solution), and the date.

  • Storage: Store the sealed container in your lab's designated satellite accumulation area.

  • Pickup: When the container is full, or the experiment is complete, arrange for a hazardous waste pickup through your institution's EHS department.

Disposal Workflow

The logical relationship for the proper disposal of this compound is illustrated in the following workflow diagram.

A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste at Source: - Pure Compound - Solutions - Contaminated Labware B->C D Collect in Labeled Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Is Container Full? E->F F->E No G Request Waste Pickup from EHS F->G Yes H End: Proper Disposal by Licensed Professional G->H

Caption: Disposal workflow for this compound.

By adhering to these precautionary procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS office for any questions or clarification.

References

Personal protective equipment for handling 3,4-Dihydro-1,4-benzothiazepin-5(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Dihydro-1,4-benzothiazepin-5(2h)-one was found. The following guidance is based on general safety protocols for handling potentially hazardous research chemicals and pharmacologically active substances. Researchers should always conduct a thorough risk assessment before handling any new compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given that benzothiazepine derivatives can exhibit pharmacological activity, this compound should be handled with care to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Equipment Specification Purpose
Hand Protection Double-gloving with chemotherapy-rated glovesASTM D6978 testedPrevents skin contact with the compound. The outer glove should be removed and disposed of as hazardous waste immediately after handling.
Body Protection Disposable gownImpermeable, solid front, long sleeves, and tight-fitting cuffsProtects against splashes and contamination of personal clothing.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedProtects eyes from splashes and airborne particles.
Face Protection Face shieldTo be worn over safety glasses or gogglesProvides an additional layer of protection for the face and eyes, especially when there is a risk of splashing.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To be used when handling the compound as a powder or when generating aerosolsPrevents inhalation of airborne particles.
Foot Protection Closed-toe shoes and disposable shoe covers---Prevents contamination of footwear and the spread of the compound to other areas.

Operational Plan: Handling Procedures

All personnel must be trained in handling potent compounds. Handling should occur in a designated area to prevent cross-contamination.

Preparation:

  • Designated Area: All handling of this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).

  • Gather Supplies: Before starting, gather all necessary equipment, including PPE, weighing papers, spatulas, and waste containers.

  • Pre-Donning: Ensure the work area is clean and prepared.

Donning PPE:

  • Put on shoe covers.

  • Put on the first pair of gloves.

  • Put on the disposable gown, ensuring cuffs are tucked under the first pair of gloves.

  • Put on the second pair of gloves over the gown cuffs.

  • Put on safety glasses/goggles and a face shield.

  • If handling powder or generating aerosols, don a respirator.

Handling:

  • Weighing: Use a balance inside a fume hood or BSC. Use weighing paper or a disposable container to prevent contamination of the balance.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing. Keep containers closed when not in use.

  • General Handling: Avoid skin contact and inhalation of the compound. Use tools like spatulas and forceps to handle the substance.

Post-Handling:

  • Decontamination: Wipe down all surfaces in the work area with an appropriate deactivating solution or 70% ethanol.

  • Doffing PPE: Remove PPE in the following order to avoid self-contamination:

    • Remove the outer pair of gloves.

    • Remove the face shield and eye protection.

    • Remove the gown.

    • Remove shoe covers.

    • Remove the inner pair of gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solutions and unused portions of this compound should be collected in a designated hazardous waste container. The container must be clearly labeled with the chemical name and hazard information.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, gowns, shoe covers, weighing papers, and pipette tips, must be disposed of as hazardous waste. Place these items in a designated, sealed waste bag or container.

  • Waste Segregation: Do not mix this waste with general laboratory trash. Follow your institution's guidelines for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Prepare Designated Area (Fume Hood/BSC) gather_supplies Gather All Supplies (PPE, equipment, waste containers) prep_area->gather_supplies don_ppe Don Full PPE handle_compound Handle Compound (Weighing, preparing solutions) don_ppe->handle_compound decontaminate Decontaminate Work Area dispose_waste Dispose of Chemical and Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end start Start start->prep_area

Caption: Safe handling workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.